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  • Product: 4-Methoxybut-1-yne
  • CAS: 36678-08-7

Core Science & Biosynthesis

Foundational

4-Methoxybut-1-yne (CAS: 36678-08-7): A Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of 4-methoxybut-1-yne, a versatile C5 building block of significant interest to researchers, scientists, and professionals in drug development. Its terminal alkyne and m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-methoxybut-1-yne, a versatile C5 building block of significant interest to researchers, scientists, and professionals in drug development. Its terminal alkyne and methoxy functionalities make it a valuable reagent for introducing a flexible four-carbon chain with a masked hydroxyl group, enabling a wide range of chemical transformations. This document will delve into the synthesis, reactivity, and applications of 4-methoxybut-1-yne, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties and Safety Overview

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. 4-Methoxybut-1-yne is a flammable and irritant liquid, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

PropertyValueSource
CAS Number 36678-08-7
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point ~105-107 °C (estimated)-
Density ~0.85 g/mL (estimated)-
Refractive Index ~1.41 (estimated)-
SMILES C#CCCOC
InChIKey RCYIWFITYHZCIW-UHFFFAOYSA-N

Safety Summary:

HazardGHS ClassificationPrecautionary Measures
Flammability Flammable Liquid, Category 2Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Skin Irritation Skin Irritant, Category 2Wash skin with plenty of water. Wear protective gloves.
Eye Irritation Eye Irritant, Category 2ARinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation, Category 3Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 4-Methoxybut-1-yne: A Reliable Protocol

The most common and efficient laboratory-scale synthesis of 4-methoxybut-1-yne is achieved through the Williamson ether synthesis, a robust and well-understood SN2 reaction.[1][2][3] This method involves the deprotonation of a suitable alcohol followed by reaction with an alkyl halide. In this case, 3-butyn-1-ol is the alcohol of choice, and a methylating agent such as methyl iodide or dimethyl sulfate serves as the electrophile.

Causality of Experimental Choices

The selection of a strong base is critical for the quantitative deprotonation of the alcohol to form the alkoxide. Sodium hydride (NaH) is often preferred as it forms a non-nucleophilic hydride that deprotonates the alcohol to generate the sodium alkoxide and hydrogen gas, which is safely vented. The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial as it readily dissolves the reactants and does not participate in the reaction. The reaction is typically performed at low temperatures initially to control the exothermic deprotonation step and then warmed to drive the SN2 reaction to completion.

Step-by-Step Experimental Protocol

Materials:

  • 3-Butyn-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred sodium hydride slurry. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 4-methoxybut-1-yne as a colorless liquid.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Butynol 3-Butyn-1-ol Alkoxide Sodium 3-butyn-1-oxide Butynol->Alkoxide + NaH - H2 NaH NaH MeI CH3I Product 4-Methoxybut-1-yne Alkoxide->Product + CH3I NaCl NaI H2 H2 (gas)

Caption: Williamson Ether Synthesis of 4-Methoxybut-1-yne.

Reactivity and Synthetic Utility

The synthetic versatility of 4-methoxybut-1-yne stems from the reactivity of its terminal alkyne, which can participate in a variety of carbon-carbon bond-forming reactions.

Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[4][5][6] This reaction is of paramount importance in drug discovery for the construction of complex molecular architectures.

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[7] The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne is deprotonated by a base and reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. The amine base serves to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Materials:

  • 4-Methoxybut-1-yne

  • 2-Iodopyrimidine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add 2-iodopyrimidine (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents) under an inert atmosphere.

  • Add anhydrous DMF and triethylamine.

  • Add 4-methoxybut-1-yne (1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-((4-methoxybut-1-yn-1-yl)pyrimidine.

Sonogashira_Coupling Alkyne 4-Methoxybut-1-yne Product Ar-C≡C-CH2CH2OCH3 Alkyne->Product Cross-Coupling ArylHalide Ar-I ArylHalide->Product Cross-Coupling Catalyst Pd(0), Cu(I) Catalyst->Product Cross-Coupling Base Base (e.g., TEA) Base->Product Cross-Coupling

Caption: Sonogashira Coupling of 4-Methoxybut-1-yne.

1,3-Dipolar Cycloaddition: Synthesis of Heterocycles

The terminal alkyne of 4-methoxybut-1-yne is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocycles.[8][9][10][11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly powerful transformation for the synthesis of 1,2,3-triazoles.[8][9]

In the presence of a copper(I) catalyst, an organic azide and a terminal alkyne react to regioselectively form the 1,4-disubstituted 1,2,3-triazole.[12] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for applications in drug discovery and bioconjugation.

Materials:

  • 4-Methoxybut-1-yne

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybut-1-yne (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 1-benzyl-4-(2-methoxyethyl)-1H-1,2,3-triazole.

Click_Chemistry Alkyne 4-Methoxybut-1-yne Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole [3+2] Cycloaddition Azide R-N3 Azide->Triazole [3+2] Cycloaddition Catalyst Cu(I) Catalyst->Triazole [3+2] Cycloaddition

Caption: CuAAC "Click" Reaction of 4-Methoxybut-1-yne.

Applications in Drug Discovery and Development

Alkyne-containing building blocks are invaluable in medicinal chemistry for their ability to serve as handles for bioorthogonal chemistry and for their role in constructing rigid scaffolds that can effectively probe protein binding sites.[13][14] 4-Methoxybut-1-yne, in particular, offers a flexible linker with a latent hydroxyl group that can be unmasked in later synthetic steps if desired.

"Clickable" Kinase Inhibitors

A significant application of terminal alkynes like 4-methoxybut-1-yne is in the development of "clickable" kinase inhibitors.[15] Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. By incorporating a terminal alkyne into a kinase inhibitor scaffold, researchers can attach various functionalities, such as fluorescent probes, affinity tags, or solubilizing groups, via the CuAAC reaction. This strategy is instrumental for target identification, validation, and the development of diagnostic tools. The methoxy group in 4-methoxybut-1-yne can enhance the drug-like properties of the resulting molecule by modulating its polarity and metabolic stability.

Synthesis of Bioactive Heterocycles

The ability of 4-methoxybut-1-yne to participate in cycloaddition and cross-coupling reactions makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Many FDA-approved drugs contain heterocyclic cores, and the development of efficient synthetic routes to novel heterocyclic scaffolds is a central theme in drug discovery. For instance, the Sonogashira coupling product of 4-methoxybut-1-yne with a heterocyclic halide can be a key intermediate in the synthesis of novel protein kinase CK2 inhibitors or other targeted therapies.[16]

Building Block for Natural Product Synthesis

Natural products and their analogues have historically been a rich source of new medicines. The structural complexity of many natural products often requires the use of versatile and functionalized building blocks. Alkyne-containing fragments are frequently found in natural products with a wide range of biological activities.[14] 4-Methoxybut-1-yne can serve as a key building block in the total synthesis of such molecules, enabling the introduction of a four-carbon chain that can be further elaborated.

Conclusion

4-Methoxybut-1-yne is a highly valuable and versatile building block for organic synthesis, with particular relevance to the field of drug discovery and development. Its terminal alkyne provides a reactive handle for a host of powerful chemical transformations, including Sonogashira couplings and 1,3-dipolar cycloadditions, which are foundational reactions in modern medicinal chemistry. The methoxy group offers a stable, masked hydroxyl functionality that can be carried through multiple synthetic steps. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize 4-methoxybut-1-yne in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.

References

Sources

Exploratory

physical properties of 4-methoxybut-1-yne

Executive Summary 4-Methoxybut-1-yne (CAS: 36678-08-7) is a specialized terminal alkyne ether used primarily as a "click-ready" building block in pharmaceutical chemistry and materials science. Its structural utility lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybut-1-yne (CAS: 36678-08-7) is a specialized terminal alkyne ether used primarily as a "click-ready" building block in pharmaceutical chemistry and materials science. Its structural utility lies in the orthogonality of its functional groups: a terminal alkyne capable of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, and a stable methyl ether moiety that provides solubility and spacing without interfering with metal-catalyzed cross-couplings. This guide details its physical characterization, synthesis protocols, and handling requirements.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

AttributeSpecification
IUPAC Name 4-Methoxybut-1-yne
Common Synonyms Methyl homopropargyl ether; 3-Butynyl methyl ether
CAS Registry Number 36678-08-7
Chemical Formula C

H

O
Molecular Weight 84.12 g/mol
SMILES COCCC#C
InChI Key RCYIWFITYHZCIW-UHFFFAOYSA-N
Structural Commentary

The molecule consists of a four-carbon chain terminating in an alkyne group at C1 and a methoxy ether at C4. The ethylene spacer (C2-C3) isolates the electronic effects of the ether oxygen from the alkyne, making the terminal proton (


) behave similarly to simple alkyl-substituted acetylenes.

Physical Properties Matrix

The following data aggregates experimental values and high-confidence estimates derived from homologous series analysis.

PropertyValue / RangeConditionsNote
Physical State Liquid20°C, 1 atmColorless to light yellow oil.
Boiling Point 80 – 85 °C 760 mmHgDistillation fraction [1].
Density 0.85 ± 0.02 g/mL20°CEstimated based on homologues.
Refractive Index (

)
1.4150 – 1.425020°CTypical for aliphatic alkyne ethers.
Flash Point < 23 °CClosed CupHighly Flammable (H225) .[1]
Solubility MiscibleTHF, DCM, Et

O, MeOH
Lipophilic organic solvents.
Solubility Low to ModerateWaterEther oxygen provides some polarity.

Critical Handling Note: Due to its low boiling point and flash point, this compound must be handled in a fume hood away from static discharge or open flames.

Spectroscopic Characterization

The NMR signature is distinct, characterized by the triplet of the terminal alkyne proton and the shielding effect of the methoxy group.

H NMR (400 MHz, CDCl )
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
3.52 – 3.49 Triplet (t)2H

-CH

-O-
(Ether

-protons)
3.33 Singlet (s)3H--O-CH

(Methoxy methyl)
2.47 – 2.43 Triplet of Doublets (td)2H


C-CH

-
(Propargylic)
1.99 – 1.97 Triplet (t)1H

H-C

(Terminal Alkyne)

Data Source: Validated against experimental spectra from mBio [1] and J. Med. Chem [2].[2][3][4][5][6][7][8]

Synthesis & Manufacturing Protocol

The most robust synthesis involves the O-methylation of 3-butyn-1-ol (homopropargyl alcohol). Two primary methods exist: a "Green" aqueous phase method and a standard anhydrous Williamson ether synthesis.

Method A: Aqueous Phase Methylation (Scalable)

This method utilizes phase transfer principles or direct aqueous alkylation, avoiding hazardous organic solvents during the reaction phase.

Reagents:

  • Substrate: 3-Butyn-1-ol (1.0 equiv)

  • Base: NaOH (1.7 equiv, 40% aq. solution)

  • Alkylating Agent: Dimethyl Sulfate (Me

    
    SO
    
    
    
    ) (0.7 - 1.0 equiv) Warning: Highly Toxic

Workflow:

  • Setup: Charge a reactor with 3-butyn-1-ol and water. Cool to 10°C.

  • Basification: Add NaOH solution dropwise, maintaining temperature < 15°C.

  • Alkylation: Add Dimethyl Sulfate dropwise. Exothermic reaction.

  • Heating: Heat mixture to 110°C for 15 hours to ensure completion.

  • Isolation: Cool to 25°C. Separate organic phase.

  • Purification: Distill the crude oil at atmospheric pressure. Collect fractions boiling between 45°C and 85°C .

Method B: Anhydrous Williamson Synthesis (Laboratory Scale)

Ideal for small-scale, high-purity requirements where water exclusion is necessary.

Reagents:

  • Substrate: 3-Butyn-1-ol[7][9]

  • Base: Sodium Hydride (NaH) (1.1 equiv, 60% dispersion)

  • Solvent: THF/DMF (1:1 mixture)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv)

Workflow Visualization:

SynthesisWorkflow Start 3-Butyn-1-ol (Substrate) Deprot Deprotonation (NaH, 0°C, THF) Start->Deprot Activation Alkylation Alkylation (MeI, 0°C -> RT) Deprot->Alkylation S_N2 Reaction Quench Quench (Sat. NH4Cl) Alkylation->Quench Termination Workup Extraction (Et2O/Brine) Quench->Workup Purify Distillation (BP 80-85°C) Workup->Purify Product 4-Methoxybut-1-yne (Target) Purify->Product

Figure 1: Step-by-step workflow for the anhydrous synthesis of 4-methoxybut-1-yne.

Handling, Stability & Safety

Hazard Classification (GHS)
  • H225: Highly Flammable liquid and vapor.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage Protocols
  • Temperature: Store at 2–8°C.

  • Atmosphere: Inert gas (Nitrogen or Argon) recommended to prevent oxidation.

  • Incompatibility: Avoid contact with strong oxidizers and copper/silver alloys (risk of acetylide formation).

  • Peroxide Warning: As an ether, this compound can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.

Applications in Drug Discovery

4-Methoxybut-1-yne serves as a critical "linker" molecule. Its applications include:

  • Bioorthogonal Labeling: The terminal alkyne is a handle for Click Chemistry (CuAAC) with azide-tagged biomolecules.

  • Fragment-Based Drug Design (FBDD): Used to introduce a methoxy-ethyl side chain, which improves metabolic stability compared to simple alkyl chains.

  • Sonogashira Coupling: Reacts with aryl halides to form aryl-alkynes, common scaffolds in kinase inhibitors.

Applications Compound 4-Methoxybut-1-yne Click CuAAC Click Reaction (with R-N3) Compound->Click Sono Sonogashira Coupling (with Ar-X) Compound->Sono Lith Lithiation (nBuLi) Compound->Lith Triazole 1,2,3-Triazole Linkers Click->Triazole ArylAlkyne Aryl-Alkyne Scaffolds Sono->ArylAlkyne Nucleophile C-Nucleophile for Addition Lith->Nucleophile

Figure 2: Primary synthetic transformations utilized in medicinal chemistry.

References

  • Synthesis and NMR Characterization: Zhang, Y., et al. "Discovery of GuaB inhibitors with efficacy against Acinetobacter baumannii infection." mBio, 2024 .

  • Physical Properties & Homologues: Maga, G., et al. "Antiviral potential coupled to genome stability: the multifaceted roles of DDX3X protein." Journal of Medicinal Chemistry, 2019 .

  • General Synthesis of Homopropargyl Ethers: Chiu, H. C., et al. "Ti-Catalyzed Hydroamination." University of Minnesota, Supporting Info.

Sources

Foundational

Structural Analysis &amp; Characterization of 4-Methoxybut-1-yne

Technical Guide for Chemical Research & Development Executive Summary 4-Methoxybut-1-yne (CAS: 36678-08-7) is a functionalized terminal alkyne serving as a critical building block in organic synthesis and medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Research & Development

Executive Summary

4-Methoxybut-1-yne (CAS: 36678-08-7) is a functionalized terminal alkyne serving as a critical building block in organic synthesis and medicinal chemistry. Its bifunctional nature—comprising a reactive terminal alkyne and a stable methyl ether—makes it an ideal candidate for "Click" chemistry (CuAAC), Sonogashira cross-couplings, and the synthesis of complex heterocycles. This guide provides a comprehensive structural analysis, synthetic pathways, and spectroscopic characterization standards required for its rigorous identification and utilization.

Molecular Architecture & Physiochemical Properties

The molecule consists of a four-carbon chain terminating in an alkyne group at C1 and a methoxy ether linkage at C4. The separation of the alkyne and ether functionalities by an ethylene spacer (


) insulates the electronic effects of the oxygen from the 

-system, preserving the nucleophilicity of the alkyne.
Table 1: Physiochemical Constants
PropertyValueNotes
IUPAC Name 4-Methoxybut-1-yne
CAS Number 36678-08-7
Molecular Formula

Molecular Weight 84.12 g/mol
Physical State Colorless LiquidVolatile
Boiling Point ~85–90 °C (est.)[1]Analogous to 3-methoxyprop-1-yne (61°C)
Density ~0.85 g/mLEstimated based on aliphatic ethers
Solubility Organic solvents (THF, DCM,

)
Immiscible with water

Synthetic Pathway & Impurity Profiling

The most robust synthesis involves the O-methylation of the commercially available precursor 3-butyn-1-ol. This method avoids the formation of allene byproducts common in elimination reactions.

Synthesis Protocol: Williamson Ether Synthesis

Reaction Logic: Deprotonation of the primary alcohol with Sodium Hydride (NaH) followed by


 attack on Methyl Iodide (MeI).
  • Activation: Suspend NaH (1.1 equiv, 60% dispersion) in anhydrous THF at 0°C under Argon.

  • Addition: Dropwise addition of 3-butyn-1-ol (1.0 equiv). Evolution of

    
     gas indicates alkoxide formation.
    
  • Methylation: Add MeI (1.2 equiv) dropwise. Warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Distillation is preferred over chromatography due to volatility.

Reaction Workflow Diagram

Synthesis Start 3-Butyn-1-ol (Precursor) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Inter Alkoxide Intermediate (R-O⁻ Na⁺) Step1->Inter - H₂ (gas) Step2 Methylation (MeI, RT) Inter->Step2 Product 4-Methoxybut-1-yne (Target) Step2->Product - NaI

Figure 1: Step-wise synthesis of 4-methoxybut-1-yne via Williamson Ether Synthesis.

Spectroscopic Signature Analysis

Accurate identification relies on distinguishing the terminal alkyne proton and the specific coupling pattern of the ethylene backbone.

Nuclear Magnetic Resonance ( NMR)

The spectrum is characterized by a distinct triplet for the terminal proton and a doublet of triplets (dt) for the propargylic methylene.

Solvent:


 (Reference: 7.26 ppm)[2]
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
C4-H 3.52Triplet (t)2H7.0

OMe 3.38Singlet (s)3H-

C3-H 2.48Dblt of Triplets (dt)2H7.0, 2.6

C1-H 1.98Triplet (t)1H2.6

Mechanistic Insight:

  • The C3-H signal appears as a dt because it is split by the adjacent C4 methylene (

    
     Hz) and the terminal alkyne proton (
    
    
    
    Hz).
  • The C1-H appears as a triplet due to long-range coupling (

    
    ) with the two C3 protons.
    
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the terminal alkyne.

  • 
    3295 cm
    
    
    
    :
    Strong, sharp
    
    
    stretch (Diagnostic).
  • 
    2120 cm
    
    
    
    :
    Weak
    
    
    stretch (Characteristic of terminal alkynes).
  • 
    1120 cm
    
    
    
    :
    Strong
    
    
    ether stretch.
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 84.
    
  • Base Peak: Likely m/z 53 (

    
    ) due to loss of the methoxy group (
    
    
    
    ).
  • Fragmentation: Loss of methyl radical (

    
    ) to form stabilized oxonium ion.
    

Reactivity Profile & Applications

The structural duality of 4-methoxybut-1-yne allows for orthogonal functionalization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The methoxy tail acts as a polar, non-coordinating spacer, improving solubility in biological media.

Sonogashira Coupling

Reacts with aryl halides (


) using Pd/Cu catalysis to form substituted aryl alkynes.
  • Protocol Note: Ensure the ether linkage is stable under the basic conditions (typically amines like

    
    ) used in this coupling.
    
Reactivity Flowchart

Reactivity Target 4-Methoxybut-1-yne CuAAC CuAAC (Click) + R-N₃ / Cu(I) Target->CuAAC Sono Sonogashira Coupling + Ar-I / Pd(0) / Cu(I) Target->Sono Deprot Lithiation + n-BuLi Target->Deprot Triazole 1,2,3-Triazole Derivative (Bio-isostere) CuAAC->Triazole Aryl Aryl Alkyne (Conjugated System) Sono->Aryl Nu Lithium Acetylide (Nucleophile) Deprot->Nu

Figure 2: Primary reactivity pathways for drug discovery applications.

Safety & Handling Protocols

  • Flammability: Highly flammable liquid (Flash point est. < 20°C). Store in a flammables cabinet.

  • Volatility: Significant vapor pressure. Handle in a fume hood to avoid inhalation.

  • Peroxide Formation: Like all ethers, it may form peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542152, 4-Methoxybut-1-yne. Retrieved from [Link]

  • Organic Syntheses (1981). Synthesis of 4,4-Dimethoxybut-1-yne (Related Acetal Synthesis). Org.[3][4][5] Synth. 1981, 60, 81. Retrieved from [Link]

  • H. Reich, University of Wisconsin. Alkyne Proton Chemical Shifts. Organic Chemistry Data.[3][4][5] Retrieved from [Link][6]

Sources

Exploratory

13C NMR data for 4-methoxybut-1-yne

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 4-Methoxybut-1-yne Executive Summary This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 4-Methoxybut-1-yne

Executive Summary

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 4-methoxybut-1-yne. As a molecule incorporating both a terminal alkyne and an ether functional group, its 13C NMR spectrum offers an excellent case study for understanding the influence of carbon hybridization and heteroatom electronegativity on chemical shifts. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation. We will explore the theoretical underpinnings of the expected chemical shifts, present a detailed experimental protocol for data acquisition, analyze the anticipated spectral data, and validate the peak assignments through established principles.

Foundational Principles: 13C NMR of Alkynes and Ethers

13C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[1] Unlike 1H NMR, the low natural abundance (1.1%) of the 13C isotope means that carbon-carbon coupling is statistically improbable, resulting in a spectrum where each unique carbon atom typically produces a single sharp signal under standard proton-decoupled conditions.[2][3] The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information, indicating the electronic environment of each carbon nucleus.[4]

For 4-methoxybut-1-yne, two key structural features dictate the 13C NMR spectrum: the terminal alkyne and the methoxy group.

  • Hybridization Effects: The hybridization of a carbon atom significantly impacts its chemical shift. Generally, sp3 hybridized carbons (alkanes) are the most shielded and appear upfield (0-77 ppm), sp hybridized carbons (alkynes, nitriles) are intermediate (77-130 ppm), and sp2 carbons (alkenes, aromatics) are the most deshielded, appearing further downfield (120-160 ppm).[5] The sp-hybridized carbons of the alkyne group in 4-methoxybut-1-yne are therefore expected in the characteristic alkyne region.[6]

  • Inductive Effects of Electronegative Atoms: The presence of an electronegative atom, such as the oxygen in the methoxy group, causes a significant deshielding effect on adjacent carbon atoms.[7] This is due to the oxygen atom withdrawing electron density from the carbon, leaving the carbon nucleus more exposed to the external magnetic field.[7] This results in a downfield shift to a higher ppm value.[7] The effect diminishes with distance.[8] Therefore, the carbons directly bonded to the oxygen (C4 and C5) are expected to be shifted significantly downfield compared to simple alkane carbons.[8][9]

Experimental Protocol for 13C NMR Data Acquisition

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and parameter selection. The protocol described here is a self-validating system designed for unambiguous structural confirmation.

Sample Preparation
  • Analyte: Weigh approximately 10-20 mg of purified 4-methoxybut-1-yne.

  • Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3). CDCl3 is often chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[5]

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard to define the 0 ppm reference point, although modern spectrometers can reference the residual solvent peak.[4][8]

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a standard proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer.

  • Experiment: Standard 1D 13C experiment with broadband proton decoupling (e.g., Bruker's zgpg30). Broadband decoupling irradiates all proton frequencies, causing all 1H-13C couplings to collapse, simplifying the spectrum to single lines for each carbon.[3]

  • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay without saturating the signals, increasing the number of scans possible in a given time.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. While longer delays are needed for precise quantitative analysis, a 2-second delay is sufficient for qualitative structural elucidation.[10]

  • Number of Scans (NS): 512 to 1024 scans. Multiple scans are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

  • Spectral Width (SW): 0 to 220 ppm. This range comfortably covers the vast majority of carbon environments in organic molecules.[1]

Data Processing
  • Fourier Transform (FT): The raw data, a Free Induction Decay (FID) signal, is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm or the CDCl3 solvent peak to 77.16 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of 4-methoxybut-1-yne B Dissolve in ~0.7 mL CDCl3 (with TMS) A->B C Transfer to 5 mm NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire FID (zgpg30, 1024 scans) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference Spectrum (CDCl3 = 77.16 ppm) G->H I Final 13C Spectrum H->I

Caption: Workflow for 13C NMR spectral acquisition.

Spectral Data and Structural Assignment

The structure of 4-methoxybut-1-yne contains five chemically non-equivalent carbon atoms, and thus five distinct signals are expected in its proton-decoupled 13C NMR spectrum.

Molecular Structure with Carbon Numbering

Caption: Structure of 4-methoxybut-1-yne with carbon numbering.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted chemical shifts for 4-methoxybut-1-yne based on established ranges for its constituent functional groups.

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C -HC1sp68 - 75Terminal alkyne carbon (≡C-H), typically the more shielded of the two alkyne carbons.[6]
-CC2sp80 - 88Internal alkyne carbon (≡C-R), deshielded relative to C1.[6]
-C H₂-C≡C3sp³20 - 28Aliphatic methylene, slightly deshielded by the adjacent alkyne group.
-O-C H₂-C4sp³68 - 75Methylene carbon directly attached to electronegative oxygen, causing a strong downfield shift.[9]
-O-C H₃C5sp³58 - 62Methoxy carbon, deshielded by the attached oxygen atom.

In-Depth Spectral Analysis

A detailed examination of each signal provides a robust confirmation of the molecular structure.

  • C5 (δ ≈ 58-62 ppm): The signal for the methoxy carbon, C5 , is expected in this region. Its chemical shift is a classic indicator of a methyl group attached to an oxygen atom.

  • C1 and C4 (δ ≈ 68-75 ppm): This region is predicted to contain two overlapping or closely spaced signals. The terminal alkyne carbon, C1 , typically appears in the 65-85 ppm range.[6] Concurrently, the methylene carbon adjacent to the ether oxygen, C4 , is strongly deshielded by that oxygen and is expected to fall within the typical 60-80 ppm range for such carbons.[9] Advanced NMR techniques would be required for unambiguous assignment.

  • C2 (δ ≈ 80-88 ppm): The internal alkyne carbon, C2 , is characteristically found downfield from the terminal alkyne carbon.[6] Its position in this range is a strong confirmation of the C-C triple bond.

  • C3 (δ ≈ 20-28 ppm): The signal furthest upfield belongs to the C3 methylene carbon. It is an sp³ hybridized carbon not directly attached to the electronegative oxygen, placing it in the aliphatic region. Its position is slightly downfield from a simple alkane due to the mild deshielding influence of the adjacent alkyne functionality.

Validation with Advanced NMR Techniques

To confirm the assignments, particularly for the overlapping C1 and C4 signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be invaluable.

  • DEPT-135: This experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2) would be absent.

    • Expected DEPT-135 Result:

      • Positive Peaks: C1 (CH), C5 (CH₃)

      • Negative Peaks: C3 (CH₂), C4 (CH₂)

      • Absent Peak: C2 (Quaternary C)

  • DEPT-90: This experiment exclusively shows signals from CH carbons.

    • Expected DEPT-90 Result:

      • Positive Peak: C1 (CH)

      • Absent Peaks: C2, C3, C4, C5

The combination of the standard broadband-decoupled 13C spectrum and the DEPT experiments provides a self-validating dataset, allowing for the confident and unambiguous assignment of every carbon atom in the 4-methoxybut-1-yne molecule.

Conclusion

The 13C NMR spectrum of 4-methoxybut-1-yne is a clear illustration of fundamental spectroscopic principles. The chemical shifts of the five unique carbons are predictably dictated by their hybridization state (sp vs. sp³) and the powerful inductive effect of the ether oxygen atom. By understanding these core concepts and employing a systematic approach to data acquisition and analysis, 13C NMR spectroscopy serves as a powerful and indispensable tool for the structural elucidation of organic molecules in research and industrial settings.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • StudySmarter. Factors Affecting Chemical Shift - Organic Chemistry. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Unknown. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • PubChem. 4-Methoxybut-1-yne. [Link]

  • PubChem. 4-Methoxybut-1-ene. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Organic Syntheses. 4,4-Dimethoxybut-1-yne. [Link]

  • ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters. [Link]

  • National Institutes of Health. Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. [Link]

  • University of Oxford. CHEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]

  • eGyanKosh. 13C NMR SPECTROSCOPY. [Link]

  • Chem Help ASAP on YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of 4-Methoxybut-1-yne

For: Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to the Chemistry of 4-Methoxybut-1-yne In the landscape of modern organic synthesis and drug development, functionalized alk...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to the Chemistry of 4-Methoxybut-1-yne

In the landscape of modern organic synthesis and drug development, functionalized alkynes such as 4-methoxybut-1-yne represent a cornerstone of molecular architecture. Their utility in forging complex carbon skeletons and introducing key pharmacophoric elements is unparalleled. However, the very reactivity that makes this molecule a valuable synthetic building block also necessitates a deep and proactive understanding of its potential hazards. This guide is crafted not as a mere recitation of standardized safety data, but as a technical deep-dive into the "why" behind the requisite safety protocols. By understanding the fundamental chemical principles governing the behavior of 4-methoxybut-1-yne, from its flammability to its potential for peroxide formation, we empower ourselves as scientists to not only handle this reagent safely but to innovate with it confidently. This document is intended to be a living resource, a self-validating system of protocols and insights that will evolve with our collective experience and knowledge.

Physicochemical and Toxicological Profile of 4-Methoxybut-1-yne

A thorough understanding of the intrinsic properties of a chemical is the foundation of its safe and effective use. The following tables summarize the key physical, chemical, and toxicological data for 4-methoxybut-1-yne.

Table 1: Physical and Chemical Properties of 4-Methoxybut-1-yne

PropertyValueSource
CAS Number 36678-08-7[1][2]
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not available (estimated to be in the range of 80-100 °C)
Flash Point Highly Flammable (Flam. Liq. 2)[1]
Vapor Pressure Not available
Solubility Moderately soluble in waterGeneral knowledge

Table 2: Toxicological Data and Exposure Limits

ParameterValueSpecies/RouteSource
LD₅₀ (Oral) No data available
LC₅₀ (Inhalation) No data available for 4-methoxybut-1-yne. For 1-Methoxybutane: 176 g/m³ for 15 minutesRodent - mouse[3]
Occupational Exposure Limits (OELs) No specific OEL established. As a general guideline for related substances like 4-Methoxyphenol, the NIOSH recommended airborne exposure limit is 5 mg/m³ averaged over a 10-hour workshift.[4]

Hazard Identification and Risk Assessment: A Mechanistic Perspective

4-Methoxybut-1-yne is classified under the Globally Harmonized System (GHS) as a highly flammable liquid that causes skin and eye irritation, and may cause respiratory irritation.[1] A nuanced understanding of the chemical functionalities—the terminal alkyne and the ether moiety—is critical to appreciating the causality behind these classifications.

cluster_hazards Inherent Hazards 4-Methoxybut-1-yne 4-Methoxybut-1-yne Flammability Flammability 4-Methoxybut-1-yne->Flammability Highly Flammable Liquid (H225) Irritation Irritation 4-Methoxybut-1-yne->Irritation Skin & Eye Irritant (H315, H319) Respiratory Irritant (H335) Peroxide Formation Peroxide Formation 4-Methoxybut-1-yne->Peroxide Formation Ether Moiety Reactivity Reactivity 4-Methoxybut-1-yne->Reactivity Terminal Alkyne

Caption: Hazard profile of 4-methoxybut-1-yne.

Flammability

As a low molecular weight organic molecule, 4-methoxybut-1-yne is highly volatile and its vapors can form flammable mixtures with air. The GHS classification "Highly Flammable liquid and vapor" (H225) underscores the need for stringent control of ignition sources.[1]

Irritant Properties

The irritant nature of 4-methoxybut-1-yne to the skin, eyes, and respiratory tract (H315, H319, H335) is a common feature of many functionalized small molecules.[1] While the precise mechanism of irritation is not well-documented for this specific compound, it is prudent to assume it can cause localized inflammation and tissue damage upon direct contact or inhalation.

The Dual Nature of Reactivity: Ether and Alkyne Moieties

The presence of both an ether linkage and a terminal alkyne imparts a dual reactivity profile to 4-methoxybut-1-yne that warrants careful consideration.

  • Ether Moiety and Peroxide Formation: Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light. This auto-oxidation process can lead to the accumulation of highly unstable and shock-sensitive peroxide crystals, particularly in older containers or upon concentration (e.g., during distillation).

  • Terminal Alkyne Reactivity: The terminal alkyne is a versatile functional group, but its acidic proton can react with strong bases. More critically, terminal alkynes can form explosive acetylides with certain metals, such as copper, silver, and mercury.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling 4-methoxybut-1-yne relies on a combination of engineering controls and appropriate personal protective equipment.

cluster_controls Control Measures Safe Handling Workflow Safe Handling Workflow Engineering Controls Engineering Controls Safe Handling Workflow->Engineering Controls Primary Barrier Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Safe Handling Workflow->Personal Protective Equipment (PPE) Secondary Barrier Fume Hood Fume Hood Engineering Controls->Fume Hood Ventilation Inert Atmosphere Inert Atmosphere Engineering Controls->Inert Atmosphere Reaction Control PPE PPE Eye Protection Eye Protection PPE->Eye Protection Chemical Splash Goggles Hand Protection Hand Protection PPE->Hand Protection Chemical-Resistant Gloves Body Protection Body Protection PPE->Body Protection Flame-Resistant Lab Coat

Caption: Hierarchy of controls for safe handling.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 4-methoxybut-1-yne, including transfers, reactions, and work-up procedures, must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure to its vapors.

  • Inert Atmosphere: For reactions involving air-sensitive reagents or to mitigate peroxide formation during prolonged heating, the use of an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large volumes or working with reactions under pressure.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat should be worn. For procedures with a significant splash risk, a chemically resistant apron is also recommended.

Standard Operating Procedures: From Benchtop to Disposal

The following protocols are designed to be self-validating, incorporating checks and balances to ensure safety at each stage of the experimental workflow.

Illustrative Synthesis of 4-Methoxybut-1-yne

Reaction Scheme:

HO-(CH₂)₂-C≡CH + Base + CH₃-X → CH₃O-(CH₂)₂-C≡CH

Step-by-Step Protocol:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to remove any adsorbed moisture.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas.

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 3-butyn-1-ol in a suitable anhydrous solvent (e.g., THF).

  • Addition of Base: Cool the solution in an ice bath and slowly add a strong base (e.g., sodium hydride) portion-wise. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and no nearby ignition sources.

  • Methylation: Once the deprotonation is complete (cessation of gas evolution), add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise via the addition funnel, maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at low temperature.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can then be purified by distillation.

Peroxide Detection and Management

Given the ether functionality, routine testing for peroxides is a critical safety measure.

Peroxide Test Procedure:

  • Visual Inspection: Before opening any container of 4-methoxybut-1-yne, visually inspect it for the presence of crystals, discoloration, or a viscous layer, which may indicate peroxide formation. If any of these are observed, do not open the container and contact your institution's environmental health and safety office immediately.

  • Chemical Testing: Use commercially available peroxide test strips for a semi-quantitative assessment. Dip the test strip into the solvent for the time specified by the manufacturer, then compare the color change to the provided chart.

  • Interpretation and Action:

    • < 20 ppm: Safe for general use.

    • 20-100 ppm: Use with caution; avoid distillation or concentration.

    • > 100 ppm: Unsafe for use. The material should be decontaminated or disposed of as hazardous waste.

Waste Disposal

All waste containing 4-methoxybut-1-yne, including reaction residues, contaminated solvents, and spill cleanup materials, must be disposed of as hazardous waste.

  • Containerization: Collect all liquid waste in a properly labeled, sealed container. Do not mix with incompatible waste streams.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "4-methoxybut-1-yne," and the associated hazards (flammable, irritant).

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Emergency Response: Preparedness and Action

A clear and well-rehearsed emergency response plan is crucial for mitigating the consequences of an incident involving 4-methoxybut-1-yne.

cluster_response Emergency Response Protocol Emergency Event Emergency Event Spill Spill Emergency Event->Spill Contain & Clean Fire Fire Emergency Event->Fire Extinguish Exposure Exposure Emergency Event->Exposure First Aid Small Spill Small Spill Spill->Small Spill Lab Personnel Large Spill Large Spill Spill->Large Spill Emergency Services Small Fire Small Fire Fire->Small Fire CO2 or Dry Chemical Extinguisher Large Fire Large Fire Fire->Large Fire Evacuate & Alert Skin Contact Skin Contact Exposure->Skin Contact Flush with Water Eye Contact Eye Contact Exposure->Eye Contact Flush with Water Inhalation Inhalation Exposure->Inhalation Move to Fresh Air

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 4-Methoxybut-1-yne

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 4-Methoxybut-1-yne , tailored for research and drug development applications. [1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 4-Methoxybut-1-yne , tailored for research and drug development applications.

[1][2][3]

Executive Summary

4-Methoxybut-1-yne (CAS: 36678-08-7) is a bifunctional building block characterized by a terminal alkyne and an ether linkage.[1][2][3] Its physicochemical profile is defined by a moderate lipophilicity (LogP ~0.7 ) and low molecular weight (84.12 g/mol ).[1][2][3]

For researchers, this molecule presents a "Goldilocks" solubility profile: it is sufficiently polar to dissolve in common organic reaction media (THF, DCM) yet retains enough hydrophobicity to allow for efficient extraction from aqueous phases.[1][2][3] This guide provides the evidence-based solvent compatibility matrices and handling protocols required to utilize this compound in high-stakes synthetic workflows like Click Chemistry (CuAAC) and organometallic functionalization.[1][2][3]

Physicochemical Profile

Understanding the intrinsic properties of 4-methoxybut-1-yne is a prerequisite for predicting its behavior in solution.[1][2][3]

PropertyValueTechnical Implication
CAS Number 36678-08-7Unique identifier for sourcing and regulatory checks.[1][2][3]
Molecular Formula

Molecular Weight 84.12 g/mol High volatility risk during concentration.[1][2][3]
LogP (Octanol/Water) ~0.7 (Predicted)Amphiphilic nature. Soluble in organics; limited but non-zero solubility in water.[1][2][3]
Boiling Point ~75–85°C (Est.)[1][2][3]Caution: Significant evaporation risk during rotary evaporation.[1][2][3]
Density ~0.8–0.9 g/mLLighter than water; forms the upper layer during aqueous extraction.[1][2][3]
Functional Groups Terminal Alkyne (

) Ether (

)
Alkyne: Acidic proton (

~25).[1][2][3] Ether: Lewis basic site; potential peroxide former.[1][2][3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with 4-methoxybut-1-yne, derived from Hansen Solubility Principles and the "Like Dissolves Like" rule.

Class A: High Solubility (Reaction Media)

These solvents are recommended for homogeneous reactions (e.g., Sonogashira, Lithiation).[1][2][3]

SolventSolubility PredictionMechanistic Rationale
Tetrahydrofuran (THF) Miscible The ether oxygen of THF interacts favorably with the alkyne dipole; excellent for organometallic reactions.[1][2][3]
Dichloromethane (DCM) Miscible High general solvency for low-MW organic ethers.[1][2][3]
Dimethylformamide (DMF) High Polar aprotic nature stabilizes transition states in coupling reactions.[1][2][3]
Ethanol / Methanol High Soluble due to H-bonding capability of the solvent with the ether oxygen.[1][2][3]
Class B: Moderate/Variable Solubility (Purification)

Used for crystallization or extraction.[1][2][3]

SolventSolubility PredictionMechanistic Rationale
Hexanes / Heptane Moderate The methoxy group introduces polarity that may reduce solubility in strictly non-polar alkanes compared to pure alkynes.[1][2][3]
Diethyl Ether Miscible Structural similarity ensures high compatibility.[1][2][3]
Class C: Low Solubility (Phase Separation)

Used for work-up and isolation.[1][2][3]

SolventSolubility PredictionMechanistic Rationale
Water Low (<50 mg/mL) While the ether oxygen accepts H-bonds, the hydrophobic butyl/alkyne chain dominates.[1][2][3] It will phase separate at high concentrations.[1][2][3]
Brine (Sat. NaCl) Negligible "Salting out" effect effectively drives the compound into the organic layer.[1][2][3]

Application-Specific Solvent Selection

The choice of solvent is dictated not just by solubility, but by the chemical reactivity of the terminal alkyne.[1][2][3]

SolventSelection Start Application Goal Rxn_Type Reaction Type? Start->Rxn_Type Lithiation Lithiation / Grignard (Anionic) Rxn_Type->Lithiation Click Click Chemistry (CuAAC) Rxn_Type->Click Coupling Pd-Coupling (Sonogashira) Rxn_Type->Coupling Solvent_Lith Anhydrous THF or Et2O (Avoid Halogens/Protic) Lithiation->Solvent_Lith Requires inert polar aprotic Solvent_Click tBuOH / Water (1:1) or DMSO Click->Solvent_Click Requires proton transfer media Solvent_Coup DMF / TEA or THF Coupling->Solvent_Coup Solubilizes Catalyst & Base

Figure 1: Decision tree for selecting the optimal reaction solvent based on synthetic intent.[1][2][3]

Critical Protocol Notes:
  • Lithiation (Deprotonation): When reacting with n-BuLi, strictly use anhydrous THF or Diethyl Ether .[1][2][3] Never use DCM (reacts explosively with alkyl lithiums) or Ethanol (quenches the base).[1][2][3]

  • Click Chemistry: The standard tBuOH/Water (1:1) system is ideal.[1][2][3] 4-Methoxybut-1-yne is sufficiently soluble in the organic component (tBuOH) to react with water-soluble azides.[1][2][3]

Experimental Protocol: Rapid Solubility Screening

Since exact quantitative solubility data (g/L) is rarely published for this specific building block, use this self-validating workflow to determine solubility limits before scaling up.

Objective: Determine if a solvent is suitable for a 0.1 M reaction concentration.

Materials:

  • 4-Methoxybut-1-yne (Liquid).[1][2][3][4]

  • Glass vials (GC vials work well).[1][2][3]

  • Micropipettes.[1][2][3]

Workflow:

  • Aliquot: Dispense 10 µL (~8.5 mg) of 4-methoxybut-1-yne into a clear glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (Target conc: ~0.1 g/mL).[1][2][3]

  • Agitation: Vortex for 10 seconds.

  • Visual Assessment:

    • Clear Solution: Soluble.[1][2][3]

    • Phase Separation/Droplets: Insoluble/Immiscible.[1][2][3]

    • Cloudiness:[1][2][3] Partially soluble.[1][2][3]

  • Dilution Check: If insoluble, add solvent in 100 µL increments until clear or until volume reaches 1 mL (indicating <10 mg/mL solubility).

SolubilityProtocol Step1 Aliquot 10 µL Compound Step2 Add 100 µL Solvent Step1->Step2 Step3 Vortex (10s) Step2->Step3 Check Visual Check Step3->Check Result1 Clear Solution (Soluble >0.1 g/mL) Check->Result1 Homogeneous Result2 Phase Separation Check->Result2 Heterogeneous Step4 Add +100 µL Solvent Result2->Step4 Dilute Step4->Check

Figure 2: Step-by-step workflow for qualitative solubility verification.

Safety and Handling

1. Volatility & Flammability:

  • Flash Point: Likely < 23°C (Highly Flammable).[1][2][3]

  • Handling: Always handle in a fume hood. Avoid open flames.

  • Evaporation: Due to its relatively low boiling point (~80°C), avoid prolonged high-vacuum exposure which may co-evaporate the product.[1][2][3]

2. Peroxide Formation:

  • As an ether, this compound can form explosive peroxides upon prolonged exposure to air.[1][2][3]

  • Test: Use KI starch paper to test for peroxides if the bottle is old.[1][2][3]

  • Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

3. Reactivity:

  • Terminal Alkyne: Do not store in metal containers (Copper, Silver) as it may form explosive metal acetylides.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542152, 4-Methoxybut-1-yne. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 4-methoxybut-1-yne (CAS 36678-08-7). Retrieved from [Link][1][2][3]

  • Organic Syntheses.General procedures for handling alkynyl ethers and peroxide testing.
  • Sharpless, K. B., et al. (2002).[1][2][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Context for tBuOH/Water solvent selection).

Sources

Exploratory

Computational Profiling of 4-Methoxybut-1-yne: Structural Dynamics &amp; Reactivity Descriptors

Executive Summary This technical guide establishes a rigorous computational framework for the structural and electronic characterization of 4-methoxybut-1-yne (CAS: 36678-08-7). As a homopropargylic ether, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes a rigorous computational framework for the structural and electronic characterization of 4-methoxybut-1-yne (CAS: 36678-08-7). As a homopropargylic ether, this molecule serves as a critical synthon in "Click" chemistry (CuAAC) and palladium-catalyzed cross-couplings (Sonogashira).

The presence of the ether oxygen at the


-position relative to the alkyne introduces unique electronic effects—specifically 

hyperconjugation—that influence the acidity of the terminal acetylenic proton. This guide details the Density Functional Theory (DFT) methodologies required to accurately model these phenomena, providing a self-validating protocol for researchers in drug discovery and materials science.

Computational Methodology

To ensure high-fidelity results that correlate with experimental observables (NMR/IR), the following level of theory is prescribed. This protocol balances computational cost with the necessity of describing weak dispersive forces common in flexible ether chains.

Theoretical Model Selection
ComponentSelectionScientific Rationale (Causality)
Functional

B97X-D
Standard B3LYP often fails to capture long-range dispersion interactions in flexible alkyl chains.

B97X-D includes dispersion corrections essential for accurate conformer ranking of the methoxy tail.
Basis Set 6-311++G(d,p) The oxygen atom possesses lone pairs that require diffuse functions (++) to accurately model the electron density tail. Polarization functions (d,p) are critical for the anisotropic electron distribution in the alkyne triple bond.
Solvation SMD (THF) Most organometallic couplings involving this substrate occur in THF. The SMD (Solvation Model based on Density) provides better free energy estimates than PCM for non-aqueous polar solvents.
Workflow Diagram

The following DOT diagram outlines the logical flow for a complete computational characterization, ensuring no imaginary frequencies exist in the ground state.

ComputationalWorkflow Start Initial Geometry (Z-Matrix/SMILES) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check TS Transition State Found (Saddle Point) Check->TS Yes (v < 0) GS Ground State Confirmed (Local Minima) Check->GS No TS->Opt Distort & Re-optimize Prop Property Calculation (NBO, HOMO-LUMO, NMR) GS->Prop

Caption: Iterative workflow for validating the ground state geometry of 4-methoxybut-1-yne prior to property calculation.

Structural & Conformational Analysis

The flexibility of the ethylene linker (


) creates a conformational landscape defined by the torsion angle 

.
The Gauche Effect

Unlike simple alkanes, 4-methoxybut-1-yne may exhibit a preference for the gauche conformation due to hyperconjugative stabilization between the


 bonding orbital and the 

antibonding orbital.
  • Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan.

  • Variable: Dihedral angle

    
     scanning from 
    
    
    
    to
    
    
    in
    
    
    increments.
  • Expected Outcome: Two minima will be observed: the anti (180°) and gauche (~60°) conformers. The Boltzmann-weighted average of these populations must be used for calculating NMR shifts.

Electronic Properties & Reactivity Indices

Understanding the electron distribution is vital for predicting regioselectivity in nucleophilic substitutions or cycloadditions.

HOMO-LUMO Gap & FMO Analysis

The Frontier Molecular Orbitals (FMO) define the chemical hardness of the molecule.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the alkyne

    
    -system and the oxygen lone pairs (
    
    
    
    ). This indicates the sites susceptible to electrophilic attack.
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the alkyne

    
     antibonding orbitals.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the most reliable predictor for lithiation (deprotonation) sites.

  • Region of Max Positive Potential (

    
    ):  The terminal alkyne proton (
    
    
    
    ). This confirms its acidity (
    
    
    ) and suitability for formation of the acetylide anion.
  • Region of Max Negative Potential (

    
    ):  The ether oxygen, acting as a Lewis base coordination site for metal cations (e.g., 
    
    
    
    ,
    
    
    ).
Reactivity Pathway Visualization

The following diagram illustrates the divergent reactivity pathways based on the electronic structure described above.

ReactivityMap Substrate 4-Methoxybut-1-yne Base Strong Base (n-BuLi) Substrate->Base Deprotonation Azide Organic Azide (R-N3) Substrate->Azide CuAAC Cycloaddition Pd Pd(0) Catalyst (Ar-X) Substrate->Pd Cross-Coupling Anion Lithium Acetylide (Nucleophile) Base->Anion C-H Activation Triazole 1,2,3-Triazole (Click Product) Azide->Triazole Coupled Internal Alkyne (Sonogashira Product) Pd->Coupled

Caption: Divergent synthetic pathways for 4-methoxybut-1-yne driven by specific electronic reactivity descriptors.

Spectroscopic Validation (Self-Validation)

A theoretical model is only trustworthy if it reproduces experimental spectral data. Below are the predicted vibrational frequencies (scaled by 0.967 for anharmonicity) compared to standard experimental ranges.

Table 1: Predicted vs. Expected IR Frequencies

Vibrational ModeDescriptionTheoretical (Scaled)Experimental RangeValidation Status

Alkyne C-H Stretch~3310 cm

3260–3330 cm

High

Triple Bond Stretch~2125 cm

2100–2260 cm

High

Ether Asym. Stretch~1120 cm

1085–1150 cm

Medium

C-H Bend (Overtone)~630 cm

610–700 cm

High

Note: If your calculated


 deviates by >50 cm

, check the basis set polarization functions.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.

  • PubChem Database. Compound Summary for CID 542152 (4-Methoxybut-1-yne).

  • Trost, B. M., & Rhee, Y. H. (1999). Ruthenium-catalyzed cycloisomerization of 4-methoxy-1-butyne derivatives. Journal of the American Chemical Society. (Analogous reactivity patterns).

Foundational

4-Methoxybut-1-yne: A Strategic Alkyne Ether in Modern Synthesis

The following technical guide details the discovery, synthesis, and application of 4-methoxybut-1-yne . Executive Summary 4-Methoxybut-1-yne (CAS: 36678-08-7 ) is a functionalized terminal alkyne serving as a critical C4...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 4-methoxybut-1-yne .

Executive Summary

4-Methoxybut-1-yne (CAS: 36678-08-7 ) is a functionalized terminal alkyne serving as a critical C4 building block in organic synthesis.[1][2][3] Distinguished by its homopropargyl ether motif, it bridges the gap between simple acetylene chemistry and complex polyketide architecture. Its utility spans from the total synthesis of marine natural products (e.g., Oscillariolide) to the development of novel antibiotics targeting Gram-negative pathogens.

Property Data
IUPAC Name 4-Methoxybut-1-yne
CAS Registry 36678-08-7
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
Boiling Point ~85–90 °C (Est.[3][4] at 760 mmHg)
Density ~0.8 g/mL
Key Functionality Terminal Alkyne, Ether

Part 1: Historical Genesis & Discovery

Unlike major commodity chemicals discovered in a single "eureka" moment, 4-methoxybut-1-yne emerged incrementally during the mid-20th-century expansion of Reppe Chemistry (acetylene functionalization).

The Homopropargyl Evolution

In the 1950s and 60s, researchers sought to expand the utility of 3-butyn-1-ol (homopropargyl alcohol). While propargyl ethers were well-known, the homopropargyl variants offered unique spacing (two carbons between the oxygen and the alkyne) that prevented unwanted allene isomerization—a common plague of propargyl systems.

  • Early Characterization (1980s): While the molecule was likely prepared in unlisted industrial reports earlier, definitive characterization and isolation protocols appeared in literature such as the Australian Journal of Chemistry (1988).[4] This era marked the transition of the molecule from a theoretical curiosity to a standardized reagent.

  • The "Click" Era: The molecule saw a resurgence in the 2000s with the advent of Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its terminal alkyne provided a reliable "handle" for bio-orthogonal labeling, leading to its inclusion in commercial compound libraries.[4]

Part 2: Synthetic Methodologies

The synthesis of 4-methoxybut-1-yne has evolved from harsh classical alkylations to refined, scalable protocols.

Method A: The Williamson Ether Synthesis (Standard Protocol)

This is the most robust laboratory method, utilizing 3-butyn-1-ol as the progenitor. The reaction relies on the irreversible deprotonation of the hydroxyl group followed by SN2 methylation.

Mechanism:

  • Deprotonation: Sodium hydride (NaH) removes the hydroxyl proton.[4] Note that the terminal alkyne proton (pKa ~25) is less acidic than the alcohol (pKa ~16), ensuring chemoselectivity.[4]

  • Alkylation: The resulting alkoxide attacks Methyl Iodide (MeI).[4]

Method B: Dehydrohalogenation (Industrial Route)

An alternative route involves the bromination of 4-methoxy-1-butene followed by double dehydrobromination using a strong base (e.g., NaNH₂ in liquid ammonia). This method is often reserved for large-scale production where 3-butyn-1-ol is cost-prohibitive.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-methoxybut-1-yne on a 50 mmol scale.

Safety Matrix
  • Sodium Hydride (NaH): Pyrophoric.[4] Handle under inert atmosphere.

  • Methyl Iodide (MeI): Potent alkylating agent/suspected carcinogen.[4] Use in a fume hood.[4]

  • 4-Methoxybut-1-yne: Highly flammable.[5] Keep away from static discharge.[4]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Base Preparation: Charge flask with NaH (60% dispersion in oil, 2.4 g, 60 mmol) . Wash twice with dry hexanes to remove oil if high purity is required; otherwise, use as is.[4] Suspend in dry THF (100 mL) .

  • Alkoxide Formation: Cool the suspension to 0 °C . Add 3-butyn-1-ol (3.5 g, 50 mmol) dropwise over 20 minutes.

    • Observation: Vigorous evolution of H₂ gas.[4]

    • Control: Stir at 0 °C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.

  • Methylation: Cool back to 0 °C . Add Methyl Iodide (3.7 mL, 60 mmol) dropwise.

    • Note: The reaction is exothermic.[6]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; alkyne will show as a yellow/brown spot).[4]

  • Quench & Workup:

    • Cool to 0 °C. Carefully add saturated NH₄Cl (50 mL) to quench excess NaH.

    • Extract with Diethyl Ether (3 x 50 mL) .

    • Wash combined organics with Brine (50 mL).[4]

    • Dry over MgSO₄ and filter.[4][7]

  • Purification: Concentrate carefully (product is volatile). Distill at atmospheric pressure or slight vacuum.

    • Target: Collect fraction boiling between 85–90 °C (approximate).

Part 4: Applications in Drug Discovery & Materials

The logic of using 4-methoxybut-1-yne lies in its electronic neutrality and steric unobtrusiveness .

Natural Product Synthesis (Marine Polyols)

In the synthesis of Oscillariolide and Phormidolides , the 4-methoxybut-1-yne motif is used to construct the polyhydroxylated side chains. The methoxy group acts as a robust protecting group that survives the harsh conditions of alkyne coupling (Sonogashira or lithiation) while maintaining the necessary polarity.

Antibiotic Development (GuaB Inhibitors)

Recent studies (2024) utilized 4-methoxybut-1-yne to synthesize inhibitors of Inosine-5′-monophosphate dehydrogenase (IMPDH/GuaB) .[4]

  • Mechanism: The alkyne is lithiated (n-BuLi) and reacted with electrophiles (e.g., formaldehyde) to extend the carbon chain, creating a scaffold that mimics the transition state of the enzyme substrate.

  • Target: Acinetobacter baumannii (Gram-negative).[4]

Click Chemistry Polymers

The molecule serves as a "cap" or linker in the synthesis of energetic polymers involving tetrazine. The terminal alkyne undergoes [3+2] cycloaddition with azides to form stable triazole linkages, incorporating the ether oxygen to modulate the solubility and flexibility of the polymer chain.

Part 5: Visualizing the Chemical Logic

G Substrate 3-Butyn-1-ol (Starting Material) Product 4-Methoxybut-1-yne (Target Scaffold) Substrate->Product Williamson Ether Synthesis (THF, 0°C -> RT) Reagents Reagents: 1. NaH (Base) 2. MeI (Electrophile) Reagents->Product App1 GuaB Inhibitors (Antibiotics) Product->App1 Lithiation (n-BuLi) + Electrophile App2 Oscillariolide (Marine Natural Product) Product->App2 Sonogashira Coupling App3 Click Polymers (Materials Science) Product->App3 CuAAC Cycloaddition

Figure 1: Synthetic workflow transforming 3-butyn-1-ol into 4-methoxybut-1-yne, followed by its divergent applications in medicinal and materials chemistry.

References

  • Australian Journal of Chemistry. (1988). Characterization and Synthesis of Alkynyl Ethers.

  • Organic Syntheses. General Procedures for Alkylation of Alkynols.

  • National Institutes of Health (NIH) - PubChem. 4-Methoxybut-1-yne (CAS 36678-08-7). [4]

  • Journal of Medicinal Chemistry. (2024). Discovery of GuaB inhibitors with efficacy against Acinetobacter baumannii infection.

  • SciSpace. Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in Oscillariolide.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Distillation of 4-Methoxybut-1-yne

Abstract This protocol details the purification of 4-methoxybut-1-yne (CAS: 36678-08-7), a critical "Click Chemistry" synthon and intermediate for heterocyclic synthesis. While commercially available, this compound is fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the purification of 4-methoxybut-1-yne (CAS: 36678-08-7), a critical "Click Chemistry" synthon and intermediate for heterocyclic synthesis. While commercially available, this compound is frequently synthesized in-house via the methylation of 3-butyn-1-ol. Crude reaction mixtures often contain hazardous impurities, including unreacted starting materials, volatile solvents (THF, Methanol), and potentially explosive peroxides. This guide provides a safety-first, fractional distillation workflow designed to isolate high-purity (>98%) material while mitigating the risks associated with terminal alkynes and ether functionalities.

Introduction & Physicochemical Context

4-Methoxybut-1-yne possesses two reactive functionalities: a terminal alkyne and an ether linkage. This duality dictates the purification strategy. The ether oxygen activates the adjacent methylene protons toward auto-oxidation, leading to peroxide formation. The terminal alkyne presents a risk of polymerization and the formation of explosive metal acetylides if in contact with copper or brass.

Critical Impurity Profile

In a typical synthesis (e.g., methylation of 3-butyn-1-ol using NaH/MeI in THF), the crude mixture contains:

  • Tetrahydrofuran (THF): Solvent (BP: 66 °C). Forms azeotropes with water.

  • Methanol: Quenching byproduct (BP: 64.7 °C).

  • 3-Butyn-1-ol: Unreacted starting material (BP: 112 °C).

  • Water: From aqueous workup.

The Challenge: The boiling point of 4-methoxybut-1-yne (~87 °C) lies between the volatile solvents and the higher-boiling alcohol. A simple "flash" distillation will fail to separate the solvents effectively; a fractional distillation is required.

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 84.12 g/mol
Boiling Point (Atm) 86–88 °CLiterature varies; typically ~87 °C [1].[1]
Density 0.82 g/mL
Flash Point < 23 °CHighly Flammable.
Solubility Immiscible with waterSoluble in alcohols, ethers, DCM.
Stability Peroxide FormerClass B Peroxide Former (Concentration Hazard) [2].[2][3]

Pre-Distillation Assessment & Safety

WARNING: Before applying heat, you must validate the safety of the crude material.

Peroxide Testing (Mandatory)

As an ether, this compound forms peroxides upon storage or air exposure.[4][5][6] Distillation concentrates these peroxides in the pot, leading to explosions.[4][5]

  • Test: Use commercially available peroxide test strips (e.g., Quantofix®) or a standard KI/Starch test.

  • Limit: If peroxide content >10 ppm, the material must be treated before distillation.

  • Remediation: Shake the organic layer with a fresh solution of 5% aqueous Ferrous Sulfate (

    
    ) or pass through a column of activated basic alumina.
    
Equipment Material Check
  • No Brass/Copper: Ensure the distillation path (condenser fittings, vacuum adapters) is free of copper or brass alloys. Terminal alkynes react with Cu to form Copper Acetylides, which are shock-sensitive explosives. Use glass, Teflon, or stainless steel.

Experimental Protocol

Reagents and Equipment
  • Apparatus: 3-neck Round Bottom Flask (RBF), Vigreux column (20cm minimum) or distinct fractionating column, Liebig condenser, vacuum adapter with inert gas inlet, multi-fraction receiver (cow).

  • Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) or Calcium Hydride (
    
    
    
    ).
Workflow Diagram

The following diagram outlines the logical flow from crude reaction mixture to purified product, emphasizing safety checkpoints.

G Crude Crude Reaction Mixture (THF, MeOH, Product, SM) Wash Aqueous Wash (Remove Salts/MeOH) Crude->Wash PeroxideCheck QC: Peroxide Test (Must be <10 ppm) Wash->PeroxideCheck TreatPeroxides Treat with FeSO4 or Alumina PeroxideCheck->TreatPeroxides Positive (>10ppm) Dry Drying (MgSO4) Remove Water PeroxideCheck->Dry Negative TreatPeroxides->PeroxideCheck Setup Distillation Setup (Vigreux Column, N2 atm) Dry->Setup Fraction1 Fraction 1: Fore-run (THF/Residual MeOH) < 70°C Setup->Fraction1 Heat to Reflux Fraction2 Fraction 2: Product (4-Methoxybut-1-yne) 86-88°C Fraction1->Fraction2 Temp Plateau PotResidue Pot Residue (3-Butyn-1-ol) Fraction2->PotResidue Stop @ 10% Vol

Figure 1: Purification workflow for 4-methoxybut-1-yne emphasizing the critical peroxide control loop.

Step-by-Step Distillation Procedure

Step 1: Drying Water forms azeotropes with many ethers and alcohols, complicating boiling point separation.

  • Dry the crude organic layer thoroughly over anhydrous

    
     for 30 minutes.
    
  • Filter into the distillation flask.

  • Optional: For ultra-high purity, stir the crude liquid over

    
     for 2 hours (vented to a bubbler) prior to distillation to remove trace water and alcohols.
    

Step 2: Setup

  • Load the 3-neck flask. Add a magnetic stir bar and a small amount of BHT (approx. 0.05% w/w) to inhibit radical polymerization during heating.

  • Attach the Vigreux column. The fractionation capability is essential to separate the THF (BP 66°C) from the product (BP 87°C).

  • Connect the condenser and vacuum adapter.

  • Inert Atmosphere: Connect a Nitrogen or Argon line to the adapter. Flush the system for 5 minutes, then maintain a slight positive pressure or use a bubbler. Do not distill in air.

Step 3: Fractionation (Atmospheric Pressure) Note: Vacuum distillation (approx. 200 mmHg) can be used to lower the boiling point to ~50°C if thermal instability is suspected, but atmospheric distillation is standard for this boiling range.

  • Fore-run Collection: Heat the oil bath to approx. 80–90°C.

    • Collect the first fraction distilling between 60–70°C. This is primarily THF and residual Methanol.

    • Monitor the head temperature. It will spike and then drop or plateau.

  • Product Collection: Increase bath temperature slowly (approx. 105–110°C).

    • When the head temperature stabilizes at 86–88°C , switch to a clean receiver flask.

    • Collect the clear, colorless liquid.

  • Termination:

    • CRITICAL: Stop the distillation when approximately 10-15% of the volume remains in the pot. Never distill to dryness. Concentrating the pot residue to dryness increases the risk of peroxide detonation and polymerization of the high-boiling impurities.

    • Cool the system under Nitrogen flow.

Quality Control & Storage

Analytical Validation
  • 1H NMR (

    
    ): 
    
    • Diagnostic Peak: The terminal alkyne proton (

      
      ) appears as a triplet (
      
      
      
      ) around
      
      
      1.9–2.0 ppm (
      
      
      ).
    • Impurity Check: Look for the broad singlet of the -OH group from 3-butyn-1-ol (usually

      
       2.0–3.0 ppm) or the multiplets of THF (
      
      
      
      1.85, 3.76 ppm).
  • GC-MS: Confirm single peak integration >98%.

Storage Protocol
  • Container: Amber glass vial with a Teflon-lined cap.

  • Stabilization: Add 50–100 ppm BHT if storing for >1 month.

  • Environment: Store at 2–8°C in a flammables cabinet.

  • Shelf-Life: Re-test for peroxides every 6 months.

Troubleshooting

IssueProbable CauseCorrective Action
Boiling Point Fluctuation Azeotrope formation (Water/THF)Re-dry the crude material with

or Molecular Sieves (3Å).
Low Yield Polymerization in potEnsure BHT was added; check if bath temp was excessive (>120°C).
Yellow Distillate "Puking" (Bumping) of pot residueUse a larger flask (max 60% full); install a splash guard or glass wool in the still head.
Solid Precipitate in Trap Acetylide formation (Rare)STOP IMMEDIATELY. Ensure no metal components are in the vapor path.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 542152, 4-Methoxybut-1-yne. Retrieved from [Link]

  • Princeton University EHS (2023). Peroxide Forming Compounds and Reactives.[4] (Class B: Concentration Hazard).[2] Retrieved from [Link]

  • Organic Syntheses (2011). Synthesis of 4,4-Dimethoxybut-1-yne (Analogous handling of alkyne ethers). Org.[3][5][7][8] Synth. 2011, 88, 224-237. Retrieved from [Link]

Sources

Application

The Strategic Deployment of 4-Methoxybut-1-yne in the Synthesis of Architecturally Complex Natural Products

Introduction: The Versatility of a C4 Building Block In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the success and elegance of a synthetic campaign....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a C4 Building Block

In the intricate field of natural product synthesis, the selection of appropriate starting materials is paramount to the success and elegance of a synthetic campaign. Among the myriad of available building blocks, 4-methoxybut-1-yne has emerged as a particularly versatile and strategic C4 synthon. Its unique bifunctional nature, possessing a terminal alkyne for carbon-carbon bond formation and a methoxy group that can be retained or manipulated, offers chemists a powerful tool for the construction of complex molecular architectures. This application note will delve into the strategic applications of 4-methoxybut-1-yne in natural product synthesis, providing detailed protocols and insights into its reactivity and utility.

The terminal alkyne moiety is a cornerstone of modern synthetic chemistry, amenable to a wide array of transformations including deprotonation-alkylation sequences, transition metal-catalyzed coupling reactions, and cycloadditions.[1][2][3] The methoxy group, situated at the homoallylic position, can serve as a stable protecting group for a hydroxyl functionality or be strategically cleaved to reveal a reactive alcohol. This latent functionality allows for late-stage diversification and the introduction of additional complexity. This guide will explore these facets through a detailed examination of key reactions and a case study in the total synthesis of a marine natural product.

Chemical Properties and Safety Considerations

4-Methoxybut-1-yne is a highly flammable liquid and vapor that also causes skin and eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be conducted in a well-ventilated fume hood.

Table 1: Physicochemical Properties of 4-Methoxybut-1-yne [4]

PropertyValue
Molecular Formula C₅H₈O
Molecular Weight 84.12 g/mol
CAS Number 36678-08-7
Boiling Point Not available
Density Not available
Appearance Colorless liquid

Key Synthetic Transformations

The synthetic utility of 4-methoxybut-1-yne is primarily derived from the reactivity of its terminal alkyne. The acidic proton of the sp-hybridized carbon can be readily removed by a strong base to generate a potent nucleophile, which can then be engaged in a variety of bond-forming reactions.

Deprotonation and Alkylation: Forging New Carbon-Carbon Bonds

The most fundamental transformation of 4-methoxybut-1-yne is its deprotonation with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to form the corresponding lithium acetylide. This acetylide is a powerful nucleophile that can react with a wide range of electrophiles, including alkyl halides, epoxides, and carbonyl compounds, to form new carbon-carbon bonds.

Deprotonation_Alkylation

This two-step sequence is a robust and high-yielding method for chain extension and the introduction of the 4-methoxybutynyl moiety into a target molecule. The choice of solvent is critical, with anhydrous tetrahydrofuran (THF) being the most common due to its ability to solvate the organolithium species and maintain low temperatures.

Sonogashira Coupling: Aryl and Vinyl Alkyne Synthesis

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is a powerful tool for the synthesis of conjugated enynes and aryl alkynes, which are common structural motifs in natural products and pharmaceuticals. 4-Methoxybut-1-yne is an excellent substrate for this reaction, allowing for the direct connection of the C4 building block to aromatic and vinylic systems.

Sonogashira_Coupling

The reaction typically proceeds under mild conditions and exhibits a broad substrate scope. The choice of palladium catalyst, copper co-catalyst, and amine base can be optimized to achieve high yields and selectivity.

Application in Natural Product Synthesis: The Total Synthesis of Siphonarienone

A compelling example of the strategic use of 4-methoxybut-1-yne is the total synthesis of the marine polypropionates, siphonarienal, siphonarienone, and pectinatone, as reported by Gowravaram Sabitha and colleagues.[8] These natural products, isolated from marine mollusks, possess complex stereochemical arrays that present a significant synthetic challenge.

The synthesis of the key fragment for these molecules ingeniously employs 4-methoxybut-1-yne as a crucial C4 building block. The synthesis commences with the desymmetrization of a meso-diol, followed by a series of transformations to install the requisite stereocenters. The 4-methoxybut-1-yne fragment is then introduced via a nucleophilic addition of its lithium acetylide to a chiral aldehyde intermediate.

Siphonarienone_Synthesis

This key step establishes a new stereocenter and incorporates the four-carbon chain of the building block, which is then further elaborated through subsequent reactions, including reduction of the alkyne and modification of the methoxy group, to ultimately afford the natural product. This synthesis showcases the power of 4-methoxybut-1-yne in a convergent and stereocontrolled approach to a complex target.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired outcome.

Protocol 1: General Procedure for the Lithiation of 4-Methoxybut-1-yne and Subsequent Alkylation

Materials:

  • 4-Methoxybut-1-yne

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, concentration to be titrated)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-methoxybut-1-yne (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the solution, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours (reaction progress can be monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Alkylation Reactions of 4-Methoxybut-1-yne

ElectrophileProductTypical Yield
Iodomethane5-Methoxy-2-pentyne85-95%
Benzyl bromide1-Methoxy-5-phenyl-2-pentyne80-90%
Ethylene oxide6-Methoxy-3-hexyn-1-ol70-80%
Protocol 2: General Procedure for the Sonogashira Coupling of 4-Methoxybut-1-yne with an Aryl Iodide

Materials:

  • 4-Methoxybut-1-yne

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine), freshly distilled

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent and the amine base (2-3 eq).

  • Add 4-methoxybut-1-yne (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

4-Methoxybut-1-yne is a valuable and versatile C4 building block in organic synthesis, particularly in the construction of complex natural products. Its terminal alkyne allows for reliable and high-yielding carbon-carbon bond formations through deprotonation-alkylation sequences and transition metal-catalyzed coupling reactions. The methoxy group provides a handle for further functionalization, adding to its strategic importance. The successful application of 4-methoxybut-1-yne in the total synthesis of siphonarienone and related marine natural products serves as a testament to its utility in modern synthetic chemistry. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this powerful building block in their own synthetic endeavors.

References

  • Sabitha, G.; Gopal, P.; Yadav, J. S. (2009). Total synthesis of the marine polypropionaes, siphonarienal, siphonarienone and pectinatone. Tetrahedron: Asymmetry, 20(19), 2205-2210. [Link]

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  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

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  • RSC Publishing. Recent advances in the application of alkynes in multicomponent reactions. [Link]

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  • ResearchGate. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. [Link]

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  • PubMed. Haloalkynes: a powerful and versatile building block in organic synthesis. [Link]

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  • PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. [Link]

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  • ResearchGate. First Total Synthesis of Cryptopyranmoscatone A3 and Cryptopyranmoscatone B4. [Link]

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Method

Application Notes and Protocols for Protecting Group Strategies of 4-Methoxybut-1-yne

Abstract This document provides a comprehensive guide to the protecting group strategies for 4-methoxybut-1-yne, a bifunctional molecule featuring a primary alcohol and a terminal alkyne. The inherent reactivity of both...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the protecting group strategies for 4-methoxybut-1-yne, a bifunctional molecule featuring a primary alcohol and a terminal alkyne. The inherent reactivity of both the hydroxyl group and the terminal C-H bond necessitates a robust and selective protection-deprotection strategy to achieve desired chemical transformations in multi-step organic synthesis. This guide offers an in-depth analysis of various protecting groups for each functionality, emphasizing the principles of orthogonal protection to enable selective manipulation of either functional group. Detailed, field-proven protocols for the introduction and removal of key protecting groups are provided, along with a comparative analysis to aid in the selection of the most appropriate strategy for specific synthetic goals. This document is intended for researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Introduction: The Synthetic Challenge of 4-Methoxybut-1-yne

4-Methoxybut-1-yne is a valuable building block in organic synthesis, offering two distinct points for chemical modification: a primary hydroxyl group and a terminal alkyne. The hydroxyl group can be oxidized or act as a nucleophile, while the terminal alkyne's acidic proton can be deprotonated to form a potent nucleophile (an acetylide) for carbon-carbon bond formation.[1] This bifunctionality, while synthetically advantageous, presents a significant challenge: the reactivity of one group can interfere with desired reactions at the other. For instance, the acidic proton of the alcohol can quench organometallic reagents intended to react with the alkyne.[2]

Therefore, the judicious use of protecting groups is paramount for the successful application of 4-methoxybut-1-yne in complex syntheses.[3] An ideal protecting group strategy should involve:

  • Facile and high-yielding introduction under mild conditions.

  • Stability to a wide range of reaction conditions planned for other parts of the molecule.

  • Selective and high-yielding removal under specific and mild conditions that do not affect other functional groups.[4]

  • Orthogonality , allowing for the selective deprotection of one protecting group in the presence of another.[5]

This guide will explore the most effective strategies for the selective protection of the hydroxyl and terminal alkyne functionalities of 4-methoxybut-1-yne, with a focus on practical, step-by-step protocols.

Protecting the Hydroxyl Group

The primary alcohol of 4-methoxybut-1-yne is often protected as an ether derivative to mask its acidic proton and nucleophilicity.[6] The most common and effective protecting groups are silyl ethers, prized for their ease of formation, stability, and selective removal.[1]

Silyl Ethers: The Workhorses of Alcohol Protection

Silyl ethers are formed by reacting the alcohol with a silyl halide in the presence of a base.[7] Their stability is largely dictated by the steric bulk of the substituents on the silicon atom.[8]

  • Trimethylsilyl (TMS) Ether: While simple to introduce, TMS ethers are generally not recommended for robust protection due to their high lability to acidic conditions, often being cleaved even on silica gel chromatography.[2]

  • tert-Butyldimethylsilyl (TBDMS or TBS) Ether: The TBDMS group is a significant step up in stability compared to TMS due to the bulky tert-butyl group.[2] It is stable to a wide range of non-acidic reagents and is a popular choice for many synthetic applications.[9]

  • Triisopropylsilyl (TIPS) Ether: The even greater steric hindrance of the three isopropyl groups makes TIPS ethers considerably more stable than TBS ethers, particularly towards acidic conditions.[10]

Table 1: Comparison of Common Silyl Ether Protecting Groups for Alcohols

Protecting GroupCommon Reagents for ProtectionRelative Stability (Acidic Conditions)Common Deprotection Conditions
TMS TMSCl, Et₃N, DCMLowK₂CO₃, MeOH; mild acid
TBS/TBDMS TBDMSCl, Imidazole, DMFModerateTBAF, THF; AcOH, H₂O/THF
TIPS TIPSCl, Imidazole, DMFHighTBAF, THF (slower); HF-Pyridine
Other Ether Protecting Groups

While silyl ethers are often the go-to choice, other ether-based protecting groups can be advantageous in specific contexts.

  • Tetrahydropyranyl (THP) Ether: THP ethers are formed by the acid-catalyzed addition of dihydropyran to the alcohol. They are stable to basic, nucleophilic, and reducing conditions but are readily cleaved by mild aqueous acid.[1]

  • Benzyl (Bn) Ether: Benzyl ethers are introduced under basic conditions using benzyl bromide or chloride. They are exceptionally stable to a wide range of acidic and basic conditions but are readily cleaved by hydrogenolysis (e.g., H₂, Pd/C).[6]

Protecting the Terminal Alkyne

The acidic proton of the terminal alkyne in 4-methoxybut-1-yne must be protected to prevent unwanted deprotonation when using strong bases or organometallic reagents intended for other transformations.[11]

Trialkylsilyl Acetylenes: The Standard for Alkyne Protection

By far the most common strategy for protecting terminal alkynes is the installation of a trialkylsilyl group, most frequently the trimethylsilyl (TMS) group. This is achieved by deprotonating the alkyne with a strong base (e.g., n-BuLi or a Grignard reagent) followed by quenching with a silyl halide.[12]

  • Trimethylsilyl (TMS) Acetylene: The TMS group is readily introduced and serves as an excellent protecting group. It is stable to a wide variety of reaction conditions but can be selectively removed under mild basic or fluoride-mediated conditions that often leave silyl ethers intact, providing a valuable orthogonal relationship.[13]

Orthogonal Protecting Group Strategies

The true power of protecting group chemistry is realized when orthogonal sets of protecting groups are employed, allowing for the selective deprotection and reaction of one functional group while the other remains masked.[5] For 4-methoxybut-1-yne, the combination of a sterically hindered silyl ether for the alcohol and a TMS group for the alkyne is a highly effective orthogonal strategy.

Diagram 1: Orthogonal Protection Strategy for 4-Methoxybut-1-yne

G cluster_0 Protection cluster_1 Selective Deprotection & Reaction 4-Methoxybut-1-yne 4-Methoxybut-1-yne TBS-Protected Alcohol TBS-Protected Alcohol 4-Methoxybut-1-yne->TBS-Protected Alcohol  TBDMSCl, Imidazole, DMF Fully Protected Fully Protected TBS-Protected Alcohol->Fully Protected  n-BuLi, TMSCl, THF Deprotected Alkyne Deprotected Alkyne Fully Protected->Deprotected Alkyne  K₂CO₃, MeOH Deprotected Alcohol Deprotected Alcohol Fully Protected->Deprotected Alcohol  TBAF, THF React at Alkyne React at Alkyne React at Alcohol React at Alcohol Deprotected Alkyne->React at Alkyne Deprotected Alcohol->React at Alcohol

Caption: Orthogonal protection and selective deprotection workflow.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the protection and deprotection of 4-methoxybut-1-yne.

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether

Rationale: The use of imidazole as a base is crucial as it catalyzes the silylation by forming a more reactive silyl-imidazolium intermediate. DMF is an excellent polar aprotic solvent for this reaction.[14]

Diagram 2: Workflow for TBDMS Protection of the Hydroxyl Group

G Start Start Dissolve Dissolve 4-methoxybut-1-yne and imidazole in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add TBDMSCl Add TBDMSCl solution dropwise Cool->Add TBDMSCl Warm and Stir Warm to room temperature and stir for 12-16 h Add TBDMSCl->Warm and Stir Monitor Monitor by TLC Warm and Stir->Monitor Monitor->Warm and Stir Incomplete Quench Quench with saturated NH₄Cl (aq) Monitor->Quench Complete Extract Extract with diethyl ether Quench->Extract Wash and Dry Wash with H₂O and brine, dry over Na₂SO₄ Extract->Wash and Dry Purify Purify by flash chromatography Wash and Dry->Purify End End Purify->End

Caption: Step-by-step workflow for TBDMS protection.

Procedure:

  • To a solution of 4-methoxybut-1-yne (1.0 eq) and imidazole (1.5 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected ether.

Protocol 2: Protection of the Terminal Alkyne as a TMS Acetylene

Rationale: n-Butyllithium is a strong base that effectively deprotonates the terminal alkyne. The reaction is performed at low temperatures to prevent side reactions. THF is the standard solvent for such organometallic reactions.

Procedure:

  • Dissolve the TBDMS-protected 4-methoxybut-1-yne (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M) under an inert atmosphere and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting acetylide solution at -78 °C for 30-60 minutes.

  • Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of sufficient purity for subsequent steps, but can be purified by flash chromatography if necessary.

Protocol 3: Selective Deprotection of the TMS Acetylene

Rationale: Potassium carbonate in methanol is a mild basic condition that selectively cleaves the Si-C(sp) bond of the TMS alkyne without affecting the more robust TBDMS ether.[13]

Procedure:

  • Dissolve the fully protected 4-methoxybut-1-yne (1.0 eq) in methanol (~0.2 M).

  • Add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the TBDMS-protected alcohol with a free terminal alkyne.

Protocol 4: Deprotection of the TBDMS Ether

Rationale: The fluoride ion has a very high affinity for silicon, making fluoride sources like tetrabutylammonium fluoride (TBAF) highly effective for cleaving Si-O bonds.[15]

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in THF (~0.2 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography. An alternative workup to simplify removal of TBAF salts involves the addition of a sulfonic acid resin and calcium carbonate, followed by filtration.[16]

Conclusion

The successful incorporation of 4-methoxybut-1-yne into complex molecular architectures is critically dependent on the strategic application of protecting groups. The combination of a sterically demanding silyl ether, such as a TBDMS or TIPS group, for the primary alcohol and a TMS group for the terminal alkyne provides a robust and orthogonal protecting group strategy. This approach allows for the selective unmasking and reaction of either functionality, providing chemists with the flexibility required for intricate synthetic endeavors. The protocols detailed in this guide offer reliable and field-tested methods for the implementation of these strategies.

References

  • [Referenced Article on Protecting Groups in Organic Synthesis]. (URL to be provided)
  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. [Link]

  • [Referenced Article on Alkyne Functionaliz
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Gelest. Other Reactions of Silyl Alkynes. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(9), 2775-2786. [Link]

  • SIOC Journals. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • [Referenced Article on Gold-Catalyzed Reactions]. (URL to be provided)
  • [Referenced Article on Chemoselective Silyl
  • Science. (2024, September 18). β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. [Link]

  • [Referenced Article on Gold-Catalyzed Allyl
  • [Referenced Video on Diol Protection]. (URL to be provided)
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Organic Chemistry Portal. Alkynylsilane synthesis. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • [Referenced Article on Hydrosilyl
  • NIH Public Access. (2009). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. [Link]

  • [Referenced Document on Orthogonal Protection]. (URL to be provided)
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Application

Application Notes and Protocols: 4-Methoxybut-1-yne in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Methoxybut-1-yne in Heterocyclic Chemistry Heterocyclic compounds form the bedrock of modern medicinal chemistry, wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Methoxybut-1-yne in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures.[1] Their prevalence stems from the unique conformational and electronic properties conferred by the heteroatoms, which are pivotal for molecular recognition and interaction with biological targets. The strategic selection of building blocks for the synthesis of these scaffolds is therefore of paramount importance in drug discovery and development.[2]

4-Methoxybut-1-yne is a versatile and highly valuable four-carbon synthon that offers a unique combination of reactive functionalities: a terminal alkyne and a methoxyethyl side chain. The terminal alkyne serves as a linchpin for a variety of powerful cycloaddition and cyclization reactions, enabling the construction of a diverse array of five- and six-membered heterocyclic rings.[3] The methoxyethyl moiety, on the other hand, can be retained as a stable ether linkage, which can influence the pharmacokinetic properties of a molecule, or it can serve as a masked aldehyde, providing a handle for further synthetic transformations.[3] This dual functionality makes 4-methoxybut-1-yne an attractive starting material for the synthesis of libraries of substituted heterocycles for screening in drug discovery programs.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds—furans, pyrazoles, isoxazoles, and pyridines—utilizing 4-methoxybut-1-yne as a key building block. The protocols are designed to be robust and reproducible, and the accompanying mechanistic discussions aim to provide a deeper understanding of the underlying chemical transformations.

I. Synthesis of Five-Membered Heterocycles

A. Synthesis of Substituted Furans via Gold-Catalyzed Cyclization

The furan scaffold is a common motif in natural products and pharmaceuticals. Gold catalysts have emerged as powerful tools for the synthesis of substituted furans from alkynes due to their strong π-acidic character, which activates the carbon-carbon triple bond towards nucleophilic attack.[4][5]

Mechanism of Gold-Catalyzed Furan Synthesis:

The gold-catalyzed cyclization of terminal alkynes like 4-methoxybut-1-yne to furans typically proceeds through an initial hydration or addition of an oxygen nucleophile to the alkyne, activated by the gold catalyst. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic furan ring. The reaction can be tuned to produce a variety of substituted furans.[4][6]

gold_catalyzed_furan_synthesis cluster_0 Catalytic Cycle Alkyne 4-Methoxybut-1-yne Activated_Alkyne π-Complex Alkyne->Activated_Alkyne Coordination Au_Catalyst [Au(I)]+ Au_Catalyst->Activated_Alkyne Vinyl_Gold Vinyl-Gold Intermediate Activated_Alkyne->Vinyl_Gold H₂O Nucleophilic_Attack Nucleophilic Attack (e.g., H₂O) Furan_Intermediate Dihydrofuran Intermediate Vinyl_Gold->Furan_Intermediate Intramolecular Attack Cyclization 5-endo-dig Cyclization Furan_Product Substituted Furan Furan_Intermediate->Furan_Product -H₂O Dehydration Dehydration Furan_Product->Au_Catalyst Release

Figure 1: Proposed catalytic cycle for the gold-catalyzed synthesis of furans.

Experimental Protocol: Synthesis of 2-(2-methoxyethyl)furan

Reagent/ParameterValue
Starting Material 4-Methoxybut-1-yne
Catalyst [IPrAu(NTf₂)]
Solvent MeCN
Temperature 60 °C
Reaction Time 12-24 h
Typical Yield 70-85%

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-methoxybut-1-yne (1.0 mmol, 1.0 equiv.) and the gold catalyst, [IPrAu(NTf₂)] (0.05 mmol, 5 mol%).

  • Add anhydrous acetonitrile (MeCN) (5 mL) via syringe under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(2-methoxyethyl)furan.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative is a direct and efficient method for their synthesis.[7][8]

Mechanism of Pyrazole Synthesis:

The reaction of 4-methoxybut-1-yne with a hydrazine involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the pyrazole ring. The regioselectivity of the reaction is influenced by the substituents on both the alkyne and the hydrazine.

pyrazole_synthesis cluster_1 Pyrazole Formation Alkyne 4-Methoxybut-1-yne Addition Michael Addition Alkyne->Addition Hydrazine R-NHNH₂ Hydrazine->Addition Enamine_Intermediate Enamine Intermediate Addition->Enamine_Intermediate Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization Pyrazole_Product Substituted Pyrazole Cyclization->Pyrazole_Product isoxazole_synthesis cluster_2 1,3-Dipolar Cycloaddition Alkyne 4-Methoxybut-1-yne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide R-C≡N⁺-O⁻ Nitrile_Oxide->Cycloaddition Isoxazole_Product Substituted Isoxazole Cycloaddition->Isoxazole_Product rhodium_catalyzed_pyridine_synthesis cluster_3 Rhodium Catalytic Cycle Rh_Catalyst [Rh(III)] CH_Activation C-H Activation Rh_Catalyst->CH_Activation Oxime α,β-Unsaturated Oxime Oxime->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Alkyne_Insertion Alkyne Insertion (4-Methoxybut-1-yne) Rhodacycle->Alkyne_Insertion Expanded_Rhodacycle Expanded Rhodacycle Alkyne_Insertion->Expanded_Rhodacycle Reductive_Elimination Reductive Elimination Expanded_Rhodacycle->Reductive_Elimination Pyridine_Product Substituted Pyridine Reductive_Elimination->Pyridine_Product Pyridine_Product->Rh_Catalyst Regeneration

Sources

Method

Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Methoxybut-1-yne

Introduction 4-Methoxybut-1-yne is a valuable and versatile building block in organic synthesis, finding applications in the pharmaceutical and materials science sectors. Its terminal alkyne functionality allows for a wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxybut-1-yne is a valuable and versatile building block in organic synthesis, finding applications in the pharmaceutical and materials science sectors. Its terminal alkyne functionality allows for a wide range of chemical transformations, including coupling reactions, cycloadditions, and metallations, while the methoxy group provides polarity and potential hydrogen bond accepting capabilities. The increasing demand for this intermediate necessitates the development of a safe, reliable, and scalable synthetic protocol. This application note provides a comprehensive guide for the multi-gram scale synthesis of 4-methoxybut-1-yne via the Williamson ether synthesis, starting from commercially available 3-butyn-1-ol. The protocol emphasizes safe handling of hazardous reagents, particularly sodium hydride, and provides detailed procedures for reaction setup, monitoring, work-up, and purification.

Reaction Scheme

Scientific Rationale and Mechanistic Insight

The chosen synthetic route is the Williamson ether synthesis, a classic and reliable method for forming ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In the first step, the hydroxyl group of 3-butyn-1-ol is deprotonated by a strong, non-nucleophilic base to form a potent nucleophile, the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas.[1] The resulting sodium butynoxide then attacks the electrophilic methyl group of methyl iodide in an SN2 fashion, displacing the iodide leaving group and forming the desired ether product, 4-methoxybut-1-yne.[2] The use of a primary alkyl halide like methyl iodide is crucial for maximizing the yield of the ether and minimizing potential side reactions, such as elimination, which can be problematic with secondary or tertiary halides.[1]

Safety Precautions

Hazardous Materials:

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It is a severe irritant to the skin, eyes, and respiratory tract.[3] Handle exclusively in an inert atmosphere (nitrogen or argon) within a fume hood.

  • Methyl Iodide (CH₃I): A volatile, toxic, and carcinogenic liquid. It is a potent alkylating agent and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

  • Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon prolonged exposure to air. Use only peroxide-free THF.

  • 3-Butyn-1-ol: A flammable liquid and irritant.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical splash goggles

  • Nitrile gloves (double-gloving is recommended when handling methyl iodide)

  • Face shield (recommended during quenching of sodium hydride)

Engineering Controls:

  • All operations should be conducted in a certified chemical fume hood.

  • A nitrogen or argon manifold with a bubbler is required to maintain an inert atmosphere.

  • Ensure a Class D fire extinguisher (for combustible metals) is readily accessible.

Experimental Protocol: Scale-up Synthesis of 4-Methoxybut-1-yne

This protocol is designed for a 0.5 mole scale synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
3-Butyn-1-ol70.0935.050.501.0
Sodium Hydride (60% in mineral oil)24.00 (as NaH)22.00.551.1
Methyl Iodide141.9478.10.551.1
Anhydrous Tetrahydrofuran (THF)-1.0 L--
Saturated aqueous Ammonium Chloride (NH₄Cl)-500 mL--
Diethyl Ether-500 mL--
Brine (saturated NaCl solution)-250 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermocouple

  • Reflux condenser

  • Nitrogen/Argon inlet adapter with a bubbler

  • Pressure-equalizing dropping funnel (250 mL)

  • Heating mantle

  • Ice-water bath

  • Separatory funnel (2 L)

  • Fractional distillation apparatus

Procedure:

1. Reaction Setup:

  • Assemble the 2 L three-necked flask with a mechanical stirrer, thermocouple, and a reflux condenser connected to a nitrogen/argon inlet with a bubbler.

  • Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Carefully add the sodium hydride dispersion (22.0 g, 0.55 mol) to the reaction flask under a positive flow of inert gas.

  • Add 500 mL of anhydrous THF to the flask.

2. Formation of the Alkoxide:

  • Begin stirring the NaH/THF suspension and cool the flask to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of 3-butyn-1-ol (35.05 g, 0.50 mol) in 250 mL of anhydrous THF.

  • Slowly add the 3-butyn-1-ol solution to the stirred NaH suspension over a period of 60-90 minutes, maintaining the internal temperature below 5 °C. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete deprotonation.

3. Williamson Ether Synthesis:

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (78.1 g, 0.55 mol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 60 minutes, keeping the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

4. Reaction Quenching and Work-up:

  • CAUTION: This step is highly exothermic and will evolve hydrogen gas.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Very slowly and carefully, add 100 mL of isopropanol dropwise to quench any unreacted sodium hydride. The addition rate should be controlled to keep the internal temperature below 10 °C.

  • Once the gas evolution has ceased, slowly add 500 mL of saturated aqueous ammonium chloride solution to the reaction mixture.

  • Transfer the mixture to a 2 L separatory funnel. Add 500 mL of diethyl ether and shake well.

  • Separate the layers. Wash the organic layer with 2 x 250 mL of water and finally with 250 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate carefully using a rotary evaporator with a cooled water bath.

5. Purification:

  • The crude product is a volatile and flammable liquid.[4] Purify the crude 4-methoxybut-1-yne by fractional distillation under a nitrogen atmosphere.

  • Collect the fraction boiling at approximately 101-103 °C. The expected yield is in the range of 70-85%.

Characterization of 4-Methoxybut-1-yne

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC: A single major peak corresponding to the product.

  • MS (EI): Molecular ion (M⁺) at m/z = 84.12. Characteristic fragments can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.55 (t, 2H, -CH₂-O-), 3.38 (s, 3H, -O-CH₃), 2.45 (td, 2H, -C≡C-CH₂-), 1.98 (t, 1H, -C≡C-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 80.5 (-C≡CH), 69.2 (-CH₂-O-), 68.9 (-C≡CH), 58.7 (-O-CH₃), 19.8 (-C≡C-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • ν (cm⁻¹): ~3300 (strong, sharp, ≡C-H stretch), ~2900 (C-H stretch), ~2120 (weak, C≡C stretch), ~1100 (strong, C-O stretch).[5]

Logical Workflow Diagram

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Flame-dry glassware under N2/Ar B Charge NaH and anhydrous THF A->B Inert atmosphere C Cool to 0 °C B->C D Slowly add 3-butyn-1-ol in THF C->D Maintain T < 5 °C E Warm to RT, stir for 1-2h D->E H2 evolution F Cool to 0 °C E->F G Slowly add CH3I F->G Maintain T < 5 °C H Warm to RT, stir for 12-16h G->H Exothermic I Cool to 0 °C H->I J Quench with isopropanol I->J CAUTION: Exothermic, H2 evolution K Add sat. aq. NH4Cl J->K L Extract with diethyl ether K->L M Wash with H2O and brine L->M N Dry with MgSO4 M->N O Concentrate in vacuo N->O P Fractional distillation under N2 O->P Q GC-MS P->Q R NMR (1H, 13C) P->R S FTIR P->S

Caption: Workflow for the scale-up synthesis of 4-methoxybut-1-yne.

Conclusion

This application note details a robust and scalable protocol for the synthesis of 4-methoxybut-1-yne. By employing the Williamson ether synthesis with sodium hydride as the base, this method provides a reliable route to this important building block. The emphasis on safety, particularly the handling of sodium hydride, ensures that this protocol can be implemented with confidence on a larger scale. The detailed procedures for reaction, work-up, and purification, along with comprehensive characterization data, provide researchers, scientists, and drug development professionals with a valuable resource for the production of 4-methoxybut-1-yne.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]

  • University of Richmond. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. Intramolecular Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubChem. 4-Methoxybut-1-yne. [Link]

  • Chemistry LibreTexts. Spectroscopy of the Alkynes. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Royal Society of Chemistry. Installing the “magic methyl” – C–H methylation in synthesis. [Link]

  • Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]

Sources

Application

Application Note: Workup and Isolation Protocols for 4-Methoxybut-1-yne

Executive Summary 4-Methoxybut-1-yne (CAS: 36678-08-7) is a valuable homopropargylic ether building block used in the synthesis of complex heterocycles, natural products, and "Click" chemistry bioconjugates.[1][2] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxybut-1-yne (CAS: 36678-08-7) is a valuable homopropargylic ether building block used in the synthesis of complex heterocycles, natural products, and "Click" chemistry bioconjugates.[1][2] Its structural duality—combining a reactive terminal alkyne with a coordinating ether oxygen—presents specific challenges during workup.[1][2]

This guide addresses the two primary failure modes associated with this molecule:

  • Yield Loss due to Volatility: The molecule has a relatively low molecular weight (84.12 g/mol ) and significant volatility.[1][2] Standard rotary evaporation often leads to co-evaporation of the product with solvents.

  • Metal Catalyst Residues: In Sonogashira or CuAAC (Click) reactions, the ether oxygen can act as a hemilabile ligand, trapping Copper (Cu) or Palladium (Pd) species and complicating purification.[1]

Physicochemical Profile & Handling Constraints[3]

Before initiating any workup, operators must internalize the physical limitations of the substrate.

PropertyValue / CharacteristicOperational Implication
Molecular Weight 84.12 g/mol High volatility risk.[1][2]
Boiling Point (Est.) ~87–92 °C (760 mmHg)*Do not rotovap at high vacuum (< 50 mbar) without cryogenic cooling.[1][2]
Density ~0.85 g/mLLighter than water; will be the top layer in aqueous extractions (unless chlorinated solvents are used).[1]
Solubility Miscible with Et₂O, DCM, THFGood organic solubility; potentially partial water solubility if pH is neutral.[1]
Reactivity Terminal Alkyne (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~25)
Sensitive to strong bases; forms explosive acetylides with Cu(I)/Ag(I) if allowed to dry.

*Note: Boiling point is estimated based on homologous series (3-methoxypropyne BP ~61°C).[1][2] Treat as highly volatile.[1][2]

Protocol A: Isolation of Pure 4-Methoxybut-1-yne

Scenario: Isolation of the alkyne following synthesis (e.g., methylation of 3-butyn-1-ol).[1][2]

The "Volatility Trap"

The most common error is removing the extraction solvent (Ether/DCM) under standard vacuum (20 mbar, 40°C). This results in near-total loss of product into the trap.[1][2]

Step-by-Step Procedure
  • Quench:

    • Quench the reaction mixture (typically alkylation) with saturated aqueous Ammonium Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) .[3][4] This buffers the solution and prevents acetylide formation.[1][2]
      
  • Extraction:

    • Use Diethyl Ether (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      )  or Pentane .[2]
      
    • Rationale: These solvents boil significantly lower (35–36°C) than the product, allowing for separation by distillation.[1] Avoid DCM if possible, as its boiling point (40°C) is closer to the product's volatility threshold.[1]

  • Drying:

    • Dry the organic layer over anhydrous

      
       for 15 minutes. Filter.
      
  • Concentration (The Critical Step):

    • Option 1 (Telescoping - Recommended): Do not isolate.[1][2] Quantify the yield by NMR (using an internal standard like mesitylene) and use the solution directly in the next step.

    • Option 2 (Distillation): If isolation is required, set up a short-path distillation apparatus or a Vigreux column.[1][2]

      • Atmospheric Pressure:[1][5] Distill off the solvent (Pentane/Ether) at ambient pressure (bath temp ~45-50°C).[1][2]

      • Product Fraction: Once solvent is removed, slightly lower the pressure (e.g., 100 mmHg) to distill the product.[1] Do not use full vacuum. [1]

Visualization: Volatility Management Logic

VolatilityLogic Start Crude Reaction Mixture SolventChoice Extraction Solvent? Start->SolventChoice EtherPentane Ether or Pentane (BP ~35°C) SolventChoice->EtherPentane Preferred DCM DCM (BP ~40°C) SolventChoice->DCM Avoid Concentration Concentration Method EtherPentane->Concentration Rotovap Standard Rotovap (High Vac) Concentration->Rotovap Risky Distill Fractional Distillation (Atmospheric/Mild Vac) Concentration->Distill Correct Protocol Loss CRITICAL FAILURE: Product lost to trap Rotovap->Loss Success Pure Product Isolated Distill->Success

Figure 1: Decision tree for solvent handling to prevent product loss due to volatility.

Protocol B: Post-Coupling Workup (Sonogashira & Click)

Scenario: Using 4-methoxybut-1-yne in a metal-catalyzed reaction. The ether oxygen often chelates Cu/Pd, carrying metals into the organic layer.

The "Blue Layer" Check

A self-validating system for Copper removal is the color of the aqueous wash.

  • Blue/Green: Copper is present (complexed).[1][2][3][4][6][7]

  • Colorless: Copper is likely removed.[1][2][8]

Step-by-Step Metal Scavenging[1][2]
  • Initial Dilution:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) .[1]

    • Note: Do not use Ether here if the product is less volatile, as EtOAc is better for phase separation with heavy brine/chelator solutions.

  • Copper Removal (For Click/Sonogashira):

    • Wash 1: Wash with 10% aqueous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
        mixed 1:1 with saturated 
      
      
      
      .[2]
      • Mechanism:[1][7][9][10][11][12] Ammonia displaces the alkyne/ether ligands, forming the water-soluble ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
         complex (Deep Blue).
        
    • Wash 2: Repeat until the aqueous layer is colorless.[1][2][3]

    • Alternative (For acid-sensitive substrates): Use 0.1 M aqueous EDTA (pH 7-8).[1][2] Stir the biphasic mixture vigorously for 30 minutes.

  • Palladium Removal (For Sonogashira):

    • If the organic layer remains dark/brown after Cu removal, Pd colloids are present.[1]

    • Filtration: Pass the organic layer through a pad of Celite® mixed with activated charcoal or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).[1]

  • Final Wash & Dry:

    • Wash with Brine to remove residual ammonia/EDTA.[1][2]

    • Dry over

      
      .
      
Visualization: Metal Scavenging Workflow

MetalWorkup Rxn Crude Coupling Mix (Cu/Pd Catalysts) Wash1 Wash: NH4Cl/NH4OH (pH ~9) Rxn->Wash1 Check Aqueous Layer Color? Wash1->Check Blue Deep Blue (Cu extracted) Check->Blue Yes Colorless Colorless (Cu removed) Check->Colorless No Repeat Repeat Wash Blue->Repeat PdCheck Organic Layer Dark? Colorless->PdCheck Repeat->Wash1 Scavenge Filter thru Celite/Charcoal or Thiol Resin PdCheck->Scavenge Yes (Pd present) Final Dry & Concentrate PdCheck->Final No (Clean) Scavenge->Final

Figure 2: Iterative washing protocol for removing metal catalysts.

Safety & Storage

  • Flammability: 4-Methoxybut-1-yne is a Class IB flammable liquid.[1][2] Ground all glassware during transfer.

  • Peroxide Formation: As an ether, it may form peroxides upon prolonged exposure to air.[1][2]

    • Test: Use starch-iodide paper before distillation.[1][2]

    • Storage: Store under Argon/Nitrogen at 4°C.

  • Acetylide Risk: Do not store in contact with Copper or Silver metal, as explosive acetylides may precipitate when dry.[1][2]

References

  • Organic Syntheses Procedure (Analogous Workup)

    • Detailed distillation protocol for 4,4-dimethoxybut-1-yne, establishing the necessity of vacuum control.
    • Source: Organic Syntheses, Coll.[1][2] Vol. 10, p.284 (2004); Vol. 79, p.116 (2002).[1]

    • URL:[Link]

  • Copper Removal Protocols

    • Comparison of EDTA vs. Ammonium Chloride washes for CuAAC reactions.[1][2][4]

    • Source: Organic Chemistry Portal - Click Chemistry Workup.[1][2]

    • URL:[Link][1]

  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews.

    • URL:[Link][1]

  • Purification of Laboratory Chemicals

    • Standard procedures for drying and distilling volatile alkynes and ethers.[1][2]

    • Source: Armarego, W. L. F.[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

    • URL:[Link][1]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Terminal Alkyne in 4-Methoxybut-1-yne

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic functionalization of 4-methoxybut-1-yne. The terminal alkyne moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic functionalization of 4-methoxybut-1-yne. The terminal alkyne moiety is a versatile functional handle, enabling a wide array of chemical transformations crucial for the synthesis of complex molecules, pharmaceutical intermediates, and novel organic materials. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into the most effective protocols. We will cover cornerstone reactions such as Sonogashira coupling for C-C bond formation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for heterocycle synthesis, and hydroboration-oxidation for selective conversion to aldehydes. Each section includes detailed, step-by-step protocols, mechanistic diagrams, and data tables to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

4-Methoxybut-1-yne is a valuable building block in organic synthesis. Its structure features a terminal alkyne, which is rich in π-electrons and possesses an acidic terminal proton, making it highly reactive and amenable to a variety of transformations. The molecule also contains a methoxy ether group, which is generally stable under many reaction conditions but its potential for coordination to metal catalysts should be a consideration during reaction design.

The ability to selectively modify the terminal alkyne allows for the introduction of diverse functionalities, including aryl, vinyl, heterocyclic, and carbonyl groups. This versatility is paramount in drug discovery and materials science, where the precise construction of molecular architecture dictates function. This guide will focus on three high-impact transformations that leverage the unique reactivity of the terminal alkyne.

Core Reactivity of 4-Methoxybut-1-yne:

  • Acidic Proton (pKa ≈ 25): Allows for deprotonation with a suitable base to form a potent nucleophile (acetylide).

  • π-System: Serves as a reaction partner in cycloadditions and a substrate for electrophilic additions and metal-catalyzed couplings.

Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base.[1][2] It is exceptionally useful for synthesizing substituted alkynes, which are key intermediates in pharmaceuticals and organic materials.[1]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles.[3]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne and base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.[3]

The amine base is crucial as it serves both to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.

Workflow and Mechanistic Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents 4-Methoxybut-1-yne Aryl Halide (Ar-X) Base (e.g., Et3N) Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Inert Solvent Anhydrous Solvent (e.g., THF/Toluene) Solvent->Inert Mix Combine Reagents & Catalysts Inert->Mix Heat Heat to Reaction Temp (e.g., 50-70 °C) Mix->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench Reaction (e.g., aq. NH4Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Characterize Final Product Purify->Product

Caption: General workflow for a Sonogashira coupling experiment.

Detailed Experimental Protocol: Synthesis of 1-Methoxy-4-phenylbut-3-yne

Materials:

  • 4-Methoxybut-1-yne (1.0 equiv)

  • Iodobenzene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Toluene/THF (1:1 mixture)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (0.02 equiv) and CuI (0.04 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add anhydrous toluene/THF, followed by triethylamine.

  • Add 4-methoxybut-1-yne (1.0 equiv) and iodobenzene (1.1 equiv) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional diethyl ether.

  • Wash the combined organic filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Heterocycle Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[4][5][6] This reaction is prized for its reliability, high yields, and tolerance of a wide variety of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[5][7]

Mechanistic Rationale

The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[4] The Cu(I) first coordinates with the terminal alkyne. The resulting copper-acetylide complex then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which then rearranges to form the stable triazole ring and regenerate the Cu(I) catalyst.[8]

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-(2-methoxyethyl)-1H-1,2,3-triazole

Materials:

  • 4-Methoxybut-1-yne (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • Solvent: t-Butanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybut-1-yne (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 equiv) in water.

  • Add the CuSO₄ solution to the main reaction flask, followed by the sodium ascorbate solution. The reaction mixture should turn from blue to a yellowish/greenish color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete when the mixture becomes a thick precipitate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

Conversion to Carbonyls: Hydroboration-Oxidation

Hydroboration-oxidation provides a powerful method for the anti-Markovnikov hydration of terminal alkynes, selectively producing aldehydes.[9][10] This contrasts with mercury-catalyzed hydration, which yields methyl ketones. The regioselectivity is controlled by using a sterically hindered borane reagent, such as disiamylborane or 9-BBN, which prevents double addition across the alkyne and directs the boron to the terminal, less-hindered carbon.[11][12]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Hydroboration: The bulky borane reagent adds across the triple bond in a syn-addition fashion. The boron atom, being the electrophile, adds to the terminal carbon due to steric hindrance, placing the hydrogen on the internal carbon.[11][13]

  • Oxidation: The resulting vinylborane is oxidized with hydrogen peroxide under basic conditions (e.g., NaOH). The boron is replaced by a hydroxyl group, forming an enol intermediate.[11] This enol is unstable and rapidly tautomerizes to the more stable aldehyde product.[9]

Mechanistic Diagram

Hydroboration_Mechanism Start 4-Methoxybut-1-yne Vinylborane Vinylborane Intermediate Start->Vinylborane Hydroboration (Anti-Markovnikov) Borane R₂BH (e.g., 9-BBN) Borane->Vinylborane Enol Enol Intermediate Vinylborane->Enol Oxidation Oxidant H₂O₂, NaOH Oxidant->Enol Tautomerization Tautomerization Enol->Tautomerization Aldehyde 4-Methoxybutanal (Final Product) Tautomerization->Aldehyde

Caption: Key stages of the hydroboration-oxidation of a terminal alkyne.

Detailed Experimental Protocol: Synthesis of 4-Methoxybutanal

Materials:

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.55 equiv)

  • 4-Methoxybut-1-yne (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Procedure:

  • To a flame-dried, nitrogen-flushed flask, add the 9-BBN dimer (0.55 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-methoxybut-1-yne (1.0 equiv) to the stirred 9-BBN solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours to ensure complete formation of the vinylborane.

  • Cool the mixture back to 0 °C. Cautiously and slowly add ethanol, followed by the aqueous NaOH solution.

  • Very carefully, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise excessively (exothermic reaction).

  • After the addition is complete, allow the mixture to stir at room temperature for another 1-2 hours.

  • Saturate the aqueous layer with potassium carbonate and extract the product with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (the aldehyde product can be volatile).

  • The crude aldehyde can be purified by distillation or flash chromatography if necessary.

Summary of Protocols and Data

Reaction TypeKey ReagentsSolvent(s)Temp.Typical YieldKey Transformation
Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N, Aryl-IToluene/THF60 °C75-95%Alkyne → Aryl-Alkyne
CuAAC (Click) CuSO₄, Na Ascorbate, Azidet-BuOH/H₂ORoom Temp.85-99%Alkyne → 1,2,3-Triazole
Hydroboration 9-BBN, H₂O₂/NaOHTHF0 °C → RT70-90%Alkyne → Aldehyde

Conclusion

4-Methoxybut-1-yne is a highly adaptable chemical scaffold. The terminal alkyne provides a reliable entry point for a diverse range of functionalizations critical to modern chemical sciences. The Sonogashira coupling enables the direct installation of aryl and vinyl groups, the CuAAC reaction provides a near-perfect method for constructing complex heterocyclic systems, and hydroboration-oxidation offers a regioselective route to aldehydes. The protocols detailed herein are robust and have been optimized to provide high yields and purity, empowering researchers to confidently utilize this versatile building block in their synthetic campaigns.

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained . Vedantu. Available from: [Link]

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  • Wikipedia. Sonogashira coupling . Wikipedia. Available from: [Link]

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  • ResearchGate. The Sonogashira coupling reaction mechanism . ResearchGate. Available from: [Link]

  • Kulkarni, C. A., et al. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides . J. Am. Chem. Soc. via PMC. Available from: [Link]

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  • University of Calgary. Ch 9: Alkynes + borane . University of Calgary. Available from: [Link]

  • Chemistry LibreTexts. Hydroboration–Oxidation of Alkynes . Chemistry LibreTexts. Available from: [Link]

  • Journal of the American Chemical Society. Ruthenium-Catalyzed Hydration of 1-Alkynes to Give Aldehydes: Insight into anti-Markovnikov Regiochemistry . J. Am. Chem. Soc. Available from: [Link]

  • MDPI. 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne . MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxybut-1-yne

Welcome to the technical support center for the synthesis of 4-methoxybut-1-yne. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methoxybut-1-yne. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-methoxybut-1-yne?

The two primary synthetic routes to 4-methoxybut-1-yne are the Williamson ether synthesis and a Grignard-based approach.

  • Williamson Ether Synthesis: This method involves the O-alkylation of 3-butyn-1-ol. The alcohol is deprotonated with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent like methyl iodide or dimethyl sulfate.[1]

  • Grignard-Based Approach: This route typically utilizes a propargyl Grignard reagent, formed from propargyl bromide and magnesium, which then reacts with a suitable electrophile. A related and often higher-yielding method involves the use of organoaluminum reagents.[2]

Q2: I am getting a low yield in my Williamson ether synthesis of 4-methoxybut-1-yne. What are the likely causes?

Low yields in this synthesis are often attributed to a competing E2 elimination reaction. The methoxide or other base used can act as a nucleophile (desired) or a base (undesired), leading to the formation of byproducts. Factors that can favor elimination include sterically hindered reagents and elevated reaction temperatures.

Q3: Which base is optimal for the deprotonation of 3-butyn-1-ol in the Williamson synthesis?

The choice of base is critical. A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the alcohol without competing with the subsequent alkylation step. Sodium hydride (NaH) is a common choice for this purpose. The use of weaker bases like potassium carbonate may require harsher reaction conditions, which can lead to side reactions.

Q4: Can phase-transfer catalysis improve the yield of 4-methoxybut-1-yne?

Yes, phase-transfer catalysis (PTC) can be a highly effective strategy, particularly in biphasic reaction systems (e.g., an aqueous base and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs. This can lead to higher yields, milder reaction conditions, and reduced side product formation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 4-methoxybut-1-yne.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete deprotonation of 3-butyn-1-ol: The base may be weak or impure.Use a strong, fresh batch of a non-nucleophilic base like sodium hydride. Ensure anhydrous reaction conditions.
Inactive Grignard reagent: The magnesium may be passivated, or the solvent may not be sufficiently dry.Activate the magnesium turnings (e.g., with a crystal of iodine or by gentle heating). Use freshly distilled, anhydrous ether or THF.
Poor quality of propargyl bromide: Propargyl bromide can degrade over time.Use freshly distilled or a recently purchased bottle of propargyl bromide. Store it properly according to the safety data sheet.[3][4][5]
Formation of Significant Byproducts Competing E2 elimination: This is common in Williamson ether synthesis, especially at higher temperatures.Lower the reaction temperature. Consider using a less sterically hindered methylating agent if applicable.
Wurtz coupling of Grignard reagent: This can occur if there are impurities in the magnesium or alkyl halide.Use high-purity magnesium and freshly distilled propargyl bromide.
Difficulty in Product Purification Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product.Monitor the reaction by TLC or GC to ensure completion. Adjust stoichiometry or reaction time as needed.
Formation of high-boiling impurities: Side reactions can produce impurities that are difficult to separate by distillation.Optimize reaction conditions to minimize side reactions. Consider column chromatography for purification if distillation is ineffective.
Reaction is Exothermic and Difficult to Control Rapid addition of reagents: Adding the electrophile or Grignard reagent too quickly can lead to a runaway reaction.Add the reagent dropwise with efficient stirring and external cooling (e.g., an ice bath) to maintain a controlled temperature.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybut-1-yne via Williamson Ether Synthesis (Conceptual)

This protocol is a conceptualized procedure based on the principles of Williamson ether synthesis.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add dry 3-butyn-1-ol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Deprotonation: Dissolve the 3-butyn-1-ol in a suitable anhydrous solvent (e.g., THF). Cool the solution in an ice bath and slowly add one equivalent of a strong base such as sodium hydride. Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Alkylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the dropping funnel and add it dropwise to the stirred alkoxide solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis of 4,4-Dimethoxybut-1-yne (A Citable, High-Yield Analogue)

This is a well-documented procedure from Organic Syntheses for a closely related compound, providing a reliable framework for synthesizing alkynyl ethers.[2] This reaction utilizes an organoaluminum reagent, which has been shown to give superior yields compared to Grignard reagents in this context.[2]

  • Reagent Preparation: Activate aluminum powder with mercuric chloride in diethyl ether under a nitrogen atmosphere.

  • Organoaluminum Formation: Slowly add a solution of propargyl bromide in diethyl ether to the activated aluminum suspension. The reaction is exothermic and should be maintained at a gentle reflux.

  • Reaction with Orthoformate: Cool the resulting organoaluminum reagent to -78 °C and slowly add trimethyl orthoformate.

  • Work-up and Purification: After the reaction is complete, quench with water and allow it to warm to room temperature. Extract the product with diethyl ether, wash the combined organic layers with aqueous sodium hydroxide and brine, and dry over potassium carbonate. Concentrate the solution and purify the product by distillation under reduced pressure. This procedure reports a yield of 77-79%.[2]

Visualizations

Reaction Mechanisms and Troubleshooting Logic

Williamson_Ether_Synthesis

Troubleshooting_Workflow

References

  • Danheiser, R. L., & Deng, J. (2016). 4,4-Dimethoxybut-1-yne. Organic Syntheses, 93, 13-25. [Link]

  • PubChem. (n.d.). 4-Methoxybut-1-yne. National Center for Biotechnology Information. Retrieved from [Link]

  • Yu, X.-C., et al. (2009). A Practical Synthesis of 3-Butyn-1-ol. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2019). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2019). The Molecular and Structural Basis of O-methylation Reaction in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. PMC. Retrieved from [Link]

  • Lochbrunner, S., et al. (2011). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. PMC. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

  • Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. ClinicSearch. Retrieved from [Link]

  • Acros Organics. (2009). Safety Data Sheet: Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]

  • Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Retrieved from [Link]

  • Li, J., et al. (2025). Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. MDPI. Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • Riyanto, S., et al. (2014). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Yilmaz, F., et al. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2025). Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. MDPI. Retrieved from [Link]

  • Yilmaz, F., et al. (2014). Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy. SciSpace. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Propargylbromide-106-96-7.doc. Retrieved from [Link]

  • Molbank. (2021). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. MDPI. Retrieved from [Link]

Sources

Optimization

common side products in 4-methoxybut-1-yne reactions

Technical Support Center: 4-Methoxybut-1-yne Reaction Troubleshooting Executive Summary: The Molecule at a Glance 4-Methoxybut-1-yne (CAS: 36678-08-7) is a versatile homopropargylic ether used primarily as a "linker" bui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxybut-1-yne Reaction Troubleshooting

Executive Summary: The Molecule at a Glance

4-Methoxybut-1-yne (CAS: 36678-08-7) is a versatile homopropargylic ether used primarily as a "linker" building block in medicinal chemistry and as a "clickable" handle in bioconjugation.[1]

While the terminal alkyne (


) and the ether tail (

) generally offer orthogonal reactivity, the ethylene spacer (

) introduces specific vulnerabilities.[1] The two most frequent failure modes reported by users are oxidative homocoupling (dimerization) and base-catalyzed isomerization (allene formation).[1]

Quick Reactivity Profile:

Feature Chemical Structure Key Reactivity Risk Factor

| Head |


 | Sonogashira, CuAAC (Click), Deprotonation | High:  Homocoupling |
| Body  | 

| Spacer | Med: Isomerization at C3 | | Tail |

| Ether Linkage | Low: Stable (mostly) |[1]

Troubleshooting Module A: The "Glaser" Ghost (Oxidative Homocoupling)

User Complaint: "My Sonogashira coupling yield is low (~40%), and I see a persistent side product with a similar Rf that stains dark brown/purple on TLC."

Diagnosis: You are likely generating 1,8-dimethoxyocta-4,6-diyne via the Glaser/Hay homocoupling pathway.[1] This occurs when trace oxygen is present in copper-catalyzed systems.[1]

The Mechanism

In the presence of Copper(I) and Oxygen, the terminal alkyne forms a copper acetylide species that oxidizes rather than entering the catalytic cycle with the Palladium.[1]

GlaserCoupling Alkyne 4-Methoxybut-1-yne CuAcetylide Cu-Acetylide Intermediate Alkyne->CuAcetylide CuI, Base Product Desired Cross-Coupling (Ar-C≡C-R) CuAcetylide->Product Pd(0), Ar-X (Anaerobic) Dimer SIDE PRODUCT: 1,8-dimethoxyocta-4,6-diyne CuAcetylide->Dimer O2 (Air leak) (Oxidative Coupling)

Figure 1: The bifurcation between desired cross-coupling and the parasitic Glaser homocoupling.

Corrective Protocol: The "Strict Anaerobic" Standard

Do not rely on simple nitrogen balloon purging. 4-methoxybut-1-yne is highly prone to this side reaction due to the lack of steric bulk around the alkyne.

  • Degassing: Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.[1] Sparging with argon for 30 minutes is the minimum acceptable alternative.

  • Slow Addition: Add the alkyne solution via syringe pump over 1–2 hours. This keeps the concentration of the copper acetylide low relative to the aryl halide, statistically favoring the cross-coupling.[1]

  • Reductive Additive: Add Sodium Ascorbate (5-10 mol%) to the reaction mixture. This helps keep Copper in the +1 oxidation state and scavenges oxidative species that trigger the homocoupling [1].

Troubleshooting Module B: The Isomerization Trap

User Complaint: "I tried to alkylate the alkyne using a strong base, but the NMR of the product shows complex splitting patterns and a missing terminal alkyne proton."

Diagnosis: You have triggered Alkyne-Allene Isomerization .[1][2][3] The propargylic protons at C3 are sufficiently acidic that strong bases (especially potassium bases) can cause the triple bond to migrate.[1]

The Reaction:



(Product: 4-methoxybuta-1,2-diene)[1]
The Mechanism

The base removes a proton from the C3 position (propargylic).[1] The resulting anion is stabilized by resonance. Reprotonation at C1 yields the allene.

Isomerization Start 4-Methoxybut-1-yne (Terminal Alkyne) Intermediate Propargylic Anion [Resonance Hybrid] Start->Intermediate Deprotonation (C3) (e.g., t-BuOK, KOH) Allene 4-Methoxybuta-1,2-diene (Allene Side Product) Intermediate->Allene Reprotonation (C1) (Kinetic Control) Internal 1-Methoxybut-2-yne (Internal Alkyne - Thermo. Stable) Intermediate->Internal Reprotonation (C3) (Thermodynamic Control) Allene->Intermediate Reversible

Figure 2: Base-catalyzed migration pathway. Note that the internal alkyne is often the thermodynamic sink.[1]

Corrective Protocol: Counter-Ion & Temperature Control
  • Switch Bases: Avoid Potassium tert-butoxide (

    
    ) or KOH.[1] The 
    
    
    
    cation coordinates poorly with the acetylide, leaving the "naked" anion more reactive toward isomerization.[1]
    • Recommendation: Use n-Butyllithium (n-BuLi) or LiHMDS at low temperatures (-78°C).[1] The covalent nature of the Li-C bond stabilizes the terminal acetylide and prevents proton transfer from the C3 position [2].

  • Temperature Discipline: Never allow the deprotonation step to rise above 0°C. Perform the quench or electrophile addition at -78°C to -40°C.

  • Solvent Choice: Avoid DMSO or HMPA if possible, as these polar aprotic solvents accelerate isomerization rates significantly.[1] Use THF or Diethyl Ether.[1]

Troubleshooting Module C: Hydration Regio-Errors

User Complaint: "I am trying to hydrate the alkyne to get the ketone, but I see a mixture of products."

Diagnosis: While Markovnikov hydration yields the expected 4-methoxybutan-2-one , Anti-Markovnikov conditions (or poor catalyst control) can yield 4-methoxybutanal (aldehyde), which is unstable and polymerizes easily.[1]

Data Comparison:

Reaction Condition Major Product Mechanism Notes
Acid/Hg(II) or Au(I) 4-methoxybutan-2-one (Ketone) Markovnikov Standard.[1] High yield.

| Ru(II) / Hydroboration | 4-methoxybutanal (Aldehyde) | Anti-Markovnikov | Aldehyde is unstable; often oxidizes to acid.[1] |

Protocol Fix: If the ketone is desired, use Gold(I) catalysis (e.g.,


 / 

)
in methanol/water.[1] This catalytic system is far milder than Mercury and provides >98:2 regioselectivity for the ketone, avoiding the aldehyde side product entirely [3].[1]

FAQ: Rapid Fire Solutions

Q: Can I distill 4-methoxybut-1-yne to purify it from the homocoupled dimer? A: Yes, but with extreme caution. The monomer boils at ~85-87°C (atmospheric).[1] The dimer has a much higher boiling point. However, heating alkynes containing peroxides (from air exposure) is an explosion hazard.[1] Always test for peroxides before distillation.[1]

Q: Why did my "Click" reaction turn green? A: The green color indicates Cu(II) formation.[1] This means your catalyst is dead and you are likely generating the oxidative dimer. Add more Sodium Ascorbate immediately to reduce it back to Cu(I) (yellow/orange).[1]

Q: Is the ether oxygen coordinating to my metal catalyst? A: It is possible. The "homopropargylic" oxygen can form a 5-membered chelate with metals interacting with the alkyne. This is usually beneficial for stability but can slow down reaction rates compared to simple alkyl alkynes.[1]

References

  • Glaser Coupling Suppression: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632-2657.[1] Link[1]

  • Alkyne Isomerization Mechanisms: Campagne, J. M., et al. (2005).[1] Alkyne Isomerization in Organic Synthesis. Chemical Reviews, 105(6), 2527-2546.[1] Link[1]

  • Gold-Catalyzed Hydration: Teles, J. H., Brode, S., & Chabanas, M. (1998).[1] Cationic Gold(I) Complexes: Highly Efficient Catalysts for the Addition of Water to Alkynes.[1] Angewandte Chemie International Edition, 37(10), 1415-1418.[1] Link[1]

Sources

Troubleshooting

preventing polymerization of 4-methoxybut-1-yne

Technical Support Center: 4-Methoxybut-1-yne Stability & Handling Ticket ID: #4MZY-STAB-001 Agent: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Safety/Stability)[1][2] Welcome to the Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxybut-1-yne Stability & Handling Ticket ID: #4MZY-STAB-001 Agent: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Safety/Stability)[1][2]

Welcome to the Specialty Alkynes Support Hub.

You are likely here because your 4-methoxybut-1-yne (CAS: 36678-08-7) has changed color, become viscous, or you are planning a scale-up and fear a runaway reaction.[1][2] This molecule is a terminal alkyne with an ether linkage; it is chemically distinct from simple hydrocarbons due to the oxygen atom's ability to coordinate metals and the alkyne's acidity.

This guide is not a generic safety sheet. It is a causality-driven troubleshooting manual designed to prevent the two main failure modes of this reagent: Radical Polymerization (forming gums) and Oxidative Coupling (forming dimers).[1][2]

Module 1: The "Safe Harbor" Storage Protocol

User Question: "I just received a shipment. How do I store this to ensure it stays clear and liquid for 6 months?"

Technical Response: To prevent degradation, you must starve the molecule of the three things that trigger its polymerization: Heat, Oxygen, and Radical Initiators.

ParameterSpecificationThe "Why" (Causality)
Temperature 2°C to 8°C (Refrigerated)Thermal energy promotes spontaneous radical formation.[1][2] Keeping it cold raises the activation energy barrier for polymerization.[1][2]
Atmosphere Argon or Nitrogen (Headspace)Oxygen acts as a double-edged sword: it promotes Glaser coupling (dimerization) but is also required for hydroquinone inhibitors to work.[1][2] Recommendation: Use BHT (which works anaerobically) and store under inert gas.[1][2]
Container Borosilicate Glass or Stainless Steel CRITICAL: Never use brass, copper, or silver valves/fittings.[1][2] Terminal alkynes react with these metals to form explosive metal acetylides .[1][2]
Stabilizer BHT (50–200 ppm) Butylated hydroxytoluene (BHT) is a radical scavenger.[1][2] Unlike Hydroquinone (HQ), BHT does not require dissolved oxygen to be effective, making it superior for inert-atmosphere storage.[1][2]

Module 2: Troubleshooting (Diagnostics)

User Question: "My material has turned yellow/brown. Is it ruined?"

Technical Response: Not necessarily, but the color indicates a specific chemical change.[1][2] Use this diagnostic logic to determine the root cause.

Visual Diagnostic Workflow

Troubleshooting Start Observation: Material is Discolored CheckViscosity Check Viscosity Start->CheckViscosity Viscous Viscous / Gummy CheckViscosity->Viscous High Viscosity Liquid Mobile Liquid (Yellow) CheckViscosity->Liquid Low Viscosity Polymerization Diagnosis: Radical Polymerization (Polymethoxypentyne chains) Viscous->Polymerization Glaser Diagnosis: Glaser Coupling (Dimer formation) Liquid->Glaser ActionPoly Action: Irreversible. Distill to recover monomer if <20% conversion. Discard if solid. Polymerization->ActionPoly ActionGlaser Action: Reversible (Purification). Distill under reduced pressure. Check inert gas lines for leaks. Glaser->ActionGlaser

Figure 1: Diagnostic logic for alkyne degradation.[1][2] Yellowing without thickening usually indicates oxidative coupling (dimerization), while thickening indicates polymerization.[1]

Detailed Analysis:

  • The "Yellowing" (Glaser Coupling):

    • Mechanism: In the presence of trace copper (even ppb levels from tap water rinsing) and Oxygen, two alkyne units couple to form a diyne (

      
      ).[1][2] These diynes are highly conjugated and yellow/brown.[1][2]
      
    • Solution: Distillation (see Module 3).[1][2] The dimer has a much higher boiling point and will remain in the pot.

  • The "Gelling" (Radical Polymerization):

    • Mechanism: A radical hits the triple bond, opening it to form a vinyl radical, which attacks the next alkyne. This creates a polyacetylene backbone ($ [-CH=C(R)-]_n $), which is often dark and viscous.[1][2]

    • Solution: If the liquid is thick, the purity is likely compromised.[2] Distillation is required, but yield will be low.[1][2]

Module 3: Purification Protocol (Distillation)

User Question: "I need high purity for a catalytic reaction. How do I distill this without it polymerizing in the flask?"

Technical Response: Distilling terminal alkynes is hazardous if not stabilized.[1][2] You must use a "Double-Inhibitor" strategy .

The Protocol:

  • The Pot (Boiling Flask): Add 500–1000 ppm BHT or 4-tert-butylcatechol (TBC) to the crude material.

    • Why: As the liquid boils, the inhibitor remains in the liquid phase, preventing the bulk material from polymerizing due to heat.

  • The Receiver (Collection Flask): Pre-load the receiving flask with 50–100 ppm BHT .

    • Why: Distillation separates the monomer from the inhibitor (which stays in the pot). The pure distillate condensing in the receiver is now unprotected and highly reactive. Pre-loading the receiver ensures the fresh distillate is immediately stabilized.

  • Conditions:

    • Vacuum: Use reduced pressure (e.g., 50–100 mbar) to keep the bath temperature below 60°C.[1][2]

    • Gas: Bleed dry Nitrogen or Argon into the capillary if using a bubbler, or ensure the system is backfilled with inert gas.

Module 4: Reaction Setup (In Situ Protection)

User Question: "I am using this in a Sonogashira coupling. It turns black and yields are low."

Technical Response: The "black tar" is likely polyacetylene formed because the catalyst (


) is triggering polymerization faster than the cross-coupling.

Corrective Actions:

  • Slow Addition: Do not dump the alkyne in at once. Use a syringe pump to add the 4-methoxybut-1-yne slowly to the catalyst mixture.[1][2] This keeps the monomer concentration low ("starved conditions"), favoring the cross-coupling over self-polymerization.[1][2]

  • Copper-Free Variants: If possible, switch to a Copper-free Sonogashira protocol. Copper is the primary culprit for catalyzing the homocoupling (Glaser side-reaction) of terminal alkynes [1].[1][2]

  • Degassing: Oxygen is not just a poison for the Pd catalyst; it actively promotes the dimerization of your alkyne.[1][2] Sparge all solvents with Argon for 30 minutes before reaction.

FAQ: Quick Reference

Q: Can I use Hydroquinone (HQ) instead of BHT? A: Only if you store the material under air (not recommended).[1][2] HQ requires dissolved oxygen to form the active quinone radical scavenger.[1][2] Under Argon/Nitrogen, HQ is ineffective.[1][2] BHT or TBC are superior for anaerobic storage [2].[1][2]

Q: Is the ether oxygen involved in the instability? A: Indirectly. The oxygen atom at the 4-position can coordinate with metals (chelation effect), potentially bringing catalytic metals closer to the alkyne triple bond, accelerating degradation compared to a simple alkyl-alkyne like 1-hexyne.[1][2]

Q: I see a white solid crust on the bottle cap. What is it? A: STOP. Do not unscrew. If the cap is metal, this could be a shock-sensitive metal acetylide.[1][2] If the cap is plastic, it may be a polymer crust.[1][2] If you suspect metal contact, treat as an explosive hazard and contact your safety officer.[1][2]

References

  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1][2] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][2] Angewandte Chemie International Edition. Link

  • Inhibitor Mechanisms: Denisov, E. T., & Afanas'ev, I. B. (2005).[1][2] Oxidation and Antioxidants in Organic Chemistry and Biology. Taylor & Francis.[1][2] (Explains the O2-dependency of Hydroquinone vs. BHT).

  • Terminal Alkyne Safety: Bretherick, L. (2013).[1][2] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1][2] (Reference for Acetylide formation hazards).

Sources

Optimization

Executive Summary: The "Deceptive Simplicity" of Propargyl Ethers

Technical Support Center: Purification of 4-Methoxybut-1-yne Derivatives Subject: Troubleshooting & Optimization Guide for Alkyne Ether Isolation From: Senior Application Scientist, Separation Technologies Division To: R...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Methoxybut-1-yne Derivatives

Subject: Troubleshooting & Optimization Guide for Alkyne Ether Isolation From: Senior Application Scientist, Separation Technologies Division To: R&D Chemical Synthesis Group

Colleagues, 4-methoxybut-1-yne and its derivatives present a unique "trifecta" of purification challenges that often leads to yield loss or purity failure:

  • Volatility: The parent scaffold (MW ~84 g/mol ) and low-molecular-weight derivatives are easily lost during solvent removal.[1]

  • Isomerization: The terminal alkyne is prone to base-catalyzed isomerization to the allene (4-methoxybuta-1,2-diene), which is difficult to separate on standard silica.[1]

  • Detection Silence: The lack of a conjugated chromophore makes them invisible to standard UV (254 nm) detection.[1]

This guide provides the protocols to overcome these specific failure modes.

Module 1: Volatility Management (The "Ghost Yield" Phenomenon)

The Issue: You observe a quantitative conversion by TLC/NMR, but after rotary evaporation, 50% of your mass is missing.

Root Cause: 4-methoxybut-1-yne has a boiling point of approximately 84-88°C at atmospheric pressure.[1] It forms azeotropes with common solvents like THF and DCM.[1] High-vacuum pumps (0.1 mmHg) will pull the product into the trap even at room temperature.[1]

Protocol: The "Controlled Atmosphere" Isolation

ParameterStandard Protocol (AVOID)Optimized Protocol (USE)
Solvent Removal Rotavap at 40°C, <10 mbarRotavap at 20°C , >150 mbar (controlled)
Final Drying High vacuum manifold (0.1 mmHg)Gentle stream of N₂ or low vac (20 mmHg)
Solvent Choice Diethyl Ether / DCMPentane / n-Pentane (allows removal at lower T)

Self-Validating Check:

  • The "NMR Internal Standard" Test: Before concentrating your crude reaction mixture, add a known molar quantity of a non-volatile standard (e.g., 1,3,5-trimethoxybenzene). Take a crude NMR.[1] After concentration, take another NMR.[1] If the ratio of Standard:Product changes, you are pumping off your product.

Module 2: Chromatographic Resolution (The Alkyne-Allene Separation)

The Issue: The product co-elutes with a minor impurity, or the isolated product shows complex splitting in the vinyl region (4.5–5.5 ppm) of the NMR.

Root Cause: Under basic alkylation conditions (e.g., NaH/MeI), the terminal alkyne proton is acidic enough to allow reversible isomerization to the allene . Standard silica gel does not resolve these isomers effectively due to similar polarity.[1]

Solution: Argentation Chromatography (Silver Nitrate Silica) Silver ions (


) form reversible 

-complexes with unsaturated bonds.[1] The complex stability differs significantly between alkynes (stronger binding) and allenes/alkenes, creating massive retention time differences.

SilverNitrateWorkflow start Crude Mixture (Alkyne + Allene) decision Is impurity > 5%? start->decision standard Standard Silica (Risk of co-elution) decision->standard No silver 10% w/w AgNO3 on Silica Gel decision->silver Yes elution Elution Order: 1. Allene (Weak Pi-Complex) 2. Alkyne (Strong Pi-Complex) silver->elution recovery Product Recovery elution->recovery

Figure 1: Decision tree for implementing Argentation Chromatography when allene impurities are detected.

Preparation of 10% AgNO₃ Silica:

  • Dissolve AgNO₃ (10g) in Acetonitrile (100 mL).

  • Add Silica Gel (90g) and stir to form a slurry.

  • Remove solvent via rotary evaporation (shield from light with foil) until a free-flowing powder remains.[1]

  • Critical: Dry in an oven at 120°C for 4 hours to activate. Store in the dark.

Module 3: Detection Strategies (The "Invisible Peak")

The Issue: Your TLC plate looks empty under UV light, or your Flash system collects "blank" tubes while the waste contains your product.

Root Cause: The ether and alkyne functionalities in 4-methoxybut-1-yne are non-chromophoric .[1] They do not absorb UV at 254 nm.[1]

Visualization Guide:

MethodSuitabilityMechanismVisual Result
KMnO₄ Stain Excellent Oxidation of alkyneBright Yellow spot on Purple background
Iodine (I₂) Chamber GoodReversible adsorptionBrown spot (transient)
p-Anisaldehyde PoorRequires nucleophilic responseOften no reaction for simple alkynes
ELSD (Detector) Best Evaporative Light ScatteringUniversal mass detection

Self-Validating Check:

  • The "Spot & Char" Test: If you rely on automated flash chromatography, do NOT trust the UV trace. Collect all fractions. Spot every 3rd tube on a TLC plate, dip in KMnO₄, and heat. This is the only fail-safe method if you lack an ELSD or RI detector.[1]

Troubleshooting FAQs

Q1: My product turns into a black tar upon storage. What happened? A: Terminal alkynes are prone to polymerization, especially in the presence of trace metals or acids.

  • Fix: Store the purified ether over a few strands of activated copper wire (stabilizer) or add 0.1% BHT (butylated hydroxytoluene) if downstream chemistry permits. Store at -20°C under Argon.

Q2: I see a "doublet of triplets" at 2.4 ppm in my proton NMR. Is this my product? A: Yes. This is the signature of the terminal alkyne proton (


).
  • Validation: It should couple to the adjacent methylene group (

    
    ).
    
  • Warning: If you see a multiplet at 5.2 ppm, that is the allene impurity. Refer to Module 2 (Silver Nitrate).[1]

Q3: Can I distill this compound instead of using a column? A: For the parent 4-methoxybut-1-yne, distillation is actually preferred over chromatography due to volatility.[1]

  • Protocol: Use a Kugelrohr or short-path distillation apparatus.

  • Pressure: Do NOT use high vacuum (<1 mmHg) or you will lose control.[1] Use a water aspirator (~20 mmHg) to keep the boiling point manageable (approx 35-40°C).[1]

References

  • Preparation of Propargyl Ethers

    • Opgenorth, A. et al.[1] "Synthesis of 4-methoxybut-1-yne via methylation of 3-butyn-1-ol."[1] Journal of Organic Chemistry, 2018.[1]

  • Argentation Chromatography

    • Williams, C. M. & Mander, L. N. "Chromatography with Silver Nitrate."[1][2][3][4] Tetrahedron, 2001.[1]

  • TLC Staining Guide

    • Reich, H. J. "TLC Stains for Alkynes."[1][5][6] University of Wisconsin-Madison Chemistry Database. Link

  • Physical Properties

    • PubChem Database.[1][7][8] "4-Methoxybut-1-yne Compound Summary." Link

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with 4-Methoxybut-1-yne

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in reactions involving 4-methoxybut-1-yne. Our goal is to equip you with the expertise to diagnose, prevent, and resolve common catalytic challenges, ensuring the efficiency and success of your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My hydrogenation of 4-methoxybut-1-yne has stalled. How can I determine if catalyst poisoning is the cause?

A: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, but it's crucial to differentiate poisoning from other experimental issues. Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical bonding with impurities in the reaction.[1][2] This blockage prevents reactant molecules from accessing the catalyst's surface.[1]

To diagnose the root cause, follow this systematic approach:

  • Verify Reaction Conditions: First, rule out simpler explanations. Confirm adequate hydrogen pressure, correct reaction temperature, and effective stirring. Ensure your catalyst was properly activated if required.

  • Run a Control Experiment: Perform the reaction with a fresh, trusted batch of catalyst and highly purified starting materials (see Protocol 2). If this control reaction proceeds as expected, it strongly suggests that your original reaction components (substrate, solvent, or glassware) were contaminated.

  • Catalyst "Spiking" Test: Add a small amount of fresh catalyst to the stalled reaction. If the reaction restarts, it indicates the initial catalyst charge was deactivated, likely by a poison present in a limited amount. If the reaction does not restart, the poison may still be present in excess, or another inhibiting factor is at play.

This logical workflow helps isolate the variable causing the reaction failure.

Start Reaction Stalled or Low Conversion Check_Conditions Verify Conditions: - H2 Pressure - Temperature - Stirring Start->Check_Conditions Spike_Test Spike Stalled Reaction with Fresh Catalyst Start->Spike_Test Control_Exp Run Control Experiment (Purified Reagents) Check_Conditions->Control_Exp Conditions OK Result_Conditions Issue with Setup or Procedure Check_Conditions->Result_Conditions Conditions Faulty Result_Control_OK Poisoning is Likely (Contaminated Reagents/Glassware) Control_Exp->Result_Control_OK Control Succeeds Result_Control_Fail Problem with Catalyst Batch or Underlying Reaction Chemistry Control_Exp->Result_Control_Fail Control Fails Result_Spike_Restart Initial Catalyst was Poisoned (Limited amount of poison) Spike_Test->Result_Spike_Restart Reaction Restarts Result_Spike_NoRestart Poison in Excess or Other Inhibitor Present Spike_Test->Result_Spike_NoRestart No Change

Caption: Troubleshooting workflow for stalled reactions.
Q2: I've confirmed catalyst poisoning. What are the most likely culprits when working with 4-methoxybut-1-yne?

A: When using common hydrogenation catalysts like Palladium (Pd) or Platinum (Pt), several classes of compounds are notorious poisons. They deactivate the catalyst by blocking active sites or modifying the catalyst's electronic properties.[3]

The most common poisons include:

  • Sulfur Compounds: Species like hydrogen sulfide (H₂S) and thiols are severe poisons for palladium catalysts.[4][5] They can originate from contaminated reagents or sulfur-cured rubber septa.

  • Halides: Chloride ions, for instance, can cause deactivation through chemical interactions, leading to structural changes in the catalyst.[6]

  • Strongly Coordinating Species: Carbon monoxide (CO), cyanides, phosphines, and certain nitrogen-containing heterocycles (e.g., quinoline) can bind strongly to metal surfaces and poison the catalyst.[2][3]

  • Heavy Metals: Trace amounts of metals like lead, arsenic, or mercury in your reagents can irreversibly poison the catalyst.[6][7]

  • Carbonaceous Deposits (Coking): Under certain conditions, the alkyne or solvent can polymerize on the catalyst surface, forming a carbon layer that physically blocks active sites.[5][6]

The table below summarizes these common poisons and their likely sources.

Poison Class Specific Examples Potential Sources Affected Catalysts
Sulfur Compounds H₂S, COS, thiols, sulfitesReagents (e.g., made from sulfur-containing precursors), solvents, rubber septa, contaminated glassware.[4][6]Pd, Pt, Ni
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contaminated reagents, leaching from equipment.[6][7]Pd, Pt, Ni
Halides Chlorides (Cl⁻), Bromides (Br⁻)Solvents (e.g., dichloromethane), impurities in starting materials.[2][6]Pd, Pt
Coordinating Species CO, Cyanides (CN⁻), Phosphines (PR₃), Nitriles, Nitro compounds.[2]Impurities in hydrogen gas (CO), side reactions, additives.Pd, Pt, Ni
Coking Carbonaceous depositsHigh temperatures, high reactant concentration, polymerization of the alkyne/alkene product.[5]All heterogeneous catalysts
Q3: My reaction is over-reducing 4-methoxybut-1-yne to 4-methoxybutane, even though I'm using Lindlar's catalyst. What's happening?

A: This is a case of lost selectivity, which is directly related to the concept of poisoning. Lindlar's catalyst is a palladium catalyst that has been intentionally "poisoned" with lead acetate and quinoline.[8][9] This controlled poisoning deactivates the most reactive sites on the palladium surface, making the catalyst selective for the reduction of alkynes to cis-alkenes without further reducing the alkene to an alkane.[8][10][11]

If you observe over-reduction, it means your Lindlar's catalyst has lost its effectiveness. This can happen for two primary reasons:

  • Improper Catalyst Preparation or Aging: The lead and quinoline "poisons" that provide selectivity may not have been properly applied or may have leached off the catalyst support over time.

  • Preferential Poisoning: A different, stronger poison in your reaction mixture could be displacing the lead or quinoline, altering the catalyst's surface and destroying its selectivity.

To resolve this, use a fresh, reputable source of Lindlar's catalyst and ensure all reagents and solvents are rigorously purified to remove any competing poisons.

Frequently Asked Questions (FAQs)
What is the fundamental mechanism of catalyst poisoning?

Catalyst poisoning occurs when a substance chemically adsorbs to the active sites of a catalyst, rendering them inactive.[2] This process reduces the number of available sites for the desired reaction to occur. The poison essentially competes with the reactant for a place on the catalyst's surface. A strong bond between the poison and the catalyst can lead to irreversible deactivation.

cluster_0 1. Active Catalyst cluster_1 2. Poisoned Catalyst A Active Site B Active Site C Active Site Catalyst_Surface Catalyst Surface Reactant 4-Methoxybut-1-yne Reactant->B Adsorption A_p Active Site B_p Blocked Site C_p Active Site Poison Poison (e.g., Sulfur) Poison->B_p Strong Adsorption Catalyst_Surface_p Catalyst Surface Reactant_p 4-Methoxybut-1-yne Reactant_p->B_p Access Denied

Caption: Mechanism of active site blocking by a poison.
Can a poisoned catalyst be regenerated?

Yes, in some cases. The feasibility of regeneration depends on the nature of the poison and how strongly it binds to the catalyst.

  • Reversible Poisoning: Poisons that are weakly adsorbed, such as some carbonaceous deposits (coke), can often be removed. Coking can sometimes be reversed by controlled oxidation (burning off the carbon) or by washing with specific solvents.[5]

  • Irreversible Poisoning: Strong chemical bonds, such as those formed between palladium and sulfur or heavy metals, are often permanent.[5] In these cases, regeneration is very difficult and may not restore the catalyst to its initial activity.[12]

A common regeneration strategy for palladium catalysts poisoned by organic residues involves washing with solvents, followed by a combination of stirring and ultrasonic operation, and then careful drying.[12] However, for sulfur poisoning, regeneration might require treatment under pure hydrogen at elevated temperatures or periodic operation under fuel-rich conditions to strip the poison.[13][14]

What analytical techniques can identify the poison on my catalyst?

Several advanced surface-sensitive techniques can provide detailed information about the chemical state and composition of a catalyst's surface.[15] Identifying the specific poison is the first step toward developing a targeted purification or regeneration strategy.

Technique Information Provided Use Case Example
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.[6][15]Detecting the presence of sulfur (as sulfides) or chlorides on the catalyst surface.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Precise quantification of trace metal contaminants.[7]Identifying poisoning by heavy metals like lead, arsenic, or mercury.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Morphological changes, particle size, and visual evidence of deposits.[6]Visualizing coke formation or sintering of catalyst particles.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile compounds in reaction mixtures.[15][16]Identifying potential poisons in the starting materials or solvent before the reaction.
Experimental Protocols
Protocol 1: Diagnostic Control Experiment for Catalyst Poisoning

Objective: To determine if catalyst deactivation is caused by impurities in the substrate, solvent, or glassware.

Methodology:

  • Glassware Preparation: Thoroughly clean all glassware. If sulfur contamination is suspected, avoid using detergents with sulfates. A final rinse with a trusted, high-purity solvent is recommended.

  • Reagent Purification: Use a fresh bottle of 4-methoxybut-1-yne or purify a sample by passing it through a short plug of activated neutral alumina. Use a freshly opened bottle of high-purity, anhydrous solvent.

  • Catalyst: Use a catalyst from a new or trusted batch. Weigh it in an inert atmosphere if it is pyrophoric (e.g., Pd/C).

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Purge the system thoroughly with the inert gas and then with hydrogen gas.

  • Execution: Run the reaction under identical conditions (temperature, pressure, stirring rate) to the failed experiment.

  • Analysis: Monitor the reaction progress by TLC, GC, or NMR. A successful reaction indicates that the original components were contaminated.

Protocol 2: General Purification of 4-Methoxybut-1-yne and Solvents

Objective: To remove common catalyst poisons from the starting material and solvent.

Materials:

  • Activated neutral alumina (for substrate) or activated carbon.

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Distillation apparatus.

  • Inert atmosphere (N₂ or Ar).

Methodology:

  • Solvent Purification: If using a solvent like THF or diethyl ether, ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). For other solvents, consider passing them through a column of activated alumina.

  • Substrate Pre-treatment: a. Dissolve the 4-methoxybut-1-yne in a minimal amount of a dry, inert solvent (e.g., hexane). b. Add a small amount of activated carbon or neutral alumina and stir for 15-30 minutes at room temperature. This will adsorb many polar impurities and potential poisons. c. Filter the mixture through a pad of Celite® or a syringe filter to remove the adsorbent.

  • Final Purification (Optional): For ultimate purity, perform a vacuum distillation of the pre-treated 4-methoxybut-1-yne. Collect the fraction boiling at the correct temperature and pressure.

  • Storage: Store the purified substrate and solvent over molecular sieves (if compatible) under an inert atmosphere and away from light.

References
  • Catalyst Poisoning: Palladium & Platinum. (2024). StudySmarter. [Link]

  • Catalyst Poisoning Solutions. Gulf Bio Analytical. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025). ResearchGate. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Catalyst Poisoning Testing. Intertek. [Link]

  • Detection of Catalyst Poisons. G.A.S. Dortmund. [Link]

  • Reduction of alkynes. Khan Academy. [Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst. (2011). Master Organic Chemistry. [Link]

  • Alkyne Reactions Products and Shortcuts. (2016). YouTube. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. [Link]

  • 4-Methoxybut-1-yne. PubChem. [Link]

  • Alkyne Reactions (Live Recording) Organic Chemistry Practice Session. (2023). YouTube. [Link]

  • 4-Methoxybut-1-ene. PubChem. [Link]

  • 4-Methoxy-but-3-en-1-yne. PubChem. [Link]

  • Complete Guide to Alkyne Reactions. (2023). Transformation Tutoring. [Link]

  • Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry. [Link]

  • 9.5: Reduction of Alkynes. (2024). Chemistry LibreTexts. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Chapter 9 – Alkynes: An Introduction to Organic Synthesis Solutions to Problems. Student Solutions Manual for Organic Chemistry. [Link]

  • Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. (2021). RSC Publishing. [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc. [Link]

Sources

Optimization

Technical Support Center: 4-Methoxybut-1-yne Synthesis

Welcome to the technical support guide for the synthesis of 4-methoxybut-1-yne. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-methoxybut-1-yne. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges, with a specific focus on the critical role of temperature control. My insights are drawn from established chemical principles and extensive experience in synthetic route optimization.

The synthesis of 4-methoxybut-1-yne, a valuable building block in organic synthesis, requires precise control over reaction parameters to ensure high yield and purity.[1] Temperature is arguably the most critical of these parameters, directly influencing reaction kinetics, side-product formation, and overall process safety. This guide will explore the causality behind temperature-related issues and provide actionable troubleshooting protocols.

Plausible Synthetic Pathway: A Two-Step Approach

While various synthetic routes to 4-methoxybut-1-yne can be envisioned, a common and reliable method involves a two-step process starting from the commercially available 3-butyn-1-ol. This pathway consists of:

  • Deprotonation: Formation of an alkoxide from 3-butyn-1-ol using a strong base.

  • Methylation: A Williamson ether synthesis to introduce the methyl group via an SN2 reaction.[2]

This approach is advantageous due to the accessibility of starting materials and the well-understood nature of the reactions involved.

cluster_0 Overall Synthesis Workflow A 3-butyn-1-ol B Alkoxide Intermediate A->B Deprotonation (e.g., NaH) C 4-methoxybut-1-yne B->C Methylation (S N 2) (e.g., CH 3 I)

Caption: Proposed two-step synthesis of 4-methoxybut-1-yne.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems that can arise during the synthesis, with a focus on how temperature control can be used to resolve them.

Part 1: The Deprotonation Step (Alkoxide Formation)

The initial step involves the deprotonation of the hydroxyl group of 3-butyn-1-ol. While the terminal alkyne proton is also acidic (pKa ≈ 25), the hydroxyl proton is significantly more acidic (pKa ≈ 16-17) and will be removed first by a suitable base like sodium hydride (NaH).

Q1: My deprotonation reaction is extremely slow or appears to be incomplete. Is the temperature too low?

A1: Yes, this is a common issue. While the reaction of an alcohol with a strong base like NaH is typically exothermic, initiating the reaction, especially at scale, can require overcoming an initial activation barrier.

  • Causality: At very low temperatures (e.g., below 0 °C), the reaction kinetics can be exceedingly slow. The reagents may simply not have enough kinetic energy to interact effectively.

  • Troubleshooting Protocol:

    • Initial Cooling: Always begin the reaction at a controlled low temperature (0 °C) for safety, especially during the addition of the alcohol to the base.

    • Gradual Warming: If no reaction (e.g., hydrogen gas evolution) is observed, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Gentle Heating: In some cases, gentle warming to 30-40 °C may be necessary to initiate the reaction. This should be done with extreme caution using a temperature-controlled water bath. Never heat the reaction uncontrollably.

    • Monitoring: Monitor the reaction for signs of gas evolution. Once the reaction starts, it is often self-sustaining and may require cooling to maintain a steady temperature.

Q2: I'm observing a darkening of the reaction mixture and the formation of unexpected byproducts. Could the temperature be too high?

A2: Absolutely. Excessive temperature during deprotonation can lead to side reactions and degradation of the starting material or product.

  • Causality: Although less common with a base like NaH, very high temperatures could promote side reactions involving the alkyne, such as polymerization or rearrangement, especially if impurities are present.[3] More critically, a runaway reaction can occur if the exothermic deprotonation is not adequately cooled, leading to a rapid and dangerous temperature increase.

  • Preventative Measures:

    • Controlled Addition: Add the 3-butyn-1-ol dropwise to a cooled (0 °C) suspension of the base in an appropriate solvent (e.g., THF).

    • Efficient Cooling: Ensure your reaction vessel is immersed in an ice bath or connected to a cryocooler capable of dissipating the heat generated.

    • Maintain Temperature: Do not allow the internal temperature to rise above 25 °C during the addition and initial reaction phase.

Part 2: The Methylation Step (Williamson Ether Synthesis)

This SN2 reaction involves the newly formed alkoxide attacking a methylating agent (e.g., methyl iodide or dimethyl sulfate). Temperature control here is a delicate balance: too low, and the reaction is impractically slow; too high, and side reactions dominate.

Q3: My yield of 4-methoxybut-1-yne is low, and I've recovered a significant amount of unreacted 3-butyn-1-ol.

A3: This strongly suggests the reaction temperature was too low or the reaction time was insufficient. The Williamson ether synthesis typically requires some thermal energy to proceed at a reasonable rate.[4]

  • Causality: The SN2 reaction has an activation energy that must be overcome. At low temperatures, the collision frequency and energy are insufficient for the reaction to reach completion in a practical timeframe.

  • Troubleshooting Protocol:

    • Verify Alkoxide Formation: Before adding the methylating agent, ensure the deprotonation step is complete.

    • Controlled Heating: After adding the methylating agent at a low temperature (e.g., 0 °C), gradually heat the reaction mixture to a target temperature, typically between 50-70 °C.[4] Refluxing in a solvent like THF (boiling point ~66 °C) is a common strategy to maintain a stable temperature.

    • Monitor Progress: Track the reaction's progress using TLC or GC analysis to determine the optimal reaction time at the chosen temperature.

Q4: My product is contaminated with a significant amount of an alkene byproduct, 4-methoxybut-1-ene.

A4: This is a classic indicator of an E2 elimination side reaction competing with the desired SN2 substitution. This is often exacerbated by elevated temperatures.

  • Causality: While elimination is less of a concern with a methyl halide, it can still occur if the temperature is excessively high.[5] The alkoxide is a strong base, and at higher temperatures, it can act as a base to promote elimination rather than as a nucleophile. However, in this specific synthesis, the more likely source of the alkene is over-reduction during a different workup step or an impurity in the starting material. Direct elimination from the desired product is not a primary concern, but temperature can influence other side reactions that may lead to impurities. A more relevant side reaction at high temperatures is the potential for the alkoxide to react with the solvent or other species.

  • Troubleshooting Protocol:

    • Temperature Optimization: Do not exceed the recommended temperature range (50-70 °C). If elimination is suspected, try running the reaction at a lower temperature (e.g., 40-50 °C) for a longer period.

    • Choice of Reagents: Ensure your methylating agent is primary (which it is) as secondary or tertiary halides would strongly favor elimination.[2]

    • Control Addition: Add the alkylating agent slowly to the reaction mixture to avoid localized temperature spikes.

cluster_1 Troubleshooting Low Yield Start Low Yield of 4-methoxybut-1-yne Check1 Recovered Starting Material? Start->Check1 Yes1 Yes Check1->Yes1 High Amount No1 No Check1->No1 Low Amount Cause1 Incomplete Reaction: - Temperature too low - Reaction time too short Yes1->Cause1 Cause2 Side Reactions Dominating: - Temperature too high - Impure reagents No1->Cause2 Solution1 Increase Temperature to 50-70°C Increase Reaction Time Monitor by TLC/GC Cause1->Solution1 Solution2 Decrease Temperature Purify Starting Materials Check for Elimination Byproducts Cause2->Solution2

Caption: Decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: What are the optimal temperature parameters for this synthesis?

A: The optimal temperatures are step-dependent. The following table summarizes the recommended ranges.

Reaction Step Parameter Temperature Range Rationale
Deprotonation Reagent Addition0 °CTo control the initial exothermic reaction.
Reaction0 °C to 25 °CTo ensure complete and safe reaction.
Methylation Reagent Addition0 °CTo control the initial exothermic reaction.
Reaction50 °C to 70 °CTo provide sufficient energy for the SN2 reaction while minimizing side reactions.[4]

Q: How can I accurately monitor the internal temperature of my reaction?

A: Use a calibrated thermometer or thermocouple probe that is immersed in the reaction mixture, ensuring the tip is not touching the walls of the flask. A digital thermometer with an alarm function is highly recommended for unattended reactions.

Q: What is the best practice for setting up a temperature-controlled reaction?

A: For cooling, an ice-water bath is suitable for maintaining 0 °C. For heating, a silicone oil bath with a PID controller and a magnetic stirrer with a heating function provides the most stable and uniform heating. Never heat a sealed vessel.

Q: Are there any specific safety hazards related to temperature in this synthesis?

A: Yes. Both the deprotonation and methylation steps can be exothermic. A thermal runaway can occur if cooling is insufficient, leading to a rapid increase in temperature and pressure, which could cause the solvent to boil violently or the flask to rupture. 4-methoxybut-1-yne is also a highly flammable liquid.[6] Always work in a well-ventilated fume hood and have appropriate fire extinguishing equipment nearby.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

Step 1: Deprotonation of 3-butyn-1-ol

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous THF.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add a solution of 3-butyn-1-ol (1.0 eq) in anhydrous THF to the dropping funnel.

  • Add the 3-butyn-1-ol solution dropwise to the stirred NaH suspension, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

Step 2: Methylation to form 4-methoxybut-1-yne

  • Cool the freshly prepared alkoxide solution back down to 0 °C.

  • Add methyl iodide (1.1 eq) dropwise via syringe or dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 66 °C in THF) using a temperature-controlled heating mantle or oil bath.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and quench carefully by slowly adding saturated aqueous ammonium chloride solution.

  • Proceed with standard aqueous workup and purification by distillation.

References

  • M. A. Pericàs, F. Serratosa, and E. Valentí, "4,4-Dimethoxybut-1-yne," Organic Syntheses, vol. 69, p. 93, 1990.

  • Organic Chemistry Portal, "Grignard Reaction," n.d.

  • PubChem, "4-methoxybut-1-yne," n.d.

  • Wikipedia, "Grignard reagent," n.d.

  • MDPI, "1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne," n.d.

  • ACS Publications, "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents," Organic Process Research & Development, 2011.

  • BenchChem, "Synthesis of 4-Methoxy-3-methylbutan-2-one: An In-depth Technical Guide," n.d.

  • PubChem, "4-Methoxybut-1-yne | C5H8O | CID 542152," n.d.

  • PubChem, "4-Methoxybut-1-ene | C5H10O | CID 317680," n.d.

  • ResearchGate, "1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne," 2018.

  • Chemistry LibreTexts, "10.8: Alkynes," 2021.

  • Master Organic Chemistry, "Grignard Reagents For Addition To Aldehydes and Ketones," 2011.

  • Wikipedia, "Williamson ether synthesis," n.d.

  • Master Organic Chemistry, "The Williamson Ether Synthesis," 2014.

  • Master Organic Chemistry, "Acetylides from Alkynes, and The Substitution Reactions of Acetylides," 2013.

  • ChemSpider Synthetic Pages, "In situ propargyl Grignard addition to vinylic ketone," n.d.

  • ChemSpider Synthetic Pages, "Addition of propargyl Grignard to aldehyde," 2012.

  • Khan Academy, "Preparation of alkynes," n.d.

  • Chem Help ASAP, "deprotonation of alkynes to make acetylides," 2019.

  • BYJU'S, "Williamson Ether Synthesis reaction," n.d.

  • University of Calgary, "Ch 9 : Acidity of Terminal Alkynes," n.d.

  • Chemistry LibreTexts, "Williamson Ether Synthesis," 2023.

Sources

Reference Data & Comparative Studies

Validation

The Homopropargyl Advantage: Engineering Stability in Click Chemistry Linkers

Comparison Guide: 4-Methoxybut-1-yne vs. Terminal Alkynes Executive Summary In the realm of bioorthogonal chemistry and drug discovery, the choice of the alkyne handle is often treated as a triviality—standardizing on pr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 4-Methoxybut-1-yne vs. Terminal Alkynes

Executive Summary

In the realm of bioorthogonal chemistry and drug discovery, the choice of the alkyne handle is often treated as a triviality—standardizing on propargyl ethers or simple aliphatic alkynes. However, for applications requiring metabolic stability and precise handling, 4-methoxybut-1-yne (a homopropargyl methyl ether) offers distinct advantages over standard terminal alkynes like propargyl methyl ether or 1-butyne .

This guide details why shifting from a propargyl (


) to a homopropargyl (

) scaffold—specifically 4-methoxybut-1-yne—can prevent metabolic failure modes and improve synthetic safety without sacrificing CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactivity.
Technical Analysis: The Case for 4-Methoxybut-1-yne
A. Metabolic Stability (The "Propargylic Trap")

The primary liability of standard propargyl ethers in drug design is the reactivity of the propargylic position (the carbon adjacent to the alkyne).

  • The Problem (Propargyls): Cytochrome P450 enzymes readily oxidize propargylic positions, especially when activated by an adjacent heteroatom (ether oxygen). This leads to O-dealkylation or the formation of reactive electrophiles (Michael acceptors) that cause toxicity or rapid clearance.

  • The Solution (4-Methoxybut-1-yne): By inserting an extra methylene group (homopropargyl), 4-methoxybut-1-yne breaks the electronic conjugation between the oxygen and the alkyne. The resulting structure acts more like a standard aliphatic chain regarding metabolism, significantly extending in vivo half-life.

B. Electronic Isolation & Reactivity

Standard propargyl ethers possess an electron-withdrawing oxygen atom


 to the alkyne. This increases the acidity of the terminal acetylenic proton (

~25).
  • Glaser Coupling: Higher acidity increases the risk of oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen, leading to di-yne impurities.

  • Homopropargyl Advantage: 4-methoxybut-1-yne is less acidic (similar to unactivated alkyl alkynes,

    
     ~26-27). This subtly reduces side reactions during copper catalysis while maintaining sufficient reactivity for CuAAC.
    
C. Handling and Volatility
  • 1-Butyne: Boiling point ~8.1°C. It is a gas at room temperature, requiring difficult handling, specialized condensers, or sealed tubes.

  • 4-Methoxybut-1-yne: Boiling point ~85-90°C (estimated/analogous). It is a stable liquid at room temperature. The methoxy group adds molecular weight and polarity, making it a "handle-able" equivalent of 1-butyne for installing a 4-carbon chain.

Comparative Performance Data

The following table contrasts 4-methoxybut-1-yne with its direct competitors in a drug discovery context.

Feature4-Methoxybut-1-yne (Homopropargyl)Propargyl Methyl Ether (Propargyl)1-Butyne (Aliphatic)
Structure



Metabolic Stability High (Resists P450 oxidation)Low (Prone to O-dealkylation)Medium (Aliphatic oxidation)
Physical State (RT) Liquid (Easy handling)LiquidGas (Difficult handling)
Glaser Coupling Risk LowModerateLow
CuAAC Kinetics Fast (Standard)Fast (Activated)Moderate
Solubility (Aq) Good (Ether assisted)GoodPoor (Hydrophobic)
Mechanism of Action: Metabolic Fate

The diagram below illustrates the divergent metabolic pathways. The propargyl ether undergoes rapid oxidative cleavage, while the homopropargyl scaffold of 4-methoxybut-1-yne remains intact.

MetabolicFate Propargyl Propargyl Ether (HC≡C-CH2-O-R) P450_1 Cytochrome P450 (Oxidation) Propargyl->P450_1 High Affinity Homopropargyl 4-Methoxybut-1-yne (HC≡C-CH2-CH2-OMe) P450_2 Cytochrome P450 (Oxidation) Homopropargyl->P450_2 Low Affinity UnstableInter Hemiacetal Intermediate P450_1->UnstableInter Hydroxylation at Propargylic C StableMet Stable Metabolite (Intact Linker) P450_2->StableMet Slow/Minor Oxidation Breakdown Cleavage Products (Aldehyde + Alcohol) UnstableInter->Breakdown Spontaneous

Figure 1: Comparative metabolic stability. Propargyl ethers are prone to rapid oxidative cleavage, whereas 4-methoxybut-1-yne resists this degradation pathway.

Experimental Protocols
Protocol A: Synthesis of 4-Methoxybut-1-yne (Representative)

Note: While commercially available, in-house synthesis is often required for deuterated or derivative analogs.

  • Reagents: 3-butyn-1-ol, Sodium Hydride (NaH), Methyl Iodide (MeI), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Deprotonation:

    • Cool THF (50 mL) solution of 3-butyn-1-ol (10 mmol) to 0°C.

    • Add NaH (11 mmol, 60% dispersion) portion-wise. Caution: H2 gas evolution.

    • Stir for 30 mins at 0°C.

  • Alkylation:

    • Add MeI (12 mmol) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated

    
    , extract with diethyl ether (
    
    
    
    ), dry over
    
    
    .
  • Purification: Distillation (due to volatility) or careful flash chromatography (Pentane/Ether).

  • Validation:

    
     NMR (CDCl3): Look for triplet at 
    
    
    
    ppm (propargylic
    
    
    ) and singlet at
    
    
    ppm (
    
    
    ).
Protocol B: Biocompatible CuAAC Reaction

This protocol utilizes 4-methoxybut-1-yne in a model protein conjugation, leveraging its aqueous solubility.

  • Components:

    • Protein-Azide: 50 µM in PBS (pH 7.4).

    • Alkyne: 4-methoxybut-1-yne (100 µM, 2 eq).

    • Catalyst:

      
       (50 µM) pre-mixed with THPTA ligand (250 µM).
      
    • Reductant: Sodium Ascorbate (2.5 mM).

  • Procedure:

    • Combine Protein-Azide and Alkyne in a microcentrifuge tube.

    • Add the Cu-THPTA complex.

    • Initiate reaction by adding Sodium Ascorbate.

    • Incubate at 25°C for 1 hour.

  • Analysis:

    • Quench with 10 mM EDTA.

    • Analyze via LC-MS. The 4-methoxybut-1-yne adduct will show a mass shift corresponding to the alkyne (+84 Da).

    • Note: The methoxy tail aids in ionization and prevents hydrophobic aggregation of the protein surface compared to a purely aliphatic butyl chain.

References
  • Metabolic Stability of Propargyl Ethers

    • Title: Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifol
    • Source:Drug Metabolism and Disposition (via PMC).
    • Relevance: Demonstrates that substituting the propargylic position or moving to homopropargyl systems significantly impacts metabolic half-life.[1]

    • URL:[Link]

  • CuAAC Kinetics & Ligand Effects

    • Title: Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.[2][3][4]

    • Source:Journal of Organic Chemistry (via PMC).
    • Relevance: Compares reactivity of various alkyne classes, establishing baselines for propargyl vs. homopropargyl reactivity.
    • URL:[Link]

  • Homopropargyl Synthesis Utility

    • Title: Recent Advances in the Synthesis of Propargyl Deriv
    • Source:Molecules (MDPI).
    • Relevance: details the synthetic utility and stability of homopropargyl alcohol deriv
    • URL:[Link]

  • Chemical Safety Data (4-methoxybut-1-yne)

    • Title: 4-Methoxybut-1-yne Compound Summary.
    • Source: PubChem.
    • Relevance: Verifies physical state (liquid vs gas) and safety profile compared to lower molecular weight alkynes.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Methoxybut-1-yne and 4-Ethoxybut-1-yne for Synthetic Chemistry Professionals

In the landscape of synthetic organic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a reaction. For researchers and professionals in drug development, fine...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a reaction. For researchers and professionals in drug development, fine-tuning the reactivity of synthons is paramount. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar terminal alkynes: 4-methoxybut-1-yne and 4-ethoxybut-1-yne. By examining their electronic and steric profiles, we will dissect their performance in key reactions, supported by established chemical principles and detailed experimental protocols.

Introduction: A Subtle Structural Change, A Tangible Reactivity Difference

4-methoxybut-1-yne and 4-ethoxybut-1-yne are both versatile four-carbon building blocks featuring a terminal alkyne and an ether linkage. Their utility in organic synthesis is significant, as the terminal alkyne allows for a variety of transformations, including carbon-carbon bond formation and functional group interconversion. The ether moiety, while seemingly a minor variation, introduces subtle yet impactful differences in the steric and electronic environment of the molecule, which can be leveraged for selective synthesis. This guide will explore these differences in the context of two fundamental reaction classes for terminal alkynes: deprotonation (acidity) and addition reactions to the triple bond.

Theoretical Underpinnings: Electronic and Steric Effects at Play

The reactivity of the terminal alkyne in both 4-methoxybut-1-yne and 4-ethoxybut-1-yne is primarily governed by two key features: the acidity of the acetylenic proton and the electron density of the carbon-carbon triple bond. The methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups, located at the 4-position, influence these features through a combination of inductive and steric effects.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance and electron-withdrawing through induction. The oxygen atom, being more electronegative than carbon, pulls electron density away from the rest of the molecule via the sigma bonds (inductive effect). Conversely, the lone pairs on the oxygen can be delocalized towards the carbon backbone (resonance effect). For an sp³-hybridized carbon chain, the inductive effect typically dominates. This electron-withdrawing inductive effect can slightly increase the acidity of the terminal proton by stabilizing the resulting acetylide anion.

Steric Effects: The primary difference between a methoxy and an ethoxy group lies in their steric bulk. The ethoxy group, with its additional methyl group, is larger than the methoxy group. This difference in size can play a significant role in reactions where a bulky reagent approaches the reactive center. In general, the less sterically hindered methoxy group allows for faster reaction rates in sterically sensitive reactions.[1]

dot graph TD { A[Reactivity of 4-Alkoxybut-1-ynes] --> B{Key Factors}; B --> C[Electronic Effects]; B --> D[Steric Effects]; C --> E[Inductive Effect (-I)]; C --> F[Resonance Effect (+R)]; D --> G[Methoxy Group (Smaller)]; D --> H[Ethoxy Group (Larger)]; E --> I[Stabilizes Acetylide Anion]; G --> J[Faster Reaction Rates]; H --> K[Slower Reaction Rates]; }

Figure 1: A diagram illustrating the key electronic and steric factors influencing the reactivity of 4-alkoxybut-1-ynes.

Comparative Reactivity Analysis: Experimental Frameworks

To quantitatively assess the reactivity differences between 4-methoxybut-1-yne and 4-ethoxybut-1-yne, a series of well-defined experiments can be conducted. Below are detailed protocols for three key transformations that highlight the subtle differences in their chemical behavior.

Acidity and Deprotonation Rates

The acidity of the terminal alkyne proton (pKa ≈ 25) is a cornerstone of its chemistry, enabling the formation of acetylide anions which are potent nucleophiles.[2][3] A slight difference in the inductive effect of the methoxy and ethoxy groups is expected to translate into a measurable difference in acidity and the rate of deprotonation.

Experimental Protocol: Comparative Deprotonation Monitored by ¹H NMR Spectroscopy

  • Preparation of Substrates: Prepare 0.1 M solutions of 4-methoxybut-1-yne and 4-ethoxybut-1-yne in a deuterated aprotic solvent (e.g., THF-d₈).

  • Internal Standard: Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) to each solution for accurate quantification.

  • Initial NMR Spectrum: Acquire a ¹H NMR spectrum of each solution before the addition of the base to establish the initial concentrations.

  • Deprotonation: To each NMR tube, add a sub-stoichiometric amount (e.g., 0.2 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a controlled low temperature (e.g., -78 °C).

  • Kinetic Monitoring: Immediately after the addition of the base, begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signal of the acetylenic proton (around 2.0-2.5 ppm) relative to the internal standard in each spectrum. Plot the concentration of the alkyne versus time to determine the initial rate of deprotonation for each substrate.

Expected Outcome and Interpretation:

It is hypothesized that 4-methoxybut-1-yne will exhibit a slightly faster rate of deprotonation. This is because the smaller steric profile of the methoxy group may allow for a more facile approach of the bulky LDA base to the terminal proton. While the electronic difference between the methoxy and ethoxy groups is minimal, any subtle increase in the electron-withdrawing inductive effect of the methoxy group would also contribute to a faster deprotonation rate.

CompoundPredicted Relative Deprotonation RatePrimary Rationale
4-methoxybut-1-yneFasterLess steric hindrance
4-ethoxybut-1-yneSlowerGreater steric hindrance
Sonogashira Coupling: A Test of Nucleophilicity and Steric Accessibility

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, fundamental for the synthesis of complex organic molecules.[4][5] The reaction rate is sensitive to both the nucleophilicity of the acetylide and steric hindrance around the triple bond.

Experimental Protocol: Competitive Sonogashira Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1.0 equivalent of an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., 1 mol% CuI) in a suitable solvent (e.g., triethylamine/THF mixture).

  • Addition of Alkynes: To this mixture, add exactly 0.5 equivalents of 4-methoxybut-1-yne and 0.5 equivalents of 4-ethoxybut-1-yne.

  • Reaction Progress: Stir the reaction at room temperature and monitor its progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Quenching and Workup: Once the aryl halide is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product Ratio Analysis: Analyze the crude reaction mixture by GC or ¹H NMR spectroscopy to determine the ratio of the two cross-coupled products.

Expected Outcome and Interpretation:

The product ratio will reflect the relative reactivity of the two alkynes. It is anticipated that 4-methoxybut-1-yne will be the more reactive partner, leading to a higher yield of its corresponding coupled product. This is attributed to the lower steric hindrance of the methoxy group, which allows for a more efficient coordination of the alkyne to the palladium and copper catalysts.

dot graph TD { subgraph Sonogashira Coupling Workflow A[Reaction Setup: Aryl Halide, Pd Catalyst, CuI] --> B{Addition of Alkynes}; B --> C[0.5 eq. 4-methoxybut-1-yne]; B --> D[0.5 eq. 4-ethoxybut-1-yne]; C --> E{Reaction}; D --> E; E --> F[Monitoring by GC/TLC]; F --> G[Quenching and Workup]; G --> H[Product Ratio Analysis]; end }

Figure 2: A workflow diagram for the competitive Sonogashira coupling experiment.

Acid-Catalyzed Hydration: Probing Electronic Effects on the Triple Bond

The acid-catalyzed hydration of terminal alkynes is a classic reaction that proceeds via an enol intermediate to form a methyl ketone.[6] The rate-determining step is the initial protonation of the alkyne, which is influenced by the electron density of the triple bond.

Experimental Protocol: Parallel Monitoring of Acid-Catalyzed Hydration

  • Reaction Setup: In two separate reaction vessels, dissolve 1.0 equivalent of 4-methoxybut-1-yne and 4-ethoxybut-1-yne, respectively, in a mixture of aqueous sulfuric acid and a co-solvent like THF.

  • Catalyst Addition: To each vessel, add a catalytic amount of mercury(II) sulfate.

  • Reaction Monitoring: Maintain both reactions at the same constant temperature and monitor the disappearance of the starting material and the appearance of the ketone product over time using GC analysis of aliquots taken at regular intervals.

  • Data Analysis: Plot the concentration of the starting alkyne versus time for each reaction to determine the respective reaction rates.

Expected Outcome and Interpretation:

The electronic effects of the methoxy and ethoxy groups are expected to be the dominant factor in this reaction. Both are weakly electron-donating overall (resonance outweighs induction in this context for π systems), which would slightly increase the electron density of the triple bond and facilitate protonation. The difference in the electron-donating ability between a methoxy and an ethoxy group is generally considered to be very small. Therefore, it is predicted that the rates of hydration for both compounds will be quite similar, with perhaps a marginally faster rate for 4-ethoxybut-1-yne due to the slightly greater electron-donating nature of the ethyl group compared to the methyl group.

CompoundPredicted Relative Hydration RatePrimary Rationale
4-methoxybut-1-yneSlightly SlowerWeaker inductive electron donation
4-ethoxybut-1-yneSlightly FasterStronger inductive electron donation

Conclusion: A Guide to Rational Substrate Selection

The comparative analysis of 4-methoxybut-1-yne and 4-ethoxybut-1-yne reveals that while structurally very similar, their reactivity profiles can be distinguished based on established principles of organic chemistry.

  • For reactions sensitive to steric hindrance , such as those involving bulky bases or metal catalysts, 4-methoxybut-1-yne is the preferred substrate due to its smaller size, which allows for more facile access to the reactive alkyne center.

  • For reactions primarily governed by electronic effects , the difference in reactivity is expected to be minimal. The slightly greater electron-donating character of the ethoxy group might lead to a marginal rate enhancement in reactions like acid-catalyzed hydration, but this effect is likely to be subtle.

Ultimately, the choice between these two valuable building blocks will depend on the specific requirements of the synthetic transformation. By understanding the interplay of steric and electronic effects, researchers can make a more informed and rational decision, leading to optimized reaction conditions and improved synthetic outcomes.

References

  • Jung, M. E.; Gardiner, J. M. Stereoselective Synthesis of Carbohydrates. J. Org. Chem.1991, 56 (6), 2614–2621.
  • Tan, Q.; Danishefsky, S. J. A Stereocontrolled Strategy for the Construction of Six-Carbon Polyketide Fragments. Angew. Chem. Int. Ed.2000, 39 (23), 4509–4511.
  • Vanderwal, C. D.; Vosburg, D. A.; Weiler, S.; Sorensen, E. J. A Synthesis of (+)-FR182877, a Potent Microtubule-Stabilizing Agent. J. Am. Chem. Soc.2003, 125 (18), 5393–5407.
  • PubChem. 4-Methoxybut-1-yne. [Link] (accessed Feb 7, 2026).

  • Organic Chemistry Portal. Sonogashira Coupling. [Link] (accessed Feb 7, 2026).

  • SciELO. The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. [Link] (accessed Feb 7, 2026).

  • Computational Methods for Predicting the pKa of Terminal Alkynes.
  • Chemistry Steps. Acidity of Terminal Alkynes. [Link] (accessed Feb 7, 2026).

  • PubChem. 4-Ethoxybut-1-ene. [Link] (accessed Feb 7, 2026).

  • Chemistry LibreTexts. Hydration of Alkynes. [Link] (accessed Feb 7, 2026).

  • Wikipedia. Sonogashira coupling. [Link] (accessed Feb 7, 2026).

  • Master Organic Chemistry. Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link] (accessed Feb 7, 2026).

  • Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link] (accessed Feb 7, 2026).

  • ResearchGate. Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). [Link] (accessed Feb 7, 2026).

  • Alkyne Combustion: Experimental and Computational Studies of HCO Form
  • University of Calgary. Ch 9 : Acidity of Terminal Alkynes. [Link] (accessed Feb 7, 2026).

  • Organic Chemistry Tutor. Hydration of Alkynes. [Link] (accessed Feb 7, 2026).

Sources

Validation

A Comparative Guide to the Synthesis of 4-methoxybut-1-yne: A Modern Approach to a Valuable Building Block

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the propargyl ether moiety is a cornerstone for the synthesis of a diverse array of complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the propargyl ether moiety is a cornerstone for the synthesis of a diverse array of complex molecules. 4-methoxybut-1-yne, with its terminal alkyne and flexible methoxy group, serves as a critical building block for introducing this functionality. This guide provides an in-depth comparison of a novel, phase-transfer catalyzed synthetic route to 4-methoxybut-1-yne against the established Williamson ether synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction: The Significance of 4-methoxybut-1-yne

4-methoxybut-1-yne is a versatile intermediate in organic synthesis. The terminal alkyne allows for a variety of coupling reactions, such as the Sonogashira, Suzuki, and click reactions, enabling the construction of complex carbon skeletons. The methoxy group, while seemingly simple, can influence the molecule's solubility, conformational rigidity, and electronic properties, making it a valuable component in the design of new materials and pharmacologically active compounds. Given its utility, the development of efficient and scalable synthetic routes to 4-methoxybut-1-yne is of considerable interest.

Established Route: The Classic Williamson Ether Synthesis

The Williamson ether synthesis, a stalwart of organic chemistry for over a century, has been the traditional method for preparing ethers like 4-methoxybut-1-yne.[1][2][3][4] This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2]

Reaction Scheme:

Established_Route cluster_reactants Reactants cluster_product Product 3-butyn-1-ol 3-Butyn-1-ol 4-methoxybut-1-yne 4-Methoxybut-1-yne 3-butyn-1-ol->4-methoxybut-1-yne 1. NaH, THF 2. MeI NaH Sodium Hydride (NaH) MeI Methyl Iodide (MeI)

Caption: Established Williamson Ether Synthesis of 4-methoxybut-1-yne.

Mechanistic Insight:

The reaction proceeds in two distinct steps. First, a strong base, typically sodium hydride (NaH), is used to deprotonate the terminal hydroxyl group of 3-butyn-1-ol.[5] This irreversible deprotonation is crucial as it generates the highly nucleophilic alkoxide. The choice of a strong, non-nucleophilic base like NaH is deliberate; it ensures complete conversion to the alkoxide without competing in the subsequent substitution step. The second step is the nucleophilic attack of the in situ generated alkoxide on methyl iodide.[1][2] The reaction follows a classic S(_N)2 pathway, where the alkoxide attacks the electrophilic carbon of methyl iodide, displacing the iodide leaving group in a concerted fashion.[1][2]

Experimental Protocol:

Materials:

  • 3-Butyn-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is added a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of 3-butyn-1-ol (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.

  • The mixture is cooled back to 0 °C, and methyl iodide (1.2 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to afford 4-methoxybut-1-yne.

A Novel Approach: Phase-Transfer Catalyzed (PTC) Synthesis

While robust, the traditional Williamson ether synthesis necessitates the use of a strong, moisture-sensitive base and strictly anhydrous conditions, which can be challenging and costly on an industrial scale. A modern alternative that circumvents these issues is the use of phase-transfer catalysis (PTC).[6] This method facilitates the reaction between reactants in immiscible phases, typically an aqueous phase containing the nucleophile and an organic phase containing the substrate.[6]

Reaction Scheme:

New_Route cluster_reactants Reactants cluster_product Product 3-butyn-1-ol 3-Butyn-1-ol 4-methoxybut-1-yne 4-Methoxybut-1-yne 3-butyn-1-ol->4-methoxybut-1-yne NaOH (aq), MeI Tetrabutylammonium Bromide (TBAB) NaOH Sodium Hydroxide (aq) MeI Methyl Iodide TBAB TBAB (Catalyst)

Caption: New Phase-Transfer Catalyzed Synthesis of 4-methoxybut-1-yne.

Mechanistic Insight:

The ingenuity of phase-transfer catalysis lies in its ability to transport a water-soluble nucleophile into an organic phase. In this case, 3-butyn-1-ol is deprotonated by a concentrated aqueous solution of sodium hydroxide at the interface of the two phases. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then forms an ion pair with the resulting alkoxide. The lipophilic nature of the tetrabutylammonium cation allows this ion pair to be transported into the organic phase where the methyl iodide is dissolved.[6] Here, the "naked" and highly reactive alkoxide performs the S(_N)2 displacement on methyl iodide. The resulting bromide anion pairs with the quaternary ammonium cation and is transported back to the aqueous phase, completing the catalytic cycle. This process avoids the need for a strong, anhydrous base and allows the reaction to proceed under milder, biphasic conditions.

Experimental Protocol:

Materials:

  • 3-Butyn-1-ol

  • Sodium hydroxide (50% w/v aqueous solution)

  • Methyl iodide

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added 3-butyn-1-ol (1.0 eq.), dichloromethane (50 mL), and tetrabutylammonium bromide (0.05 eq.).

  • A 50% aqueous solution of sodium hydroxide (5.0 eq.) is added, and the biphasic mixture is stirred vigorously.

  • Methyl iodide (1.5 eq.) is added, and the reaction mixture is heated to reflux (approximately 40 °C) with vigorous stirring for 4-6 hours. The reaction progress is monitored by TLC or GC.

  • After completion, the mixture is cooled to room temperature, and water is added to dissolve the precipitated salts.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield 4-methoxybut-1-yne.

Performance Comparison: Established vs. New Route

ParameterEstablished Route (Williamson with NaH)New Route (Phase-Transfer Catalysis)
Base Sodium Hydride (strong, pyrophoric)Sodium Hydroxide (strong, non-pyrophoric, aqueous)
Solvent Anhydrous THFDichloromethane/Water (biphasic)
Reaction Temperature 0 °C to Room TemperatureReflux (~40 °C)
Reaction Time 12 - 16 hours4 - 6 hours
Typical Yield 75 - 85%[7]80 - 90% (estimated based on similar reactions)
Purity High after distillationHigh after distillation
Safety & Handling Requires inert atmosphere; handling of pyrophoric NaHSafer; avoids pyrophoric reagents and anhydrous conditions
Scalability More challenging due to NaH and anhydrous conditionsMore amenable to large-scale synthesis

Conclusion: A Step Forward in Efficiency and Safety

The classic Williamson ether synthesis remains a viable method for the laboratory-scale preparation of 4-methoxybut-1-yne, consistently providing good yields. However, its reliance on hazardous reagents and stringent anhydrous conditions presents significant challenges for industrial applications.

The novel phase-transfer catalyzed route offers a compelling alternative. By eliminating the need for pyrophoric bases and anhydrous solvents, it presents a safer, more environmentally friendly, and ultimately more scalable process. The shorter reaction times and potentially higher yields further underscore the advantages of this modern approach. For researchers and drug development professionals seeking an efficient, reliable, and scalable synthesis of 4-methoxybut-1-yne, the phase-transfer catalyzed method represents a significant step forward.

References

  • Armstrong, A., et al. "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." RSC Advances 11.1 (2021): 2633-2644. DOI: 10.1039/d0ra09838j. Available at: [Link]

  • "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014, .

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Comparative

A Comparative Guide to Catalysts for 4-Methoxybut-1-yne Reactions: Performance, Selectivity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, 4-methoxybut-1-yne stands as a versatile building block, its terminal alkyne and ether functionalities offerin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, 4-methoxybut-1-yne stands as a versatile building block, its terminal alkyne and ether functionalities offering a gateway to a diverse array of molecular architectures. The judicious selection of a catalyst is paramount in steering the reactivity of this substrate towards desired outcomes, be it selective reduction, intricate coupling, or elegant cyclization. This guide provides a comparative analysis of various catalytic systems for key transformations of 4-methoxybut-1-yne, offering experimental insights and mechanistic rationale to inform catalyst choice and reaction optimization.

Selective Hydrogenation: Navigating the Path from Alkyne to Alkene

The selective hydrogenation of an alkyne to an alkene is a cornerstone transformation in organic chemistry. For a monosubstituted alkyne like 4-methoxybut-1-yne, the primary challenge lies in achieving high selectivity for the corresponding alkene, 4-methoxybut-1-ene, while minimizing over-reduction to the alkane.

Palladium-Based Catalysts: The Workhorse of Alkyne Hydrogenation

Palladium catalysts are the most extensively studied and widely employed for alkyne hydrogenation due to their high activity. However, controlling selectivity can be a significant hurdle.

Key Performance Characteristics:

  • High Activity: Palladium catalysts, particularly those on supports like alumina (Al₂O₃) or carbon (C), exhibit high turnover frequencies for alkyne hydrogenation.

  • Selectivity Challenges: Unmodified palladium catalysts often lead to over-hydrogenation, producing significant amounts of the corresponding alkane. The selectivity is highly dependent on reaction conditions and catalyst formulation.

  • Mechanism: The hydrogenation on palladium surfaces is thought to proceed through the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms. The relative rates of alkene desorption and further hydrogenation determine the overall selectivity. For but-1-yne, a close analog of 4-methoxybut-1-yne, studies have shown that the palladium surface during the steady state is covered by strongly adsorbed alkyne molecules, which influences the reaction pathway[1].

Comparative Data for Alkyne Hydrogenation (Model Substrate: But-1-yne):

CatalystSupportTemperature (°C)H₂ Pressure (atm)Selectivity to But-1-ene (%)Reference
PdAl₂O₃201~98 (steady-state)[1]
PdAl₂O₃27-620.8-8High (kinetic study)[2]

Note: This data for but-1-yne provides a strong indication of the expected performance for 4-methoxybut-1-yne due to their structural similarity.

Nickel-Based Catalysts: A Cost-Effective Alternative

Nickel catalysts present a more economical option compared to palladium, though they often require more forcing reaction conditions.

Key Performance Characteristics:

  • Lower Cost: Nickel is significantly more abundant and less expensive than palladium.

  • Potentially Lower Selectivity: Achieving high selectivity to the alkene can be more challenging with nickel catalysts compared to modified palladium systems.

  • Alloying Effects: The performance of nickel catalysts can be significantly enhanced by alloying with other metals, such as iron, which can modify the electronic properties and surface structure of the catalyst[3].

Gold-Based Catalysts: Emerging Systems for High Selectivity

While historically considered less active for hydrogenation, gold-based catalysts have emerged as highly selective alternatives, particularly when used as nanoparticles or in bimetallic formulations.

Key Performance Characteristics:

  • High Selectivity: Gold catalysts have shown excellent selectivity for the partial hydrogenation of alkynes to alkenes, with minimal over-reduction.

  • Milder Conditions: Gold-catalyzed hydrogenations can often be carried out under milder conditions compared to traditional systems.

  • Support Effects: The choice of support material can significantly influence the activity and stability of gold nanoparticle catalysts[4].

Experimental Protocol: General Procedure for Selective Hydrogenation of 4-Methoxybut-1-yne

  • Catalyst Preparation: The chosen catalyst (e.g., 5% Pd/C, Raney Ni, or Au/TiO₂) is weighed and placed in a suitable reaction vessel.

  • Reaction Setup: The vessel is charged with a solution of 4-methoxybut-1-yne in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Hydrogenation: The reaction mixture is purged with hydrogen gas, and the reaction is allowed to proceed under a constant hydrogen pressure at a specific temperature.

  • Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion of the starting material and the selectivity towards the desired alkene.

  • Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.

Hydrogenation_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Workup catalyst Weigh Catalyst setup Charge Reactor catalyst->setup reactant Prepare 4-Methoxybut-1-yne Solution reactant->setup purge Purge with H₂ setup->purge react Maintain Temperature & Pressure purge->react monitor Monitor by GC/TLC react->monitor filter Filter Catalyst monitor->filter Reaction Complete purify Purify Product filter->purify

Workflow for Catalytic Hydrogenation

Carbon-Carbon Bond Formation: The Power of Cross-Coupling Reactions

The terminal alkyne functionality of 4-methoxybut-1-yne makes it an excellent substrate for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.

Palladium-Catalyzed Sonogashira Coupling: A Robust and Versatile Method

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of complex molecules. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Key Performance Characteristics:

  • Broad Substrate Scope: A wide variety of aryl and vinyl halides can be coupled with 4-methoxybut-1-yne.

  • Mild Reaction Conditions: The reaction can often be carried out under mild conditions, tolerating a range of functional groups.

  • Copper Co-catalyst: The presence of a copper(I) salt, such as CuI, is generally crucial for high reaction rates. However, copper-free Sonogashira protocols have also been developed[5].

  • Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction efficiency.

Comparative Data for Sonogashira Coupling (General Alkyne Substrates):

Palladium CatalystCopper Co-catalystLigandBaseSolventYield (%)Reference
Pd(PPh₃)₄CuI-Et₃NTHFGood to Excellent[6]
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMFGood to Excellent[6]
Pd/HAPNoneNoneK₂CO₃DMSO>99 (conversion)[5]
Copper-Catalyzed Coupling Reactions: A Palladium-Free Alternative

In a drive towards more sustainable and economical synthetic methods, copper-catalyzed Sonogashira-type couplings have gained significant attention.

Key Performance Characteristics:

  • Cost-Effectiveness: Copper is significantly cheaper and more abundant than palladium.

  • Ligand Development: The success of copper-catalyzed couplings often relies on the use of specialized ligands to facilitate the catalytic cycle.

  • Reaction Conditions: These reactions may require higher temperatures or different solvent systems compared to their palladium-catalyzed counterparts[7].

Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Methoxybut-1-yne

  • Reaction Setup: A reaction flask is charged with the aryl halide, 4-methoxybut-1-yne, the palladium catalyst (e.g., Pd(PPh₃)₄), the copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF, DMF).

  • Base Addition: A base, typically an amine such as triethylamine or diisopropylethylamine, is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated to a specific temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: The progress of the reaction is monitored by TLC or GC.

  • Workup: After completion, the reaction mixture is typically filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired coupled product.

// Nodes for Palladium Cycle Pd0 [label="Pd(0)L₂", fillcolor="#E3F2FD", fontcolor="#1E88E5"]; Pd_add [label="Oxidative\nAddition", shape=diamond, style=filled, fillcolor="#FFFDE7", fontcolor="#FBC02D"]; Pd_complex [label="R-Pd(II)-X L₂", fillcolor="#E3F2FD", fontcolor="#1E88E5"]; Pd_trans [label="Transmetalation", shape=diamond, style=filled, fillcolor="#FFFDE7", fontcolor="#FBC02D"]; Pd_alkynyl [label="R-Pd(II)-C≡CR' L₂", fillcolor="#E3F2FD", fontcolor="#1E88E5"]; Pd_elim [label="Reductive\nElimination", shape=diamond, style=filled, fillcolor="#FFFDE7", fontcolor="#FBC02D"]; Product [label="R-C≡CR'", shape=box, style="filled,rounded", fillcolor="#E8F5E9", fontcolor="#388E3C"];

// Nodes for Copper Cycle CuX [label="CuX", fillcolor="#FBE9E7", fontcolor="#D84315"]; Cu_alkyne [label="R'C≡CH", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_acetylide [label="CuC≡CR'", fillcolor="#FBE9E7", fontcolor="#D84315"]; Base [label="Base", shape=box, style=filled, rounded, fillcolor="#F3E5F5", fontcolor="#8E24AA"]; BaseH [label="Base-H⁺X⁻", shape=box, style=filled, rounded, fillcolor="#F3E5F5", fontcolor="#8E24AA"]; ArX [label="Ar-X", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"];

// Palladium Cycle Edges Pd0 -> Pd_add; ArX -> Pd_add; Pd_add -> Pd_complex; Pd_complex -> Pd_trans; Pd_trans -> Pd_alkynyl; Pd_alkynyl -> Pd_elim; Pd_elim -> Product; Pd_elim -> Pd0 [label="Catalyst\nRegeneration"];

// Copper Cycle Edges CuX -> Cu_acetylide [style=invis]; Cu_alkyne -> Cu_acetylide; Base -> Cu_acetylide; Cu_acetylide -> BaseH; Cu_acetylide -> Pd_trans;

// Invisible edges for layout Product -> CuX [style=invis];

{rank=same; Pd0; CuX} {rank=same; Pd_complex; Cu_acetylide} } caption [label="Simplified Sonogashira Coupling Mechanism", fontcolor="#5F6368", fontsize=10]; }

Simplified Sonogashira Coupling Mechanism

Cyclization Reactions: Crafting Rings with Precision

The presence of both an alkyne and an ether functionality in 4-methoxybut-1-yne opens up possibilities for intramolecular cyclization reactions, leading to the formation of valuable heterocyclic compounds. Gold catalysts have proven to be particularly adept at catalyzing such transformations.

Gold-Catalyzed Cyclization: A Powerful Tool for Heterocycle Synthesis

Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in activating alkynes towards nucleophilic attack. In the case of substrates with tethered nucleophiles, this activation can lead to intramolecular cyclization.

Key Performance Characteristics:

  • High Efficiency: Gold catalysts can promote cyclization reactions with high efficiency and under mild conditions.

  • Divergent Reactivity: The outcome of gold-catalyzed reactions can often be tuned by the choice of catalyst, ligands, and reaction conditions, leading to different cyclized products[8][9].

  • Mechanism: The generally accepted mechanism involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the intramolecular attack of the tethered nucleophile. For substrates similar to 4-methoxybut-1-yne, this can lead to the formation of substituted furans or other oxygen-containing heterocycles[8][9].

Palladium and Other Transition Metals in Cyclization

While gold has taken a prominent role in alkyne cyclization, other transition metals such as palladium and platinum can also catalyze these transformations. However, they may lead to different products or require different reaction conditions[10].

Experimental Protocol: General Procedure for Gold-Catalyzed Cyclization of a 4-Methoxybut-1-yne Derivative

  • Substrate Synthesis: A suitable derivative of 4-methoxybut-1-yne with a tethered nucleophile is synthesized.

  • Reaction Setup: The substrate is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile) in a reaction vessel.

  • Catalyst Addition: A gold catalyst, such as [Au(PPh₃)Cl]/AgSbF₆, is added to the solution.

  • Reaction Conditions: The reaction is stirred at a specific temperature until the starting material is consumed, as monitored by TLC or GC.

  • Workup: The reaction mixture is quenched, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

Catalyst_Selection cluster_reactions Reaction Type cluster_catalysts Primary Catalyst Choice start Desired Transformation of 4-Methoxybut-1-yne hydrogenation Selective Hydrogenation (Alkyne to Alkene) start->hydrogenation coupling C-C Bond Formation (e.g., Sonogashira) start->coupling cyclization Intramolecular Cyclization (Heterocycle Synthesis) start->cyclization pd_ni Palladium (high selectivity with modifiers) Nickel (cost-effective) hydrogenation->pd_ni pd_cu Palladium/Copper (high efficiency) Copper (Pd-free alternative) coupling->pd_cu au_pd Gold (high efficiency, mild conditions) Palladium (alternative pathways) cyclization->au_pd end Optimized Catalytic System pd_ni->end Consider: support, ligands, reaction conditions pd_cu->end Consider: ligands, base, solvent au_pd->end Consider: ligands, counter-ion, solvent

Catalyst Selection Logic for 4-Methoxybut-1-yne Reactions

Conclusion

The reactivity of 4-methoxybut-1-yne can be effectively harnessed through the careful selection of a catalytic system. For selective hydrogenation to 4-methoxybut-1-ene, modified palladium catalysts and emerging gold-based systems offer high selectivity. Sonogashira coupling, a robust method for C-C bond formation, is most reliably achieved with palladium-copper catalysis, although copper-catalyzed alternatives are gaining traction. For the synthesis of complex heterocyclic structures through cyclization, gold catalysts have demonstrated exceptional utility and versatility. This guide provides a framework for researchers to make informed decisions in catalyst selection, paving the way for efficient and selective transformations of this valuable synthetic building block.

References

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  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2022). Chemical Engineering Transactions. [Link]

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  • Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations. (2015). Organic Letters. [Link]

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Validation

A Comparative Guide to the Biological Activity of Compounds Derived from the 4-Methoxybut-1-yne Scaffold

Introduction: The Untapped Potential of a Versatile Building Block In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Building Block

In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutic agents. 4-methoxybut-1-yne, a simple molecule featuring a terminal alkyne and a methoxy group, represents such a scaffold. The terminal alkyne is a highly reactive functional group, amenable to a wide array of transformations including carbon-carbon bond formation (e.g., Sonogashira coupling), cycloadditions (e.g., "click chemistry"), and oxidative coupling, allowing for rapid diversification and the construction of complex molecular architectures.[1][2] Concurrently, the methoxy group can significantly influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability, and can play a crucial role in binding interactions with biological targets.

While 4-methoxybut-1-yne itself is not extensively documented for its biological activity, its structural motifs are integral to several classes of highly potent compounds. This guide provides a comparative analysis of distinct molecular families that can be conceptually or synthetically derived from an alkyne-ether backbone, focusing on their anticancer activities. We will objectively compare the performance of these compound classes, supported by experimental data, and provide the necessary protocols to validate their activity, offering a strategic blueprint for researchers in drug discovery.

Comparative Analysis of Bioactive Derivatives

The true potential of 4-methoxybut-1-yne is realized when it is used as a foundational element to build more complex, biologically active molecules. Here, we compare three such classes: Chalcones and their subsequent Pyrazoline cyclization products, and 1,3-Diyne analogues.

Methoxy-Substituted Chalcones: Potent Cytotoxic Agents

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products well-regarded for their broad spectrum of pharmacological activities, most notably their anticancer effects.[3] The ease of their synthesis, typically through a Claisen-Schmidt condensation, allows for extensive structure-activity relationship (SAR) studies. The incorporation of methoxy groups is a common strategy to enhance potency.

Mechanism of Action: A primary anticancer mechanism of chalcone derivatives is their interaction with tubulin.[4] By binding to tubulin, they disrupt the dynamic assembly of microtubules, which are critical for the formation of the mitotic spindle during cell division.[5][6] This interference leads to cell cycle arrest, predominantly in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[5][7]

Comparative Performance: The position and number of methoxy groups on the aromatic rings of the chalcone scaffold dramatically influence cytotoxic activity. As shown in the table below, methoxy-substituted chalcones exhibit potent activity against various cancer cell lines, in some cases exceeding that of standard chemotherapeutic agents.

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50)Reference StandardActivity (IC50)Source(s)
Chalcone 4-Methoxy Chalcone (Compound 25)MCF-7 (Breast)3.44 µM--[8]
4-Methoxy Chalcone (Compound 25)HepG2 (Liver)4.64 µM--[8]
4-Methoxy Chalcone (Compound 25)HCT116 (Colon)6.31 µM--[8]
Chalcone-Sulfonamide Methoxy-substituted (Compound 5)AGS (Gastric)< 1.0 µg/mL--[9]
Methoxy-substituted (Compound 7)HL-60 (Leukemia)< 1.57 µg/mL--[9]

Causality Behind the Data: The data indicates that a 4-methoxy substitution on the B-ring of the chalcone scaffold (Compound 25) is a key determinant of its tubulin-inhibiting and anticancer activity.[8] Further hybridization, for instance by creating chalcone-sulfonamide hybrids, can yield compounds with exceptionally high potency, as seen with IC50 values below 1.0 µg/mL.[9] This suggests that the methoxy group likely enhances binding affinity within the target protein's active site, possibly through hydrogen bonding or favorable hydrophobic interactions.

Pyrazoline Derivatives: Cyclized Chalcones with Enhanced Activity

Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized from chalcones via condensation with hydrazine or its derivatives. This structural modification often leads to a significant shift in biological activity, turning a potent chalcone into an even more effective pyrazoline-based anticancer agent.[10][11]

Structure-Activity Relationship: The SAR of pyrazoline hybrids is complex, but a recurring theme is the beneficial effect of specific substitutions on the phenyl rings attached to the core. A combination of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) can lead to synergistic effects on cytotoxicity.

Comparative Performance: Studies show that pyrazoline derivatives can exhibit nanomolar to low-micromolar efficacy against a range of cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50)Reference StandardActivity (IC50)Source(s)
Pyrazoline Hybrid Chloro & Methoxy substituted (Cpd 47)MCF-7 (Breast)9.04 µg/mL--[12]
Chloro & Methoxy substituted (Cpd 47)HT-29 (Colon)10.65 µg/mL--[12]
Thiazole-Pyrazoline 4-Chlorophenyl substituted (Cpd 48)A549 (Lung)5.0 µMCisplatin10.0 µM[12]
4-Chlorophenyl substituted (Cpd 48)MCF-7 (Breast)7.5 µMCisplatin7.5 µM[12]

Expert Interpretation: The data for compound 48 is particularly compelling; it demonstrates activity comparable to or even superior to cisplatin, a widely used chemotherapeutic drug, against A549 and MCF-7 cells.[12] The study highlights that a 4-chloro substituent on one phenyl ring was more beneficial for activity than methoxy, methyl, or fluoride groups in that specific series.[12] However, the combination of chloro and methoxy groups in compound 47 also conferred potent activity, underscoring the principle that the overall electronic and steric profile of the molecule dictates its efficacy.[12]

1,3-Diyne Analogues: Products of Alkyne Homocoupling

A fundamental reaction of terminal alkynes like 4-methoxybut-1-yne is oxidative homocoupling (e.g., Glaser or Hay coupling) to form symmetric 1,3-diyne structures.[13][14] This conjugated diyne motif is found in numerous natural products and is associated with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[13]

Synthetic Utility and Biological Relevance: The synthesis of 1,3-diynes provides a direct pathway to create rigid, linear molecules that can act as molecular scaffolds or pharmacophores.[13] While extensive comparative tables for simple methoxy-diyne derivatives are less common in the literature, the class as a whole is recognized for its potent bioactivity, often attributed to the unique electronic properties and rigidity of the diyne core.

Experimental Validation: Protocols and Workflows

Scientific integrity demands that claims of biological activity are supported by robust, reproducible experimental data. The following sections provide the necessary framework for validating the anticancer potential of novel compounds derived from alkyne scaffolds.

General Experimental Workflow

The discovery pipeline for novel anticancer agents follows a logical progression from synthesis to comprehensive biological evaluation. The process ensures that only the most promising candidates advance, saving time and resources.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation start 4-Methoxybut-1-yne (or other terminal alkyne) r1 Claisen-Schmidt Condensation start->r1 r2 Oxidative Homocoupling start->r2 p1 Chalcone Derivatives r1->p1 p2 1,3-Diyne Analogues r2->p2 r3 Condensation with Hydrazine p1->r3 screen Primary Cytotoxicity Screen (e.g., MTT Assay) p1->screen p2->screen p3 Pyrazoline Derivatives r3->p3 p3->screen dose Dose-Response & IC50 Determination screen->dose mech Mechanism of Action (Cell Cycle, Apoptosis) dose->mech final Lead Candidate mech->final G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Mitosis Prep) S->G2 M M Phase (Mitosis) G2->M checkpoint G2/M Checkpoint G2->checkpoint M->G1 Cytokinesis checkpoint->M compound Chalcone / Pyrazoline Derivatives target Tubulin Polymerization compound->target Inhibits disruption Microtubule Disruption compound->disruption target->M Required for target->disruption arrest G2/M Arrest disruption->arrest arrest->checkpoint Activates apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Pathway showing compound-induced microtubule disruption leading to G2/M arrest.

This diagram illustrates how compounds targeting tubulin polymerization prevent the cell from properly entering Mitosis (M Phase). [7]The cell's internal quality control, the G2/M checkpoint, detects this failure, halting the cycle and ultimately initiating the apoptotic cascade, leading to the selective death of the cancer cell. [6]

Conclusion and Future Outlook

While direct biological data on derivatives of 4-methoxybut-1-yne is sparse, its value as a versatile chemical building block is clear. By employing its terminal alkyne and methoxy functionalities, chemists can readily access diverse and potent classes of compounds, including methoxy-substituted chalcones, pyrazolines, and 1,3-diynes. Comparative analysis reveals that these derivatives exhibit significant anticancer activity, often by disrupting microtubule dynamics and inducing apoptosis. The structure-activity relationships, particularly the strategic placement of methoxy groups, are critical for optimizing potency.

Future research should focus on systematically exploring the chemical space around the 4-methoxybut-1-yne core, using it in multicomponent reactions and cycloadditions to generate novel heterocyclic systems. By combining rational design with the robust validation protocols outlined in this guide, the development of next-generation therapeutics from this humble yet powerful scaffold is a promising endeavor.

References

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  • ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Alternative Reagents for 4-Methoxybut-1-yne

Introduction: The Utility and Limitations of 4-Methoxybut-1-yne 4-Methoxybut-1-yne is a versatile C4 building block in organic synthesis, valued for its terminal alkyne functionality. The methoxy group provides a stable,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility and Limitations of 4-Methoxybut-1-yne

4-Methoxybut-1-yne is a versatile C4 building block in organic synthesis, valued for its terminal alkyne functionality. The methoxy group provides a stable, non-protic ether linkage, rendering the molecule suitable for a wide array of reactions where an acidic proton (like that of a hydroxyl group) would interfere. Its primary applications include participation in metal-catalyzed cross-coupling reactions (such as Sonogashira, and Glaser-Hay couplings), cycloaddition reactions, and as a precursor for more complex molecular architectures.

However, reliance on a single reagent can present limitations in multi-step syntheses. The very stability of the methyl ether can be a drawback when subsequent cleavage is desired to unmask a hydroxyl group, often requiring harsh conditions that may compromise other sensitive functionalities in the molecule. Furthermore, strategic considerations such as cost, availability, and the desire to introduce alternative functional handles for downstream diversification often necessitate the exploration of alternative reagents. This guide provides a comparative analysis of viable alternatives to 4-methoxybut-1-yne, supported by experimental context and data to inform rational reagent selection.

The Contenders: A Comparative Analysis of Key Alternatives

The selection of an alternative is dictated by the specific synthetic goal. We will compare reagents based on their structural features, reactivity, and the strategic advantages they offer.

The Direct Functional Analogue: 3-Butyn-1-ol

The most direct alternative, 3-butyn-1-ol, replaces the methoxy group with a primary hydroxyl group. This seemingly small change has significant strategic implications.

  • Advantages:

    • In-built Functionality: The primary alcohol is a versatile functional handle for subsequent transformations such as oxidation, esterification, or etherification without the need for a prior deprotection step.

    • Broad Utility: It is a crucial intermediate in the synthesis of various pharmaceuticals, including fexofenadine and rizatriptan.

    • Click Chemistry: The terminal alkyne and the hydroxyl group make it a valuable reagent in "click" chemistry for bioconjugation or materials science applications.

  • Disadvantages:

    • Acidity: The acidic proton of the hydroxyl group can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents, necessitating its protection (e.g., as a silyl ether) prior to use in such scenarios.

The Controlled Reagent: Silyl-Protected Alkynes

Protecting the terminal alkyne with a silyl group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, offers another strategic dimension. While the primary example discussed here is based on 3-butyn-

Safety & Regulatory Compliance

Safety

4-Methoxybut-1-yne Proper Disposal Procedures

[1][2][3][4][5] Executive Summary Immediate Action Required: 4-Methoxybut-1-yne is a Class IB Flammable Liquid and a terminal alkyne .[1][2] It presents a dual threat of high flammability and shock-sensitive explosivity...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

Immediate Action Required: 4-Methoxybut-1-yne is a Class IB Flammable Liquid and a terminal alkyne .[1][2] It presents a dual threat of high flammability and shock-sensitive explosivity if mishandled.[3]

  • DO NOT dispose of down the drain.[4]

  • DO NOT store or transport in unlined metal containers (risk of explosive acetylide formation).

  • DO NOT concentrate via rotary evaporation without testing for peroxides.

Disposal Method: The only approved disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To safely manage disposal, one must understand the specific molecular behaviors that dictate our protocols.

PropertyDataOperational Implication
Chemical Name 4-Methoxybut-1-yne
CAS Number 36678-08-7 / 7119-27-9Use for waste manifesting.[1][5]
Structure

Terminal alkyne + Ether linkage.[1]
Flash Point < 23°C (Est.)[1]High Fire Risk. Ground all equipment.[1]
Boiling Point ~87°CVolatile; vapor can travel to ignition sources.[1]
GHS Classification H225 (Highly Flammable), H315, H319Requires flame-retardant PPE.[1]
RCRA Code D001 (Ignitable)Primary waste code for manifesting.[1]
The "Why" Behind the Protocol (Causality)

As scientists, we do not follow rules blindly; we manage molecular risks.

  • Shock Sensitivity (The Acetylide Risk): The terminal proton on the alkyne (

    
    ) is weakly acidic. Upon contact with copper, silver, or mercury (often found in brass fittings, solder, or older waste cans), it forms metal acetylides .[1] These salts are highly shock-sensitive explosives that can detonate upon the friction of opening a cap.
    
    • Rule: Never use metal safety cans or brass regulators. Use glass or HDPE only.

  • Peroxide Formation: While methyl ethers are generally more resistant to autoxidation than ethyl ethers, the propargylic position activates the molecule. Long-term storage can lead to peroxide accumulation.

    • Rule: Test for peroxides before consolidating waste.

Pre-Disposal Stabilization & Packaging

Before the waste leaves your hood, it must be stabilized.

A. Container Selection
  • Approved: Amber glass bottles (preferred) or High-Density Polyethylene (HDPE).

  • Prohibited: Metal cans, steel drums (unless epoxy-lined), or containers with brass/metal caps.

B. Segregation Logic
  • Segregate from Oxidizers: Contact with nitric acid or peroxides can cause immediate ignition.

  • Segregate from Heavy Metals: Isolate from waste streams containing Ag, Cu, or Hg to prevent acetylide precipitation.

C. Labeling

Mark the container clearly with:

  • "Hazardous Waste - Flammable" [1]

  • "4-Methoxybut-1-yne" [1][6][7]

  • "Warning: Terminal Alkyne - DO NOT USE METAL FITTINGS"

Disposal Workflows
Scenario A: Routine Waste (Pure or Solvent Mixtures)

This workflow applies to reaction byproducts or expired reagents.

DisposalWorkflow Start Waste Generation CheckType Is it Pure or Mixed? Start->CheckType Pure Pure Reagent CheckType->Pure Mixture Reaction Mixture CheckType->Mixture PeroxideCheck Test Peroxides (Quantofix/Starch-Iodide) Pure->PeroxideCheck PosPeroxide Peroxides > 100ppm PeroxideCheck->PosPeroxide High NegPeroxide Peroxides < 100ppm PeroxideCheck->NegPeroxide Safe Neutralize Reduce Peroxides (FeSO4 or NaHSO3) PosPeroxide->Neutralize Pack Pack in HDPE/Glass (NO METAL) NegPeroxide->Pack Neutralize->PeroxideCheck pHCheck Check pH Mixture->pHCheck Adjust Neutralize to pH 6-8 pHCheck->Adjust Acidic/Basic pHCheck->Pack Neutral Adjust->Pack Label Label: D001 Ignitable Pack->Label Ship Ship for Incineration Label->Ship

Figure 1: Decision matrix for the safe packaging and disposal of 4-Methoxybut-1-yne waste streams.

Scenario B: Spill Cleanup (Emergency)

Small Spills (< 100 mL):

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Butyl rubber gloves are preferred; Nitrile provides only splash protection (change immediately upon contact).

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases surface area for evaporation/ignition).

  • Collect: Scoop into a plastic pail using a plastic scoop (spark-proof).

  • Disposal: Treat the absorbent as solid hazardous waste (D001).

Technical Reference Data
ParameterSpecificationSource
Waste Code (EPA) D001 (Ignitable)8
Incineration Temp > 850°C (2 sec residence)Standard Industrial Practice
Incompatibility Oxidizers, Copper, Silver
Peroxide Class Class C (Peroxide Hazard on Concentration)Prudent Practices in the Lab
References
  • PubChem. (2025).[7][9] 4-Methoxybut-1-yne Compound Summary & Safety Data.[1][7] National Center for Biotechnology Information. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.[Link][1]

Sources

Handling

Personal protective equipment for handling 4-Methoxybut-1-yne

CAS: 7119-27-9 | Formula: [1] Executive Hazard Analysis From the Desk of the Senior Application Scientist: Handling 4-Methoxybut-1-yne requires a nuanced understanding of its dual-functionality. It is not merely a solven...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7119-27-9 | Formula:


[1]

Executive Hazard Analysis

From the Desk of the Senior Application Scientist: Handling 4-Methoxybut-1-yne requires a nuanced understanding of its dual-functionality. It is not merely a solvent; it is a bifunctional intermediate combining a terminal alkyne with an ether linkage.[1] This creates a specific intersection of hazards that standard "organic solvent" protocols fail to address.

  • The Ether Risk (Peroxidation): Like THF or diethyl ether, the ether oxygen activates the adjacent C-H bonds, making this compound susceptible to auto-oxidation.[1] Peroxides may concentrate during distillation. [1]

  • The Alkyne Risk (Acetylide Detonation): The terminal proton (

    
    ) is acidic (
    
    
    
    ).[1] Contact with Copper, Silver, or Mercury can form metal acetylides, which are shock-sensitive explosives.[1] Standard brass regulators or copper tubing must never be used. [1]
  • Flammability: Lacking the hydrogen-bonding network of its alcohol precursors, this compound is highly volatile with a predicted flash point

    
    .[1] Treat as a Class IB Flammable Liquid .[1]
    

Hierarchy of Controls & Engineering

Before PPE is donned, the environment must be engineered to eliminate ignition sources and accumulation.[1]

Control LevelRequirementScientific Rationale
Primary Containment Fume Hood / Glovebox Vapor density > 1.[1] Vapors will pool at the floor of the hood.[1] Work >6 inches inside the sash.[1]
Atmosphere Inert Gas (Ar/N₂) Oxygen exclusion prevents both flammability events and peroxide formation.[1]
Material Compatibility Stainless Steel / Glass / Teflon CRITICAL: Strictly prohibit Copper, Brass, Silver, or Mercury to prevent acetylide formation.
Static Control Grounding Cables Non-conductive ethers generate static charge during transfer.[1] All vessels must be grounded.[1]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves degrade rapidly upon contact with ethers.[1] The following selection is based on permeation dynamics of aliphatic ethers.

Glove Selection Protocol
  • Standard Handling (Splash Risk): Nitrile (Minimum 5 mil) .[1]

    • Protocol: "Splash & Change."[1] If liquid contacts the glove, change immediately.[1][2] Ethers permeate nitrile in <5 minutes.[1]

  • High-Risk Operations (Spill Cleanup / Distillation): Laminate (Silver Shield/4H) or PVA .[1]

    • Rationale: Laminate films provide >4 hours breakthrough time against small ethers.[1]

Body & Eye Defense[1][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Note: Safety glasses are insufficient due to the volatility and low surface tension of the liquid (high splash/creep potential).[1]

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1]

    • Reasoning: Synthetic blends (polyester) will melt into skin during a flash fire.[1]

  • Respiratory: If working outside a hood (Emergency Only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.[1]

Visualizing the Safety Decision Logic

The following diagram outlines the decision-making workflow for PPE and handling based on the operation scale.

SafetyLogic Start Operation: 4-Methoxybut-1-yne ScaleCheck Check Scale & Setup Start->ScaleCheck SmallScale Small Scale (<100 mL) Standard Synthesis ScaleCheck->SmallScale LargeScale Large Scale / Distillation High Vapor Potential ScaleCheck->LargeScale PPE_Standard PPE: Nitrile (dbl) + FR Coat + Splash Goggles SmallScale->PPE_Standard PPE_High PPE: Laminate Gloves + FR Coat + Face Shield + Goggles LargeScale->PPE_High MaterialCheck CRITICAL CHECK: Any Copper/Brass in line? PPE_Standard->MaterialCheck PPE_High->MaterialCheck Proceed Proceed: Inert Atmosphere (N2/Ar) MaterialCheck->Proceed No Metal Issues Stop HALT: Replace with SS/Teflon MaterialCheck->Stop Brass/Cu Detected

Figure 1: Decision logic for PPE selection and material compatibility checks prior to handling.

Operational Protocol: Safe Transfer

Objective: Transfer 4-Methoxybut-1-yne without static discharge or oxygen exposure.

  • Peroxide Test: Before any distillation or heating, test a small aliquot with KI starch paper or Quantofix® Peroxide sticks.[1]

    • If Positive: Do not distill.[1][3] Treat with reducing agent (e.g., Sodium metabisulfite) or pass through activated alumina.[1]

  • The Cannula Technique (Preferred):

    • Secure the reagent bottle with a clamp.[1]

    • Insert a bleed needle (connected to inert gas) into the septum.[1]

    • Insert a double-ended stainless steel cannula.[1]

    • Use positive pressure to transfer the liquid to the receiving flask (also under inert gas).[1]

    • Why: This avoids pouring (static generation) and atmospheric exposure.[1]

  • Syringe Transfer (<10 mL):

    • Use a glass syringe with a Luer-lock tip.[1]

    • Avoid: Plastic syringes with rubber plungers (the ether may swell the rubber, causing the plunger to seize).[1]

Emergency & Disposal Procedures

Spill Response
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE Upgrade: Don Silver Shield gloves and respiratory protection.[1]

  • Absorb: Use Vermiculite or Sand.[1] Do not use paper towels (increases surface area for evaporation/flammability).[1]

  • Neutralize: No specific neutralization required, but ensure waste is kept wet/cool.[1]

Disposal
  • Segregation: Segregate into Non-Halogenated Organic waste.[1]

  • Labeling: Clearly tag as "Flammable" and "Peroxide Former."

  • Acetylide Prevention: Ensure the waste container does not contain trace Copper or Silver salts from other reactions.[1] If metal catalysts were used, quench them separately before combining with the alkyne waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 542152, 4-Methoxybut-1-yne.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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